molecular formula C10H15BrO B079212 (+)-3-Bromocamphor CAS No. 10293-06-8

(+)-3-Bromocamphor

Cat. No.: B079212
CAS No.: 10293-06-8
M. Wt: 231.13 g/mol
InChI Key: NJQADTYRAYFBJN-MZVBAPTMSA-N
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Description

(+)-3-Bromocamphor is a highly valuable, enantiopure terpenoid derivative that serves as a versatile chiral building block and precursor in advanced organic synthesis and catalysis research. Its core utility stems from the strategic placement of a reactive bromine atom on the rigid, stereochemically defined camphor scaffold. This structure makes it an excellent electrophile for nucleophilic substitution reactions (SN2), enabling the introduction of the camphor skeleton into more complex chiral molecules. Researchers extensively employ this compound in the synthesis of chiral ligands for asymmetric catalysis, particularly in the development of auxiliaries for reactions requiring high enantioselectivity, such as oxidations, reductions, and carbon-carbon bond formations. Furthermore, its inherent chirality and structural complexity make it a key starting material for the preparation of analogs in medicinal chemistry, the study of reaction mechanisms, and investigations into stereochemical outcomes. The camphor-based framework also provides steric bulk that can be exploited to induce conformational bias or to probe steric and electronic effects in molecular recognition systems. This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10293-06-8

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

(3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10?/m1/s1

InChI Key

NJQADTYRAYFBJN-MZVBAPTMSA-N

SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Isomeric SMILES

CC1([C@@H]2CCC1(C(=O)[C@H]2Br)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (+)-3-Bromocamphor: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Bromocamphor, a halogenated derivative of the bicyclic monoterpene camphor, is a chiral molecule that serves as a versatile building block in organic synthesis. Its rigid, well-defined stereochemical structure makes it an important starting material and chiral auxiliary in the preparation of enantiomerically pure compounds, a critical aspect in the field of drug development and material science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data. While direct involvement in specific biological signaling pathways is not extensively documented, the known activities of related camphor derivatives suggest potential areas for future investigation.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name (1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one[1]
Synonyms (+)-Camphor bromide, endo-(1R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one[2]
CAS Number 10293-06-8[3]
Molecular Formula C₁₀H₁₅BrO[1]
Molecular Weight 231.13 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 75-77 °C
Boiling Point 274 °C[2]
Optical Rotation [α]20/D +136° ± 3° (c=1 in ethanol)
Solubility Soluble in ethanol and chloroform. Almost insoluble in water.[2][4]
Table 2: Spectral Data Summary for this compound
Spectroscopic TechniqueKey Features and Data Source
¹H NMR Spectra available from various databases. Assignments can be complex due to the bicyclic structure.
¹³C NMR Spectra available, showing the 10 distinct carbon environments.
Infrared (IR) Characteristic C=O stretch for the ketone, and C-Br stretching frequencies.
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern due to the bromine isotope distribution.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound from (+)-Camphor

A common method for the synthesis of this compound involves the direct bromination of (+)-camphor. Several variations of this procedure exist, with differences in solvents and reaction conditions.[5][6]

Example Protocol:

  • Reaction Setup: Dissolve (+)-camphor (0.1 mol, 15.2 g) in a suitable organic solvent (e.g., 3.0 mL of carbon tetrachloride) in a round-bottom flask equipped with a dropping funnel and a condenser.[5]

  • Bromination: Heat the solution to 80°C. Add bromine (0.1 mol, 8.0 g) dropwise over 1 hour.[5]

  • Reaction Completion: Stir the mixture at 80°C for an additional 5 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent by distillation under reduced pressure.[5]

  • Hydrolysis and Recrystallization: To the residue, add 95% ethanol (10.0 mL) and sodium hydroxide (0.02 mol, 0.80 g). Reflux the mixture for 2 hours.[5] Gradually cool the solution to room temperature to induce crystallization.

  • Isolation: Filter the crystallized product and dry to obtain this compound.[5]

SynthesisWorkflow cluster_synthesis Synthesis of this compound A Dissolve (+)-Camphor in Carbon Tetrachloride B Heat to 80°C A->B C Add Bromine (dropwise) B->C D Stir at 80°C for 5 hours C->D E Cool to Room Temperature D->E F Remove Solvent (Reduced Pressure) E->F G Add Ethanol and NaOH F->G H Reflux for 2 hours G->H I Cool to Induce Crystallization H->I J Filter and Dry Product I->J

Synthesis Workflow for this compound
Purification by Recrystallization

Recrystallization is a standard method to purify the crude this compound product.[7][8] The choice of solvent is critical for obtaining high purity crystals. Ethanol is a commonly used solvent.[6]

Example Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. For maximum yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

PurificationWorkflow cluster_purification Purification by Recrystallization A Dissolve Crude Product in Hot Ethanol B Hot Filtration (optional) A->B C Slow Cooling to Room Temperature B->C D Further Cooling (Ice Bath) C->D E Vacuum Filtration D->E F Wash with Cold Ethanol G Dry Crystals Under Vacuum F->G H Pure this compound G->H e e e->F

Purification Workflow for this compound

Spectral Data Analysis

Detailed spectral analysis is essential for the structural confirmation and purity assessment of this compound.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its bicyclic structure. Due to the rigid framework, the proton and carbon environments are distinct, leading to a complex but interpretable spectrum. The presence of the bromine atom causes a downfield shift for the adjacent carbon and proton. Spectral data can be found in various online databases.[4][9][10][11][12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1750 cm⁻¹. The C-Br stretching frequency is also observable in the fingerprint region.

Mass Spectrometry

The mass spectrum of this compound shows a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will exhibit two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), which is a definitive indicator of the presence of a single bromine atom in the molecule.[15][16][17][18]

Biological Activity and Signaling Pathways

While this compound is widely utilized as a synthetic intermediate, its direct biological activities and interactions with specific signaling pathways are not well-documented in publicly available literature. However, the broader class of camphor derivatives has been investigated for various biological effects, including anticancer and neurological activities.[19][20][21]

For instance, some camphor derivatives have been shown to induce cancer cell death through the ROS-mediated mitochondrial apoptosis pathway.[22][19] This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Furthermore, camphor itself has been shown to interact with Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in sensory perception, including pain and temperature.[23][24][25] This suggests that brominated camphor derivatives could potentially modulate these or other ion channels.

A study on the related compound, 5-exo-bromocamphor, demonstrated its interaction with the cytochrome P-450 enzyme system, indicating that brominated camphors can be metabolized and potentially influence cellular processes through this pathway.[26]

Given the lack of direct evidence for this compound, a hypothetical signaling pathway diagram is presented below based on the known activities of other camphor derivatives, suggesting a potential area of investigation.

HypotheticalSignalingPathway cluster_pathway Hypothetical Signaling Pathway for Camphor Derivatives Camphor_Derivative This compound (or related derivative) TRP_Channels TRP Channels (e.g., TRPV1, TRPA1) Camphor_Derivative->TRP_Channels Modulation ROS_Generation Increased ROS Generation Camphor_Derivative->ROS_Generation Mitochondria Mitochondria ROS_Generation->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Mitochondria->Bax Activation Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Inhibition Bax->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothetical Signaling Pathway for Camphor Derivatives

Disclaimer: This diagram represents a potential mechanism of action based on studies of related compounds and is intended for illustrative and research guidance purposes only. The direct involvement of this compound in this pathway has not been experimentally confirmed.

Conclusion

This compound is a valuable chiral building block with well-defined physical and chemical properties. Its synthesis and purification are achievable through established laboratory protocols. While its direct biological signaling pathway interactions remain an area for future research, the activities of related camphor derivatives provide intriguing possibilities for its potential application in drug development, particularly in the areas of oncology and neurology. This guide serves as a comprehensive resource for scientists and researchers working with this versatile compound.

References

(+)-3-Bromocamphor CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-3-Bromocamphor: Properties, Synthesis, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of natural camphor, is a valuable chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations. This technical guide provides comprehensive information on the physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and its application as a chiral auxiliary in asymmetric aldol reactions, a cornerstone of modern pharmaceutical development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 10293-06-8[1][2][3][4]
Molecular Formula C₁₀H₁₅BrO[2][3]
Molecular Weight 231.13 g/mol [1][2][5]
Melting Point 75 - 77 °C[1]
Boiling Point 274 °C[1]
Optical Rotation [α]²⁰/D +130° to +145° (c=2, EtOH)[1]
Appearance White to off-white crystalline powder[1]
Synonyms (+)-Camphor bromide, endo-(1R)-3-Bromocamphor[1]

Synthesis of this compound: An Experimental Protocol

The following protocol describes the synthesis of this compound from (+)-Camphor. This procedure is based on established methods of camphor bromination.

Materials:

  • (+)-Camphor

  • Bromine

  • Acetic acid

  • Ethanol

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (+)-Camphor (15.2 g, 0.1 mol) in glacial acetic acid (40 mL).

  • Bromination: Heat the solution to 80 °C. Add bromine (17.6 g, 0.11 mol) dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature and stir the reaction mixture for an additional 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from ethanol to obtain pure this compound as white crystals.

Application of this compound as a Chiral Auxiliary in Asymmetric Aldol Reactions

This compound can be converted into a variety of chiral auxiliaries. A common strategy involves the synthesis of an N-acyl derivative, which can then be used to direct stereoselective enolate formation and subsequent aldol addition.

3.1. Synthesis of a Camphor-Derived N-Acyl Chiral Auxiliary

A detailed protocol for the synthesis of an N-acyl camphor derivative is beyond the scope of this guide. However, the general approach involves the reaction of a camphor-derived amine with an acyl chloride.

3.2. Asymmetric Aldol Reaction Protocol

This protocol provides a general methodology for an asymmetric aldol reaction using a chiral auxiliary derived from this compound.

Materials:

  • Camphor-derived N-acyl chiral auxiliary

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Aldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: To a solution of the camphor-derived N-acyl chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the solution for 30 minutes to ensure complete enolate formation.

  • Aldol Addition: Add the desired aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours at this temperature.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Auxiliary Cleavage: Concentrate the organic phase under reduced pressure. The crude product, containing the chiral auxiliary, can be purified by flash column chromatography. Subsequent hydrolysis or reduction is performed to cleave the chiral auxiliary, yielding the enantiomerically enriched β-hydroxy carbonyl compound.

Visualizations

4.1. Workflow for the Synthesis and Application of this compound

G Figure 1: General Workflow for the Synthesis and Application of this compound cluster_synthesis Synthesis of this compound cluster_application Application as a Chiral Auxiliary start (+)-Camphor bromination Bromination start->bromination workup Work-up & Purification bromination->workup product This compound workup->product auxiliary_synthesis Synthesis of Chiral Auxiliary product->auxiliary_synthesis asymmetric_reaction Asymmetric Reaction (e.g., Aldol) auxiliary_synthesis->asymmetric_reaction cleavage Auxiliary Cleavage asymmetric_reaction->cleavage final_product Enantiomerically Enriched Product cleavage->final_product

Caption: General Workflow for the Synthesis and Application of this compound

4.2. Logical Relationship in Chiral Auxiliary-Mediated Asymmetric Synthesis

G Figure 2: Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis prochiral Prochiral Substrate diastereomeric_intermediate Diastereomeric Intermediate prochiral->diastereomeric_intermediate Attach chiral_aux Chiral Auxiliary (this compound derivative) chiral_aux->diastereomeric_intermediate diastereoselective_reaction Diastereoselective Reaction diastereomeric_intermediate->diastereoselective_reaction reagent Reagent reagent->diastereoselective_reaction diastereomeric_product Diastereomeric Product diastereoselective_reaction->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage enantiomerically_enriched Enantiomerically Enriched Product cleavage->enantiomerically_enriched recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

Conclusion

This compound is a readily accessible and highly effective chiral starting material for the synthesis of various chiral auxiliaries. Its application in asymmetric reactions, such as the aldol reaction, provides a reliable method for the stereoselective synthesis of complex molecules. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient production of enantiomerically pure compounds.

References

Spectroscopic Profile of (+)-3-Bromocamphor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-3-Bromocamphor (C₁₀H₁₅BrO), a chiral monoterpene ketone. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the general experimental protocols for acquiring such spectroscopic data.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.625d4.9CH-Br (C3-H)
2.306m-CH (C4-H)
2.084m-CH₂
1.885m-CH₂
1.695m-CH₂
1.431m-CH₂
1.085s-CH₃
0.974s-CH₃
0.937s-CH₃
¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmCarbon Type
210.8C=O (C2)
59.5C-Br (C3)
47.9C (C1)
46.8C (C7)
43.4CH (C4)
29.8CH₂
26.9CH₂
21.5CH₃
19.8CH₃
9.4CH₃
Infrared (IR) Spectroscopic Data

Technique: Film

Wavenumber (cm⁻¹)Functional Group
~2960C-H stretch (alkane)
~1750C=O stretch (ketone)
~1450C-H bend (alkane)
~700-600C-Br stretch
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityProposed Fragment
232/230Moderate[M]⁺ (Molecular ion)
151High[M - Br]⁺
123High[C₉H₁₅]⁺
109Moderate[C₈H₁₃]⁺
95High[C₇H₁₁]⁺
83High[C₆H₁₁]⁺
69Moderate[C₅H₉]⁺
55Moderate[C₄H₇]⁺

Experimental Protocols

The following sections describe generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, standard pulse sequences are used, and for ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, a common method involves preparing a thin film. This is achieved by dissolving a small amount of the compound in a volatile solvent, applying the solution to a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate, leaving a thin film of the analyte. The salt plate is then placed in the spectrometer's sample holder, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a standard method for the analysis of small, volatile organic molecules like this compound. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values, Fragmentation MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Synthesis and preparation of (+)-3-Bromocamphor from (+)-camphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and preparation of (+)-3-bromocamphor from (+)-camphor, a key chiral building block in pharmaceutical and organic synthesis.[1] This document provides a comprehensive overview of the synthetic methodologies, experimental protocols, and quantitative data to support researchers in the effective production of this versatile compound.

Introduction

This compound is a brominated derivative of camphor, a bicyclic monoterpene. Its rigid chiral framework makes it an invaluable starting material and chiral auxiliary in asymmetric synthesis, enabling the stereoselective creation of complex molecules crucial in drug development.[1] The synthesis of this compound from the readily available natural product (+)-camphor is a fundamental transformation in organic chemistry. The primary synthetic route involves the electrophilic substitution of a hydrogen atom with a bromine atom at the α-position to the carbonyl group.

Reaction Mechanism and Signaling Pathway

The bromination of camphor proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack by bromine on the enol intermediate. The presence of an acid catalyst, often generated in situ by the reaction of bromine with trace amounts of water or the solvent, facilitates the formation of the enol.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Camphor Camphor Protonated_Ketone Protonated Ketone Camphor->Protonated_Ketone H+ (catalyst) Bromine Bromine Enol_Intermediate Enol Intermediate 3_Bromocamphor This compound Enol_Intermediate->3_Bromocamphor + Br2 - HBr Protonated_Ketone->Enol_Intermediate Tautomerization experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start: (+)-Camphor & Solvent Reagent_Addition Add Bromine (e.g., 60-110°C) Start->Reagent_Addition Reaction Stir for 1-8 hours Reagent_Addition->Reaction Solvent_Removal Solvent Removal (if applicable) Reaction->Solvent_Removal Quenching Pour into Ice Water or add Base/Ethanol Solvent_Removal->Quenching Filtration Filter Crude Product Quenching->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry Final Product Recrystallization->Drying Final_Product This compound Drying->Final_Product

References

An In-depth Technical Guide to the Safe Handling, and Storage of (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for (+)-3-Bromocamphor, tailored for laboratory and drug development environments. The following sections detail the hazardous properties, recommended safety procedures, and appropriate storage conditions for this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₅BrO[1][2]
Molecular Weight231.13 g/mol [1][2]
Melting Point74 - 78 °C (165.2 - 172.4 °F)[2]
Boiling Point274 °C (525.2 °F) @ 760 mmHg[2]
Flash Point35.8 ± 9.9 °C
Density1.4 ± 0.1 g/cm³
AppearanceBeige to white or off-white crystalline powder[1][2]
SolubilityNo information available[2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Corrosive to metalsCategory 1May be corrosive to metals

Sources:[2][3]

GHS Pictograms:

  • alt text

  • alt text

Signal Word: Warning[2]

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A detailed breakdown of recommended PPE is provided in Table 3.

Table 3: Recommended Personal Protective Equipment for Handling this compound

Body PartEquipmentSpecification
Eyes/Face Safety glasses with side-shields or chemical safety gogglesConforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and protective clothingTo prevent skin exposure.[2]
Respiratory NIOSH/MSHA approved air-purifying dust or mist respiratorRecommended filter type: Particulates filter conforming to EN 143.[2] Use in a well-ventilated area, preferably under a chemical fume hood.
General Handling Procedures
  • Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is recommended to control exposure to dust and vapors. Ensure eyewash stations and safety showers are readily accessible.[2]

  • Hygiene Measures: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled. Remove contaminated clothing and wash it before reuse.

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[2] Avoid generating dust during handling.

First Aid Measures

In the event of exposure, immediate first aid is essential. Table 4 outlines the recommended procedures.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Firefighting Measures

While not highly flammable, this compound can burn.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2]

  • Unsuitable Extinguishing Media: No information available.[2]

  • Specific Hazards: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (See Table 3).[2]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[2]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation.[2] Place the material into a suitable, labeled container for disposal.

The following diagram illustrates a logical workflow for handling a spill of this compound.

Spill_Response_Workflow start Spill of this compound Occurs assess Assess the Spill (Size and Location) start->assess evacuate Evacuate Immediate Area (If Necessary) assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Prevent Spreading) ventilate->contain cleanup Clean Up Spill (Sweep solid material, avoid dust) contain->cleanup dispose Place in Labeled Container for Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area and PPE dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for handling a this compound spill.

Storage and Stability

Proper storage is necessary to maintain the integrity of this compound and prevent hazardous situations.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Protect from light.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and metals.[2]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and hydrogen halides.[2]

  • Stability: The product is light-sensitive but stable under recommended storage conditions.[2]

The logical relationship for safe storage is depicted in the following diagram.

Storage_Guidelines storage This compound Storage location Location storage->location container Container storage->container conditions Conditions storage->conditions incompatibles Incompatibilities storage->incompatibles cool_dry Cool and Dry Area location->cool_dry ventilated Well-Ventilated location->ventilated tightly_closed Tightly Closed container->tightly_closed original_container Original or Compatible Container container->original_container light_protection Protect from Light conditions->light_protection oxidizers Strong Oxidizing Agents incompatibles->oxidizers metals Metals incompatibles->metals

Caption: Key considerations for the safe storage of this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The available acute toxicity data is presented in Table 5.

Table 5: Acute Toxicity of this compound

Route of ExposureSpeciesDose/DurationToxic Effects
OralRodent - ratLD50: >500 mg/kgDetails of toxic effects not reported other than lethal dose value.

Source:

  • Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[2]

  • Sensitization: No information available.[2]

  • Mutagenic Effects: No information available.[2]

Experimental Protocols

Detailed experimental protocols for the assessment of hazards associated with this compound are not publicly available. However, general laboratory procedures should be followed to ensure safety.

General Procedure for Assessing Chemical Incompatibility:

This is a general guideline and should be adapted based on specific laboratory capabilities and safety protocols.

  • Literature Review: Before any practical experiment, conduct a thorough literature search for known incompatibilities of this compound and similar brominated organic compounds.

  • Small-Scale Testing: If no information is available, any incompatibility testing must be performed on a very small scale (milligram quantities) in a controlled environment, such as a chemical fume hood.

  • Instrumentation: Utilize techniques like Differential Scanning Calorimetry (DSC) to assess thermal stability and potential exothermic reactions when mixed with other substances.

  • Observation: Carefully observe for any signs of reaction, such as gas evolution, color change, or temperature increase.

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[2] Waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.

This guide is intended to provide comprehensive safety information for this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

References

A Technical Guide to the Solubility of (+)-3-Bromocamphor in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-3-Bromocamphor, a key chiral intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a bicyclic ketone structure, making it a moderately polar molecule. This polarity, combined with its largely nonpolar hydrocarbon backbone, dictates its solubility profile in various organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely available in the published literature. However, data for the parent compound, camphor, can provide a useful analogue for predicting solubility trends. The table below summarizes the available quantitative data for this compound and camphor.

CompoundSolventSolubilityTemperature (°C)
This compound Ethanol~15.4 g/100mL (1 g in 6.5 mL)[1]Not Specified
CamphorEthanol~100 g/100mL (1 g in 1 mL)[2][3]25[3]
CamphorDiethyl Ether~100 g/100mL (1 g in 1 mL)[2][3]25[3]
CamphorChloroform~200 g/100mL (1 g in 0.5 mL)[2][3]25[3]
CamphorAcetoneVery Soluble[4][5]Not Specified
CamphorToluene186 g/100g [3]29[3]
CamphorAcetic AcidSoluble[4][5]Not Specified
CamphorHexaneSoluble (qualitative)[6][7]Not Specified

Note: The solubility of this compound is expected to be similar to, but not identical to, that of camphor due to the presence of the bromine atom, which increases the molecular weight and may alter intermolecular interactions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Record the final weight of the volumetric flask containing the filtered solution.

  • Quantification:

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration at Controlled Temperature A->B Incubate C Sample Withdrawal and Filtration B->C Collect Sample D Dilution of Saturated Solution C->D Prepare for Analysis E Analytical Quantification D->E Analyze F Solubility Calculation E->F Data Processing

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally under the precise conditions of interest.

References

The Enduring Versatility of Bromocamphor Derivatives: A Technical Guide to their Synthesis and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor, a bicyclic monoterpene, has a rich history in traditional medicine and chemical synthesis. Its rigid chiral framework has made it a valuable starting material for the synthesis of a wide array of complex molecules. The introduction of a bromine atom to the camphor scaffold dramatically enhances its synthetic utility and opens the door to a diverse range of derivatives with significant biological potential. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of bromocamphor derivatives, with a focus on their applications in medicinal chemistry and drug development. We will delve into detailed experimental protocols for the synthesis of key bromocamphor isomers, present quantitative data in a structured format, and visualize synthetic pathways to provide a comprehensive resource for researchers in the field.

A Historical Perspective: From Natural Product to Synthetic Workhorse

The journey of bromocamphor derivatives begins with camphor itself, a natural product long valued for its medicinal properties. The first forays into the chemical modification of camphor date back to the 19th century, with chemists exploring its reactivity. The introduction of a bromine atom was a pivotal step, creating a versatile synthetic handle for further functionalization. Early methods for the bromination of camphor were often non-selective, leading to mixtures of products. However, over the years, a deeper understanding of reaction mechanisms and the development of more sophisticated synthetic techniques have enabled the regioselective synthesis of specific bromocamphor isomers, such as 3-bromocamphor, 8-bromocamphor, and 9-bromocamphor. These isomers have proven to be invaluable chiral building blocks in asymmetric synthesis, allowing for the stereocontrolled construction of complex molecules, including pharmaceuticals and natural products.[1]

Key Bromocamphor Derivatives and Their Synthesis

The regioselectivity of camphor bromination is highly dependent on the reaction conditions. The most common and synthetically useful bromocamphor derivatives are brominated at the C3, C8, or C9 positions.

Synthesis of 3-Bromocamphor

3-Bromocamphor is perhaps the most readily accessible bromocamphor derivative. It is typically synthesized by the direct electrophilic bromination of camphor. The reaction proceeds via the enol or enolate of camphor, with the bromine atom adding to the α-carbon.

Experimental Protocol: Synthesis of (+)-3-Bromocamphor [2]

This protocol is based on a method described in the literature, which provides a good yield and high purity of the desired product.[2]

Materials:

  • (+)-Camphor (0.1 mol, 15.2 g)

  • Dichloroethane (solvent)

  • Bromine (0.1 mol, 16.0 g, approximately 5.1 mL)

  • 80% Ethanol

  • Sodium hydroxide (0.04 mol, 1.6 g)

Procedure:

  • Dissolve (+)-camphor in dichloroethane in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Heat the solution to a gentle reflux.

  • Slowly add bromine dropwise to the refluxing solution over a period of 1-2 hours. The color of the bromine should disappear as it reacts.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the dichloroethane by distillation under reduced pressure.

  • To the residue, add 80% ethanol and a solution of sodium hydroxide.

  • Reflux the mixture for 45 minutes to neutralize any hydrogen bromide formed and to hydrolyze any remaining starting material.

  • Slowly cool the mixture to room temperature to allow the this compound to recrystallize.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry to obtain the final product.

Quantitative Data for 3-Bromocamphor Synthesis [2]

ParameterValue
Starting Material(+)-Camphor
Key ReagentsBromine, Sodium Hydroxide
SolventDichloroethane, Ethanol
Reaction Time~4-5 hours
Yield83.5%
Purity99.5% (by GC)
Melting Point76-78 °C
Optical Rotation [α]D+136° (c=1, EtOH)
Regioselective Synthesis of 8-Bromocamphor and 9-Bromocamphor

The synthesis of 8-bromocamphor and 9-bromocamphor requires more nuanced strategies than that of 3-bromocamphor, as the methyl groups at C8 and C9 are not directly activated for electrophilic substitution. These syntheses often involve multi-step sequences and highlight the intricate nature of controlling reactivity on the camphor scaffold.

A common strategy for the synthesis of 8-bromocamphor involves the bromination of 3,3-dibromocamphor, followed by selective debromination.[3] This method takes advantage of rearrangements and the differing reactivity of the bromine atoms.

The synthesis of 9-bromocamphor can be achieved through various routes, including the sulfonation of camphor followed by conversion of the sulfonic acid to a bromide. Bromination of camphor in chlorosulfonic acid has also been reported to yield 9-bromocamphor, albeit sometimes as a mixture with other products.[4]

Logical Workflow for the Synthesis of Bromocamphor Isomers

The following diagram illustrates the logical progression from camphor to its various mono-brominated derivatives, highlighting the different synthetic strategies required for each isomer.

Bromocamphor_Synthesis Camphor Camphor Br2_reflux Direct Bromination (e.g., Br2, reflux) Camphor->Br2_reflux Multi_step_8 Multi-step Synthesis (e.g., via 3,3-dibromocamphor) Camphor->Multi_step_8 Multi_step_9 Multi-step Synthesis (e.g., via sulfonation) Camphor->Multi_step_9 Three_Bromo 3-Bromocamphor Br2_reflux->Three_Bromo Eight_Bromo 8-Bromocamphor Multi_step_8->Eight_Bromo Nine_Bromo 9-Bromocamphor Multi_step_9->Nine_Bromo

Caption: Synthetic pathways to bromocamphor isomers.

Biological Activities of Bromocamphor Derivatives

The incorporation of a bromine atom into the camphor structure not only provides a handle for further chemical transformations but can also significantly modulate the biological activity of the parent molecule. Bromocamphor derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents.

Antimicrobial Activity

Camphor and its derivatives have long been known for their antimicrobial properties.[5] The presence of a bromine atom can enhance this activity. Studies have shown that certain bromocamphor derivatives exhibit inhibitory effects against a variety of bacteria and fungi. The lipophilic nature of the camphor scaffold allows these molecules to penetrate microbial cell membranes, and the electrophilic character of the carbon-bromine bond may contribute to their mechanism of action, potentially through the alkylation of key enzymes or other biomolecules.

Quantitative Data on Antimicrobial Activity of a Camphor Derivative

While specific data for a wide range of bromocamphor derivatives is dispersed, the following table provides an example of the type of quantitative data reported for a camphor derivative, highlighting the metrics used to assess antimicrobial efficacy.

CompoundOrganismMIC (µg/mL)Reference
Camphor-based N-acylhydrazoneVaccinia virus2.5[6]
Camphor-based N-acylhydrazoneCowpox virus1.8[6]
Camphor-based N-acylhydrazoneEctromelia virus3.2[6]
Anticancer Activity

The rigid, chiral structure of camphor makes it an attractive scaffold for the design of novel anticancer agents. Several studies have explored the cytotoxic effects of camphor derivatives against various cancer cell lines.[7][8][9] The mechanism of action is often multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key cellular signaling pathways.

One study on ferrocene-containing camphor sulfonamides demonstrated that these compounds can induce apoptosis in non-small cell lung cancer cells.[8] The study also investigated the effect of these compounds on the NF-κB and p53 signaling pathways, suggesting that their anticancer activity may be mediated through the modulation of these key cellular processes.

Experimental Workflow for Assessing Anticancer Activity

The following diagram outlines a typical experimental workflow for evaluating the anticancer potential of newly synthesized bromocamphor derivatives.

Anticancer_Workflow Synthesis Synthesis of Bromocamphor Derivatives Purification Purification and Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50 determination) Cell_Culture->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Akt) Mechanism->Signaling In_Vivo In Vivo Studies (Animal Models) Signaling->In_Vivo

Caption: Workflow for anticancer drug discovery.

Antiviral Activity

Recent research has highlighted the potential of camphor derivatives as antiviral agents. A study on (+)-camphor and (-)-fenchone-based derivatives identified several compounds with potent activity against orthopoxviruses, including vaccinia virus and cowpox virus.[6] Structure-activity relationship (SAR) studies revealed that derivatives with a p-bromophenyl substituent exhibited significant antiviral activity. Time-of-addition assays suggested that these compounds inhibit the late stages of the viral replication cycle, and molecular docking studies pointed to the viral p37 protein as a potential target.[6]

Potential Mechanism of Antiviral Action

The following diagram illustrates a hypothetical signaling pathway for the antiviral action of a bromocamphor derivative targeting a viral protein.

Antiviral_Mechanism Bromocamphor Bromocamphor Derivative p37 Viral p37 Protein Bromocamphor->p37 Binds to Inhibition Inhibition Bromocamphor->Inhibition Replication Viral Replication (Late Stage) p37->Replication Essential for Inhibition->Replication Blocks

Caption: Antiviral mechanism of a bromocamphor derivative.

Conclusion

Bromocamphor derivatives represent a fascinating and synthetically versatile class of compounds with a rich history and a promising future in drug discovery and development. From the early, non-selective bromination of camphor to the sophisticated, regioselective syntheses of today, our ability to manipulate this chiral scaffold has grown immensely. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the synthesis of these valuable molecules. Furthermore, the emerging evidence of their diverse biological activities, including antimicrobial, anticancer, and antiviral effects, underscores their potential as lead compounds for the development of new therapeutics. The continued investigation into the mechanism of action of bromocamphor derivatives and their interactions with cellular signaling pathways will undoubtedly pave the way for the design of even more potent and selective drug candidates.

References

The (+)-3-Bromocamphor Scaffold: A Technical Guide to its Application as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-Bromocamphor, a readily available chiral building block derived from the natural product camphor, serves as a versatile precursor for the synthesis of effective chiral auxiliaries. This technical guide details the mechanism of action of this compound-derived auxiliaries in asymmetric synthesis, with a focus on aldol and alkylation reactions. Through the strategic formation of rigid, chelated enolate structures, these auxiliaries provide a defined chiral environment, enabling high levels of stereocontrol. This document provides an in-depth analysis of the underlying principles, experimental protocols for the synthesis and application of these auxiliaries, and quantitative data on their stereochemical directing ability.

Introduction to Chiral Auxiliaries and the Camphor Scaffold

In the field of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of chemical reactions.[1] These chiral molecules are temporarily incorporated into a prochiral substrate, direct a subsequent diastereoselective transformation, and are then cleaved to yield the desired enantiomerically enriched product.[1] The ideal chiral auxiliary is readily available in both enantiomeric forms, easily attached to the substrate, provides high stereochemical induction, and can be removed under mild conditions without racemization of the product.[2]

The camphor skeleton, a rigid bicyclic monoterpene, has proven to be an excellent scaffold for the design of chiral auxiliaries.[3] Its conformational rigidity and the presence of multiple stereocenters allow for the creation of a well-defined chiral environment, effectively shielding one face of a reactive intermediate. This compound, with its defined absolute stereochemistry, is a valuable starting material for the synthesis of such auxiliaries.[4]

Synthesis of Chiral Auxiliaries from this compound

While this compound itself is not typically used directly as a chiral auxiliary, its 3-bromo-2-keto functionality provides a handle for the synthesis of more elaborate auxiliary structures, such as chiral amino alcohols and their derivatives. A common strategy involves the conversion of the ketone to a hydroxyl group and subsequent introduction of an amino functionality.

Synthesis of a Camphor-Derived Amino Alcohol Auxiliary

A representative synthesis of a chiral amino alcohol auxiliary from a camphor derivative is outlined below. This multi-step process transforms the camphor scaffold into a ligand capable of directing stereoselective reactions.

Experimental Protocol: Synthesis of a Camphor-Based Amino Alcohol

  • Oxidation of (+)-Camphor: (+)-Camphor is first oxidized to camphorquinone using selenium dioxide in acetic anhydride under reflux.[5]

  • Formation of a Dimethoxy Ketal: The resulting camphorquinone is then protected as a 3,3-dimethoxy ketal by refluxing with trimethyl orthoformate in methanol with a catalytic amount of p-toluenesulfonic acid.[5]

  • Nucleophilic Addition: The dimethoxy ketal is treated with a lithiated picoline (generated from picoline and an organolithium reagent) in THF at 0 °C. This results in a diastereoselective addition to the carbonyl group, yielding an amino alcohol precursor.[5]

  • Deprotection and Reduction: The ketal is deprotected using aqueous acid to afford an aminohydroxyketone. Subsequent reduction of the ketone with a hydride reducing agent, such as sodium borohydride, yields the final chiral amino diol.[5]

Mechanism of Stereocontrol in Asymmetric Reactions

The efficacy of camphor-derived chiral auxiliaries lies in their ability to form rigid, chelated transition states that favor the approach of an electrophile from one specific direction. This is typically achieved by attaching the auxiliary to a substrate containing a carbonyl group, which can then be converted into a metal enolate.

Enolate Formation and the Role of the Lewis Acid

In asymmetric aldol and alkylation reactions, the substrate, acylated with the chiral auxiliary, is treated with a base and a Lewis acid to form a metal enolate. The choice of the Lewis acid (e.g., boron triflate, titanium tetrachloride) is crucial as it coordinates to the carbonyl oxygen of the acyl group and the heteroatom of the auxiliary (e.g., the oxygen of a hydroxyl group or the nitrogen of an amino group), forming a rigid, six-membered chelated ring.[6][7]

The Zimmerman-Traxler Transition State Model in Aldol Reactions

The stereochemical outcome of aldol reactions using chiral auxiliaries can often be rationalized using the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde.

Aldol_Transition_State cluster_substrate Substrate-Auxiliary Conjugate cluster_reaction Asymmetric Aldol Reaction cluster_cleavage Product Formation Substrate Prochiral Substrate Auxiliary This compound- Derived Auxiliary Substrate->Auxiliary Covalent Attachment Enolate Formation of Chelated Z-Enolate (Base, Lewis Acid) Aldehyde Aldehyde TransitionState Diastereoselective Attack (Zimmerman-Traxler Transition State) Product Diastereomeric Aldol Adduct Cleavage Cleavage of Auxiliary FinalProduct Enantiomerically Enriched Aldol Product RecoveredAuxiliary Recovered Auxiliary

The bulky camphor scaffold of the auxiliary effectively blocks one face of the enolate double bond. Consequently, the aldehyde can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The rigidity of the bicyclic camphor skeleton ensures a high degree of facial discrimination.

Diastereoselective Alkylation

Similar principles apply to the diastereoselective alkylation of enolates derived from substrates attached to camphor-based auxiliaries. The chelated metal enolate presents a sterically biased face to the incoming alkyl halide, resulting in a highly diastereoselective C-C bond formation. The bulky nature of the camphor auxiliary forces the alkylating agent to approach from the less hindered side.

Alkylation_Mechanism cluster_start Starting Material cluster_enolate_formation Enolate Formation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage N_Acyl_Aux N-Acyl Camphor Auxiliary Derivative Base Base (e.g., LDA) Lewis_Acid Lewis Acid (e.g., TiCl4) Chelated_Enolate Rigid Chelated (Z)-Enolate Alkyl_Halide Alkyl Halide (R-X) Transition_State Sterically Shielded Transition State Alkylated_Product Diastereomerically Enriched Product Cleavage_Reagent Cleavage Reagent Final_Product Enantiopure Alkylated Product Recovered_Aux Recovered Auxiliary

Quantitative Data on Stereoselectivity

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. Camphor-derived auxiliaries have demonstrated excellent stereocontrol in a variety of reactions.

Reaction TypeChiral Auxiliary DerivativeSubstrateElectrophileDiastereomeric Excess (de)Reference
Pauson-Khand(2R)-10-(Methylthio)isoborneolAlkoxyacetyleneNorbornadiene96:4[3]
Pauson-Khand(2R)-10-(Methylthio)isoborneolAlkoxyacetyleneNorbornene92:8[3]
Darzens ReactionCamphor-derived esterChloroacetyl derivativeVarious aldehydesup to 99%[8]
CyclopropanationPhenyl 2,3-dihydroxybornane-10-sulfonate acetalα,β-Unsaturated aldehydesSimmons-Smith reagent>99%[6]
Morita-Baylis-HillmanN-Substituted 2-exo-hydroxybornyl-10-sulfonamidesAcrylate estersPyridine-4-carbaldehydeup to 95%[9]

Cleavage of the Chiral Auxiliary

A critical step in the synthetic sequence is the removal of the chiral auxiliary from the product without affecting the newly created stereocenter(s). The choice of cleavage method depends on the nature of the linkage between the auxiliary and the substrate.

Common Cleavage Methods for N-Acyl Auxiliaries:

  • Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can cleave the amide bond to yield the corresponding carboxylic acid.

  • Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can reduce the amide to an alcohol.

  • Transamination/Transesterification: Reaction with other nucleophiles, such as alkoxides or amines, can lead to the formation of esters or amides, respectively.

Experimental Protocol: Reductive Cleavage of an N-Acyl Camphor Auxiliary

  • The diastereomerically pure N-acyl camphor derivative is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF) and cooled to 0 °C under an inert atmosphere.

  • A solution of lithium aluminum hydride (LiAlH₄) in the same solvent is added dropwise.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • The resulting solids are removed by filtration, and the filtrate is extracted with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the chiral alcohol and the recovered auxiliary.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of effective chiral auxiliaries. The rigid bicyclic framework of the camphor scaffold provides a robust platform for creating a highly ordered chiral environment in the transition state of various asymmetric reactions. By forming chelated metal enolates, these auxiliaries can direct the stereochemical outcome of aldol, alkylation, and other C-C bond-forming reactions with a high degree of predictability and efficiency. The ability to achieve high diastereoselectivities and the availability of reliable methods for auxiliary cleavage make this compound-derived auxiliaries a powerful tool for the synthesis of enantiomerically pure molecules in academic and industrial research.

References

The Enduring Legacy of Camphor: A Technical Guide to its Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Nature, in its elegance, has provided a powerful and versatile chiral scaffold: camphor. This readily available bicyclic monoterpene, with its rigid framework and stereochemically defined centers, has served as an invaluable starting material for a diverse arsenal of chiral auxiliaries, ligands, and catalysts. This technical guide provides an in-depth exploration of the role of camphor derivatives in asymmetric synthesis, offering a comprehensive overview of their applications, quantitative performance, detailed experimental protocols, and the underlying mechanistic principles that govern their remarkable stereochemical control.

Core Principles of Stereochemical Control

The efficacy of camphor derivatives in asymmetric synthesis stems from their rigid bicyclic structure. This framework provides a well-defined three-dimensional environment that effectively shields one face of a prochiral substrate, directing the approach of a reagent to the opposite face. This steric hindrance is the primary basis for the high levels of diastereoselectivity and enantioselectivity observed in reactions employing camphor-based chiral auxiliaries and catalysts. Furthermore, the functional groups strategically positioned on the camphor skeleton can engage in secondary interactions, such as chelation with metal catalysts, further rigidifying the transition state and enhancing stereochemical control.

Key Classes of Camphor Derivatives and Their Applications

Camphor's versatile structure allows for functionalization at various positions, leading to a wide array of chiral derivatives. The most prominent classes include chiral auxiliaries like Oppolzer's camphorsultam and isoborneol-based systems, as well as chiral ligands for metal-catalyzed reactions and organocatalysts. These derivatives have been successfully applied in a multitude of asymmetric transformations, including carbon-carbon bond-forming reactions and reductions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries derived from camphor, particularly Oppolzer's camphorsultam, have proven to be highly effective in controlling the stereochemistry of this cycloaddition.

Table 1: Performance of N-Acryloyl-(+)-camphorsultam in Asymmetric Diels-Alder Reactions [1]

DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
CyclopentadieneEt₂AlCl-7892>98 (endo)
ButadieneEt₂AlCl-788895
IsopreneEt₂AlCl-789196
FuranMgBr₂·OEt₂-207590
Danishefsky's DieneZnCl₂085>95

Experimental Protocol: Asymmetric Diels-Alder Reaction with N-Acryloyl-(+)-camphorsultam and Cyclopentadiene [1]

1. Synthesis of N-Acryloyl-(+)-camphorsultam:

  • To a solution of (+)-camphorsultam in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.2 equivalents).

  • Add acryloyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-acryloyl-(+)-camphorsultam as a white solid.[1]

2. Diels-Alder Reaction:

  • Dissolve N-acryloyl-(+)-camphorsultam (1.0 equivalent) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add diethylaluminum chloride (Et₂AlCl, 1.2 equivalents) dropwise and stir the mixture for 30 minutes at -78 °C.[1]

  • Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature, and separate the layers. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to yield the Diels-Alder adduct.[1]

Mechanism of Stereochemical Control in Diels-Alder Reaction

The high endo-selectivity and facial diastereoselectivity are attributed to the chelation of the Lewis acid to the carbonyl oxygen and the sulfonyl oxygen of the camphorsultam. This creates a rigid, planar five-membered ring that effectively blocks the si-face of the dienophile, forcing the diene to approach from the less hindered re-face.

Caption: Chelation of the Lewis acid directs the diene to the re-face.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental C-C bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries derived from isoborneol provide excellent stereocontrol in these reactions.

Table 2: Performance of Isoborneol-Derived Auxiliaries in Asymmetric Aldol Reactions [2]

Chiral AuxiliaryAldehydeBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
(-)-Isoborneol acetateBenzaldehydeLDATHF-788595:5
(-)-Isoborneol propionateIsobutyraldehydeLDATHF-788897:3
(+)-Isoborneol acetateAcetaldehydeLHMDSTHF-788294:6

Experimental Protocol: Asymmetric Aldol Reaction with (-)-Isoborneol Acetate [2]

  • In a flame-dried flask under an argon atmosphere, dissolve (-)-isoborneol acetate (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) and cool the solution to -78 °C.

  • Slowly add lithium diisopropylamide (LDA, 1.1 mmol) and stir for 30 minutes at -78 °C to form the enolate.[2]

  • Add benzaldehyde (1.2 mmol) dropwise.

  • Stir the reaction at -78 °C for 2 hours.[2]

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Warm the mixture to room temperature and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash chromatography to obtain the aldol adduct.

Asymmetric Alkylation

The alkylation of enolates is a key method for the formation of C-C bonds. Camphorsultam auxiliaries provide high levels of diastereoselectivity in the alkylation of N-acyl derivatives.

Table 3: Diastereoselective Alkylation of N-Propionyl Camphorsultam

ElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
Benzyl bromiden-BuLiTHF-7895>98
Methyl iodiden-BuLiTHF-789297
Allyl bromiden-BuLiTHF-789096

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(1S)-(-)-2,10-camphorsultam

  • Dissolve N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.05 mmol) dropwise and stir for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • After filtration and concentration, purify the crude product by flash chromatography to yield the alkylated product.

Mechanism of Stereoselective Alkylation

The stereochemical outcome of the alkylation is dictated by the conformation of the enolate, which is influenced by the camphor backbone. The bulky camphor group shields one face of the enolate, directing the electrophile to the opposite face.

Caption: Steric hindrance from the camphor auxiliary directs alkylation.

Asymmetric Michael Addition

Camphor-derived organocatalysts have emerged as powerful tools for promoting asymmetric Michael additions, a key reaction for forming C-C bonds in a conjugate fashion.

Table 4: Asymmetric Michael Addition of Aldehydes to Nitroalkenes using a Pyrrolidinyl-Camphor Catalyst [3]

AldehydeNitroalkeneYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
Propanalβ-Nitrostyrene9598:299
Isovaleraldehydeβ-Nitrostyrene9297:398
Cyclohexanecarboxaldehyde(E)-2-Nitro-1-phenylpropene9095:597

Experimental Protocol: Asymmetric Michael Addition [4]

  • To a mixture of the camphor-derived prolinamide catalyst (10 mol%) and the nitroalkene (1.0 mmol) in a suitable solvent (e.g., CHCl₃/MeOH), add the aldehyde (1.2 mmol).

  • Stir the reaction mixture at the specified temperature (e.g., 0 °C or ambient temperature) and monitor by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]

Proposed Catalytic Cycle for Asymmetric Michael Addition

The camphor-derived organocatalyst activates the aldehyde through enamine formation and the nitroalkene through hydrogen bonding, bringing the reactants together in a stereochemically defined orientation.

Michael_Addition_Cycle catalyst Camphor-Derived Organocatalyst enamine Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde iminium Iminium Intermediate enamine->iminium + Nitroalkene (Stereoselective Attack) nitroalkene Nitroalkene product_cat Product-Catalyst Complex iminium->product_cat + H₂O product_cat->catalyst - Product product Michael Adduct product_cat->product

Caption: Catalytic cycle for the asymmetric Michael addition.

Asymmetric Hydrogenation

Camphor-derived ligands are effective in metal-catalyzed asymmetric hydrogenations of ketones, producing chiral alcohols with high enantioselectivity.

Table 5: Asymmetric Hydrogenation of Ketones with a Camphor-Derived Ligand/Ru Complex

KetoneConversion (%)Enantiomeric Excess (ee) (%)
Acetophenone>9998
1-Acetonaphthone>9997
2,2-Dimethyl-3-pentanone9895

Conclusion

Camphor and its derivatives continue to be indispensable tools in the field of asymmetric synthesis. Their ready availability, robust nature, and the high levels of stereocontrol they impart make them a preferred choice for researchers in academia and industry. The examples and protocols provided in this guide highlight the broad applicability of these chiral building blocks and serve as a foundation for the development of new and even more efficient stereoselective transformations. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the legacy of camphor in enabling their synthesis is certain to endure.

References

(+)-3-Bromocamphor: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-Bromocamphor, a derivative of the naturally occurring monoterpene (+)-camphor, is a cornerstone of asymmetric synthesis. Its rigid bicyclic structure and inherent chirality make it an invaluable starting material for the synthesis of a wide array of chiral auxiliaries, ligands, and complex natural products. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and extensive applications of this compound as a pivotal chiral building block. Detailed experimental protocols for its synthesis and its application in key stereoselective transformations are presented, alongside quantitative data and graphical representations of synthetic workflows to facilitate practical application in research and development.

Introduction

In the landscape of stereoselective synthesis, the demand for enantiomerically pure compounds is ever-increasing, particularly within the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its stereochemistry.[1] Chiral building blocks, derived from the "chiral pool," offer an efficient and economical route to complex chiral molecules. (+)-Camphor, a readily available and inexpensive natural product, is a prominent member of this pool.[2][3]

This compound, accessible via the selective bromination of (+)-camphor, serves as a versatile and powerful chiral synthon.[1] Its true utility is most profoundly realized through its conversion into derivatives like Oppolzer's camphorsultam, a highly effective chiral auxiliary that has seen widespread use in controlling the stereochemical outcome of numerous carbon-carbon bond-forming reactions.[4][5] This guide will explore the synthesis of this compound and detail its role in the creation of these powerful synthetic tools, providing practical data and methodologies for the modern chemist.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name (1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one[4]
Synonyms (+)-Camphor bromide, endo-(1R)-3-Bromocamphor[1]
CAS Number 10293-06-8[1][6]
Molecular Formula C₁₀H₁₅BrO[1][4]
Molecular Weight 231.13 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point 75 - 77 °C[1][6]
Boiling Point 274 °C[1]
Optical Rotation [α]²⁰/D +130 to +145° (c=2 in EtOH)[1]
Purity ≥ 98% (GC)[1]
Solubility Soluble in chloroform, ethanol, and other organic solvents.[7]

Synthesis of this compound

This compound is synthesized by the electrophilic substitution of bromine at the α-position to the carbonyl group of (+)-camphor. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride.[8] The initial product is often a mixture of endo and exo isomers, which can be isomerized to the thermodynamically more stable endo isomer.[8]

Synthetic Workflow

The general workflow for the synthesis of this compound from (+)-camphor is illustrated below. The process involves the bromination of camphor, followed by workup and recrystallization to yield the pure product.

G cluster_0 Synthesis of this compound Start (+)-Camphor Reaction Dissolve in Solvent (e.g., Acetic Acid) Start->Reaction Addition Add Bromine (Br₂) dropwise at elevated temperature (e.g., 80-110°C) Reaction->Addition Stirring Stir for 1-5 hours Addition->Stirring Workup Cool to RT Remove solvent Reflux with Base/Ethanol Stirring->Workup Purification Recrystallize from Ethanol Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[7][8]

Materials:

  • (+)-Camphor (15.2 g, 0.1 mol)

  • Carbon tetrachloride (3.0 mL)

  • Bromine (8.0 g, 0.1 mol)

  • 95% Ethanol (10.0 mL)

  • Sodium hydroxide (0.80 g, 0.02 mol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 15.2 g (0.1 mol) of (+)-camphor in 3.0 mL of carbon tetrachloride.

  • Heat the solution to 80 °C.

  • Add 8.0 g (0.1 mol) of bromine dropwise over 1 hour. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, stir the reaction mixture at 80 °C for an additional 5 hours.

  • Allow the mixture to cool to room temperature.

  • Remove the carbon tetrachloride by distillation under reduced pressure.

  • To the residue, add 10.0 mL of 95% ethanol and 0.80 g (0.02 mol) of sodium hydroxide.

  • Heat the mixture to reflux for 120 minutes. This step helps to isomerize any undesired bromo-camphor isomers.[8]

  • After reflux, allow the solution to cool gradually to room temperature to induce recrystallization.

  • Collect the crystallized product by filtration and dry it to obtain this compound.

Expected Yield: ~88.5% (19.8 g).[8]

Role as a Chiral Building Block

The primary utility of this compound lies in its role as a precursor to more complex chiral structures that are used to control stereochemistry in a variety of reactions.

Chiral Auxiliaries: The Gateway to Oppolzer's Camphorsultam

Perhaps the most significant application of this compound is in the synthesis of chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction.[2] After the reaction, the auxiliary is cleaved and can often be recovered.

This compound is a key intermediate in the synthesis of (1S)-(-)-2,10-camphorsultam , also known as Oppolzer's sultam .[5][9] This sultam is a highly effective and widely used chiral auxiliary due to its rigid structure which provides excellent steric shielding of one face of a reactive intermediate (e.g., an enolate), leading to high diastereoselectivity in reactions such as alkylations, aldol reactions, and Diels-Alder reactions.[4][10]

G cluster_0 Synthesis of Oppolzer's Camphorsultam start This compound sulfonation Sulfonation (e.g., H₂SO₄, Ac₂O) start->sulfonation sulfonic_acid This compound- 10-sulfonic acid sulfonation->sulfonic_acid conversion Conversion to Sulfonyl Imine sulfonic_acid->conversion imine (Camphorsulfonyl)imine conversion->imine reduction Stereoselective Reduction (LiAlH₄) imine->reduction product (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) reduction->product

Caption: Synthetic pathway from this compound to Oppolzer's sultam.

Chiral Ligands

Derivatives of this compound can be used to synthesize chiral ligands for transition-metal-catalyzed asymmetric reactions. The rigid camphor backbone provides a well-defined chiral environment around the metal center, which can lead to high enantioselectivity in reactions such as hydrogenation, allylic alkylation, and C-C cross-coupling. For example, P-chiral phosphine ligands, which are highly effective in asymmetric catalysis, can be synthesized using methodologies that often rely on chiral starting materials derived from the chiral pool.[11][12][13]

Starting Material in Natural Product Synthesis

The inherent chirality and functional handles of this compound and its parent compound, camphor, make them valuable starting materials in the total synthesis of complex natural products.[2][3][14] The rigid bicyclic framework can be manipulated through various chemical transformations, including ring-cleavage and rearrangement reactions, to construct intricate molecular architectures with precise stereochemical control.

Applications in Asymmetric Synthesis: Quantitative Data

The derivatives of this compound, particularly Oppolzer's camphorsultam, have been successfully employed in a multitude of asymmetric transformations. The following table summarizes representative examples, highlighting the high levels of stereocontrol and chemical yields typically achieved.

Reaction TypeChiral Auxiliary/DerivativeSubstrateElectrophile/ReagentProduct TypeYield (%)Stereoselectivity (de/ee %)Reference(s)
Asymmetric Alkylation (1S)-(-)-2,10-CamphorsultamN-Propionyl camphorsultamBenzyl bromideα-Alkylated carboxylic acid precursor88-90>99 de[7]
Asymmetric Alkylation (1S)-(-)-2,10-CamphorsultamN-Propionyl camphorsultamAllyl bromideα-Alkylated carboxylic acid precursor88-90>99 de[7]
Asymmetric Aldol Reaction (1S)-(-)-2,10-CamphorsultamN-Propionyl camphorsultamIsobutyraldehydeβ-Hydroxy carboxylic acid precursor80-95>99:1 (syn:anti)[4]
Asymmetric Diels-Alder N-Crotonoyl camphorsultamCyclopentadieneN/ABicyclic adduct74High de[15][16]
Asymmetric Reduction exo-10,10-diphenyl-2,10-camphanediol derivativeα-Keto esterK-Selectrideα-Hydroxy esterGoodup to 99 de[17][18]
Simmons-Smith Cyclopropanation Camphor-derived acetalα,β-Unsaturated acetalDiiodomethane, Et₂ZnCyclopropyl acetalGood>99 de[19][20]

Key Experimental Protocols for Applications

The following protocols detail the use of Oppolzer's camphorsultam, derived from this compound, in a key asymmetric transformation.

Asymmetric Alkylation via an N-Acyl Camphorsultam

This protocol describes the highly diastereoselective alkylation of an N-acyl camphorsultam derivative, a common method for preparing enantiomerically enriched α-substituted carboxylic acids.[1][7]

G cluster_0 Asymmetric Alkylation Workflow Acylation Step 1: Acylation (Camphorsultam + Acyl Chloride) Enolate Step 2: Enolate Formation (LDA or n-BuLi, -78°C) Acylation->Enolate Alkylation Step 3: Alkylation (Add Electrophile, R-X, -78°C) Enolate->Alkylation Cleavage Step 4: Auxiliary Cleavage (e.g., LiOH, H₂O₂) Alkylation->Cleavage Product Chiral Carboxylic Acid + Recovered Auxiliary Cleavage->Product

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.

Materials:

  • N-(Phenylacetyl)camphorsultam (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq)

  • Methyl iodide (1.5 eq)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve N-(phenylacetyl)camphorsultam (1.0 eq) in anhydrous THF under a nitrogen atmosphere in a flame-dried, three-necked flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add methyl iodide (1.5 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the alkylated N-acyl camphorsultam.

  • The chiral auxiliary can be cleaved (e.g., by hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid and recover the camphorsultam.[4]

Conclusion

This compound has firmly established itself as a premier chiral building block in the arsenal of the synthetic organic chemist. Its ready availability from the chiral pool and its efficient conversion into powerful stereodirecting groups, most notably Oppolzer's camphorsultam, provide reliable and predictable pathways to enantiomerically pure molecules. The high diastereoselectivities and yields achieved in a broad range of applications underscore its importance. For researchers in academia and industry, a thorough understanding of the synthesis and application of this compound and its derivatives is essential for the development of efficient and elegant solutions to the challenges of modern asymmetric synthesis.

References

An In-Depth Technical Guide to (+)-3-Bromocamphor-8-sulfonic Acid Ammonium Salt: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is a chiral organosulfur compound derived from camphor. Its rigid bicyclic structure and inherent chirality make it a valuable tool in stereochemistry, particularly in the separation of enantiomers. This technical guide provides a comprehensive overview of its properties, primary applications, and detailed experimental methodologies for its use in chiral resolution.

Core Properties

The physical and chemical properties of this compound-8-sulfonic acid ammonium salt are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₈BrNO₄S[1]
Molecular Weight 328.22 g/mol [1]
Appearance White to light yellow or light orange crystalline powder[1]
Melting Point 284-285 °C (decomposes)[1]
Optical Rotation [α]²⁰/D +84° to +87° (c=4 in H₂O)[1]
CAS Number 14575-84-9[1]
Purity ≥98%

Note: The appearance may vary slightly between suppliers.

Primary Application: Chiral Resolution of Racemic Amines

The most significant application of this compound-8-sulfonic acid ammonium salt is as a chiral resolving agent. It is particularly effective for the separation of racemic mixtures of amines through the formation of diastereomeric salts.

The principle behind this technique lies in the reaction of the racemic amine with the enantiomerically pure sulfonic acid. This acid-base reaction results in the formation of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. Once a single diastereomer is isolated, the chiral amine can be regenerated in its enantiomerically pure form.

Experimental Workflow: Chiral Resolution via Diastereomeric Salt Formation

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Regeneration of Enantiomer cluster_3 Analysis racemic_amine Racemic Amine (R/S Mixture) dissolution Dissolution in a suitable solvent racemic_amine->dissolution resolving_agent This compound-8-sulfonic acid (R-SO3H) resolving_agent->dissolution mixing Mixing and Salt Formation dissolution->mixing crystallization Fractional Crystallization (cooling, evaporation) mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., R-Amine:R-SO3H) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) filtration->more_soluble basification Basification (e.g., with NaOH) less_soluble->basification extraction Solvent Extraction basification->extraction pure_enantiomer Pure Enantiomer (e.g., R-Amine) extraction->pure_enantiomer purity_analysis Enantiomeric Purity Analysis (e.g., Chiral HPLC, Polarimetry) pure_enantiomer->purity_analysis

Caption: General workflow for the chiral resolution of a racemic amine using this compound-8-sulfonic acid.

Detailed Experimental Protocol: Chiral Resolution of a Racemic Primary Amine

This protocol is a representative example and may require optimization for specific amines.

Materials:

  • Racemic primary amine

  • This compound-8-sulfonic acid ammonium salt

  • Suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)

  • Base for regeneration (e.g., 1 M Sodium Hydroxide)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of the Free Sulfonic Acid (Optional but Recommended): While the ammonium salt can sometimes be used directly, converting it to the free sulfonic acid often yields better results. This can be achieved by an ion-exchange column or by acidification and extraction. For a small scale, dissolving the ammonium salt in a minimal amount of water, acidifying with a strong acid like HCl, and extracting the sulfonic acid into an organic solvent followed by drying and evaporation of the solvent is a possible route.

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of the racemic amine in a suitable solvent with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound-8-sulfonic acid in the same solvent, also with gentle heating. The use of 0.5 equivalents is often more efficient for initial screening.

    • Slowly add the sulfonic acid solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature.

    • If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal (if available) can induce crystallization.

    • Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.

    • Allow the crystallization to proceed for a sufficient time (can range from a few hours to overnight).

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Regeneration of the Enantiopure Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) dropwise until the solution is basic (check with pH paper) to liberate the free amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.

Other Potential Applications

While chiral resolution is its primary use, this compound-8-sulfonic acid and its derivatives have been mentioned in the context of other stereoselective transformations and biochemical studies.

Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. While this compound-8-sulfonic acid itself is mainly used for resolution, other camphor derivatives, such as camphorsultams (Oppolzer's sultams), are widely used as chiral auxiliaries in reactions like Diels-Alder cycloadditions, alkylations, and aldol reactions. The rigid camphor backbone provides a well-defined steric environment to control the approach of reagents.

G prochiral Prochiral Substrate attachment Attachment of Chiral Auxiliary prochiral->attachment chiral_aux Chiral Auxiliary (e.g., Camphor Derivative) chiral_aux->attachment chiral_substrate Chiral Substrate attachment->chiral_substrate diastereo_reaction Diastereoselective Reaction chiral_substrate->diastereo_reaction diastereo_product Diastereomeric Product diastereo_reaction->diastereo_product removal Removal of Chiral Auxiliary diastereo_product->removal chiral_product Enantiomerically Enriched Product removal->chiral_product recovered_aux Recovered Chiral Auxiliary removal->recovered_aux

Caption: General principle of using a chiral auxiliary in asymmetric synthesis.

Biochemical Studies

Some sources suggest the use of this compound-8-sulfonic acid ammonium salt in biochemical studies, such as in the investigation of enzyme mechanisms.[2] However, specific examples and detailed protocols for this particular compound are not well-documented in the reviewed literature. Generally, camphor derivatives have been explored for their biological activities, including antimicrobial and antiviral properties.[2]

Safety and Handling

This compound-8-sulfonic acid ammonium salt is considered hazardous. It can cause skin and serious eye irritation and may cause respiratory irritation.

Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Storage:

  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Bromocamphor, a halogenated derivative of camphor, is a chiral bicyclic monoterpene that serves as a crucial building block in asymmetric synthesis. Its well-defined stereochemistry makes it an invaluable tool for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical and Chiroptical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₅BrO[1][2]
Molecular Weight231.13 g/mol [1][2]
CAS Number10293-06-8[1]
Melting Point75 - 77 °C[1]
Boiling Point274 °C[1]
AppearanceWhite to off-white crystalline powder[1]
Optical Rotation, [α]²⁰/D+130° to +145° (c=2 in EtOH)[1]
Purity≥ 98% (GC)[1]

Stereochemistry and Absolute Configuration

The rigid bicyclo[2.2.1]heptane skeleton of camphor contains two chiral centers, at C1 and C4. However, in its derivatives, other carbon atoms can also become stereocenters. In the case of this compound, the bromine atom is introduced at the C3 position. The absolute configuration of this compound has been unambiguously determined through X-ray crystallography.[3][4][5]

The established absolute configuration of this compound is (1R, 3S, 4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. This configuration is crucial for its application as a chiral auxiliary and starting material in stereoselective synthesis.

G cluster_molecule This compound Structure C1 C1 C2 C2(=O) C1->C2 C7 C7 C1->C7 C3 C3(Br) C2->C3 O O C2->O C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 C4->C7 C6 C6 C5->C6 C6->C1 C8 C8 C7->C8 C9 C9 C7->C9 C10 C10

Caption: Molecular structure of this compound.

X-ray Crystallography Data

The crystal structure of this compound has been redetermined with high accuracy, confirming its absolute configuration.[3][4] The compound crystallizes in the monoclinic space group P2₁.[3][4] Key crystallographic data are summarized in Table 2.

Table 2: Crystal Data for this compound

ParameterValueReference
Crystal SystemMonoclinic[3][4]
Space GroupP2₁[3][4]
a7.35 Å[3]
b7.59 Å[3]
c9.12 Å[3]
β94° 6'[3]
Z2[3][4]

Experimental Protocols

Synthesis of this compound from (+)-Camphor

A common method for the preparation of this compound involves the direct bromination of (+)-camphor. Several variations of this procedure exist, with different solvents and reaction conditions. Below is a representative protocol.

G start Start: (+)-Camphor dissolve Dissolve in Carbon Tetrachloride start->dissolve add_br2 Add Bromine dropwise at 80°C dissolve->add_br2 stir Stir for 5 hours add_br2->stir cool Cool to Room Temperature stir->cool distill Remove Solvent (Reduced Pressure Distillation) cool->distill reflux Reflux with 95% Ethanol and NaOH distill->reflux recrystallize Recrystallize by gradual cooling reflux->recrystallize filter_dry Filter and Dry recrystallize->filter_dry end End: This compound filter_dry->end

Caption: Synthesis workflow for this compound.

Protocol:

  • Dissolution: Dissolve 15.2 g (0.1 mol) of (+)-camphor in 3.0 ml of carbon tetrachloride in a reaction flask equipped with a dropping funnel and a condenser.[6]

  • Bromination: Heat the solution to 80°C and add 8.0 g (0.1 mol) of bromine dropwise over a period of 1 hour.[6]

  • Reaction: After the addition is complete, stir the reaction mixture for 5 hours at 80°C.[6]

  • Solvent Removal: Cool the mixture to room temperature and remove the carbon tetrachloride by distillation under reduced pressure.[6]

  • Hydrolysis and Neutralization: To the residue, add 10.0 ml of 95% ethanol and 0.80 g (0.02 mol) of sodium hydroxide. Reflux the mixture for 120 minutes.[6]

  • Recrystallization: Gradually cool the solution to room temperature to induce crystallization of the product.[6]

  • Isolation: Filter the crystallized this compound and dry the solid to obtain the final product.[6] The reported yield for this specific protocol is 88.5%.[6]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the protons in the molecule. Key chemical shifts (δ) are observed at approximately 4.625, 2.306, 2.084, 1.885, 1.695, 1.431, 1.085, 0.974, and 0.937 ppm.[7]

5.2.2. Infrared (IR) Spectroscopy

  • The IR spectrum shows characteristic absorption bands for the carbonyl group (C=O) and the carbon-bromine bond (C-Br). The spectrum can be obtained using techniques such as film or vapor phase.[8]

5.2.3. Mass Spectrometry (MS)

  • Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its structure.[2][9]

Applications in Drug Development

This compound's rigid chiral scaffold makes it a valuable tool in pharmaceutical research and development.

  • Chiral Auxiliary: It is employed as a chiral auxiliary to control the stereochemistry of reactions, leading to the synthesis of enantiomerically pure drug candidates.[1]

  • Chiral Building Block: It serves as a starting material for the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1]

  • Dopant in Chiral Liquid Crystals: Its derivatives have been explored for their use in creating chiral liquid crystal phases, which have applications in various optical technologies.

G cluster_applications Applications of this compound A This compound B Asymmetric Synthesis A->B C Chiral Auxiliary B->C D Chiral Building Block B->D E Enantiomerically Pure Pharmaceuticals C->E F Complex Natural Products D->F

Caption: Key applications in synthesis.

Conclusion

The well-defined stereochemistry and absolute configuration of this compound, rigorously established through X-ray crystallography, underpin its significance in modern organic synthesis and drug development. This guide has provided a detailed overview of its properties, stereochemical features, and synthetic and analytical protocols. A thorough understanding of these aspects is essential for leveraging the full potential of this versatile chiral molecule in the creation of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Optical Rotation of (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation of (+)-3-bromocamphor, a chiral bicyclic organic compound. The document details the principles of optical activity, experimental protocols for its measurement, and the structural basis for this chiroptical property, aiming to serve as a valuable resource for professionals in research and drug development.

Introduction to Optical Activity and this compound

Optical activity is the phenomenon where a chiral molecule rotates the plane of plane-polarized light.[1] This property is intrinsic to molecules that are non-superimposable on their mirror images, known as enantiomers. This compound is a derivative of camphor, a natural product, and its chirality arises from the rigid bicyclic [2.2.1]heptane skeleton and the presence of stereocenters. The designation "(+)" indicates that it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.[2]

The accurate measurement and understanding of optical rotation are critical in the pharmaceutical industry for determining the enantiomeric purity of drug substances, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Quantitative Data on the Optical Rotation of this compound

The specific rotation is a standardized measure of the optical rotation of a compound. It is defined as the observed angle of rotation for a solution at a concentration of 1 g/mL in a 1 decimeter (dm) path length tube, measured at a specific temperature and wavelength of light (typically the sodium D-line at 589 nm).[2]

The specific rotation of this compound has been experimentally determined and is presented in the table below. It is important to note that the specific rotation can be influenced by the solvent, temperature, and concentration.[3]

CompoundSpecific Rotation (--INVALID-LINK--)Concentration (c)SolventReference
This compound+136 ± 3°1%Ethanol[4]
This compound+130 to +145°2%Ethanol[5]

Note: While the positive sign for the specific rotation of this compound is well-established, some older literature or supplier information may contain conflicting data. The values presented here are from reputable chemical suppliers and are consistent with the dextrorotatory nature of the (+) enantiomer.

Experimental Protocol: Measurement of Optical Rotation by Polarimetry

The measurement of optical rotation is performed using an instrument called a polarimeter. The following is a detailed methodology for determining the specific rotation of a solid chiral compound like this compound.

Instrumentation and Materials
  • Polarimeter: A calibrated instrument capable of measuring optical rotation at the sodium D-line (589 nm).

  • Polarimeter cell: A 1 dm (10 cm) path length cell.

  • Volumetric flask: Class A, appropriate volume for desired concentration.

  • Analytical balance: Accurate to at least four decimal places.

  • Solvent: High-purity, optically inactive solvent (e.g., absolute ethanol).

  • This compound: Purified sample.

Sample Preparation
  • Accurate Weighing: Accurately weigh a specific amount of this compound (e.g., 100 mg for a 1% solution in a 10 mL volumetric flask) using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid into a clean, dry volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the solid completely.

  • Dilution to Volume: Carefully add the solvent to the calibration mark of the volumetric flask, ensuring the meniscus is precisely on the mark.

  • Homogenization: Stopper the flask and invert it several times to ensure a homogeneous solution.

Measurement Procedure
  • Instrument Calibration: Turn on the polarimeter and allow it to warm up according to the manufacturer's instructions. Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the pure solvent. The reading should be zeroed.

  • Cell Rinsing: Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

  • Cell Filling: Carefully fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path.

  • Measurement: Place the filled cell in the polarimeter's sample compartment and record the observed rotation ((\alpha)). Repeat the measurement several times to ensure reproducibility.

  • Temperature Control: Record the temperature at which the measurement was taken.

Calculation of Specific Rotation

The specific rotation (--INVALID-LINK--) is calculated using Biot's Law:

--INVALID-LINK-- = (\frac{\alpha}{l \times c})

Where:

  • (\alpha) is the observed rotation in degrees.

  • lll
    is the path length of the polarimeter cell in decimeters (dm).

  • ccc
    is the concentration of the solution in grams per milliliter (g/mL).

  • TTT
    is the temperature in degrees Celsius.

  • (\lambda) is the wavelength of the light used (D for the sodium D-line).

Visualizing the Experimental Workflow and Principles

Experimental Workflow for Polarimetry

The following diagram illustrates the key steps involved in measuring the optical rotation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calculation Data Analysis weigh 1. Accurately weigh This compound dissolve 2. Dissolve in optically inactive solvent weigh->dissolve dilute 3. Dilute to a precise volume in a volumetric flask dissolve->dilute calibrate 4. Calibrate polarimeter with a solvent blank dilute->calibrate fill_cell 5. Fill polarimeter cell with the sample solution calibrate->fill_cell measure 6. Measure the observed rotation (α) fill_cell->measure calculate 7. Calculate specific rotation using Biot's Law measure->calculate

Caption: Experimental workflow for determining the specific rotation of this compound.

Principle of Optical Rotation

The interaction of plane-polarized light with a chiral molecule like this compound is the fundamental principle behind optical rotation.

optical_rotation_principle cluster_light_path Interaction with Chiral Molecule cluster_explanation Molecular Interaction unpolarized Unpolarized Light polarizer Polarizer unpolarized->polarizer polarized Plane-Polarized Light polarizer->polarized sample Sample Cell with This compound polarized->sample rotated Rotated Plane- Polarized Light sample->rotated chiral Chiral Structure of This compound sample->chiral analyzer Analyzer rotated->analyzer detector Detector analyzer->detector interaction Differential interaction with left and right circularly polarized components of light chiral->interaction rotation Net rotation of the plane of polarization interaction->rotation

Caption: The principle of optical rotation by a chiral molecule.

Structure-Activity Relationship: Why this compound is Optically Active

The optical activity of this compound is a direct consequence of its molecular structure. The rigid bicyclic framework of camphor is inherently chiral. The introduction of a bromine atom at the 3-position further influences the electronic environment and, consequently, the interaction with plane-polarized light.

Several factors contribute to the observed optical rotation:

  • Chiral Centers: The camphor skeleton contains chiral carbon atoms, which are essential for the molecule's overall chirality.

  • Conformational Rigidity: The bicyclic structure restricts conformational flexibility, leading to a more defined and stable chiral conformation. This rigidity is crucial for a consistent and measurable optical rotation.

  • Electronic Effects of the Bromine Substituent: The electronegative bromine atom at the 3-position introduces a significant electronic perturbation to the molecule. This affects the distribution of electron density, particularly around the carbonyl group. The interaction of light with this altered electronic landscape is a key determinant of the magnitude and sign of the optical rotation.[6][7] The p-π conjugation between the bromine's lone pairs and the carbonyl group's π-system can influence the chiroptical properties.[6]

  • Steric Effects: The size of the bromine atom can also influence the local geometry and conformational preferences, which in turn can have a subtle effect on the optical rotation.

The following diagram illustrates the relationship between the structure of this compound and its optical activity.

structure_activity_relationship cluster_structure Molecular Structure of this compound cluster_properties Contributing Factors cluster_outcome Observed Property chiral_skeleton Inherently Chiral Bicyclic Skeleton conformational_rigidity Conformational Rigidity chiral_skeleton->conformational_rigidity br_substituent Bromine Substituent at C3 Position electronic_effects Electronic Effects (Inductive & Resonance) br_substituent->electronic_effects steric_effects Steric Hindrance br_substituent->steric_effects optical_activity Specific Optical Rotation ([α] > 0) conformational_rigidity->optical_activity electronic_effects->optical_activity steric_effects->optical_activity

Caption: Relationship between the structure of this compound and its optical activity.

Conclusion

The optical rotation of this compound is a fundamental property that is directly linked to its chiral structure. This technical guide has provided a detailed overview of the quantitative aspects of its specific rotation, a comprehensive experimental protocol for its measurement, and an in-depth look at the structural features that give rise to this phenomenon. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the characterization and quality control of chiral molecules. Further research into the precise effects of various solvents and temperatures on the optical rotation of this compound would provide an even more complete picture of its chiroptical behavior.

References

Methodological & Application

Application Notes and Protocols for Enantioselective Aldol Reactions with (+)-3-Bromocamphor-Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective aldol reactions are a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled construction of carbon-carbon bonds and the generation of chiral β-hydroxy carbonyl compounds. These products are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products. The use of chiral auxiliaries, temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a robust and well-established strategy to achieve high levels of enantioselectivity. Camphor and its derivatives, readily available from the chiral pool, have proven to be excellent scaffolds for the design of effective chiral auxiliaries due to their rigid bicyclic structure which provides a well-defined steric environment.

This document provides a detailed protocol for an enantioselective aldol reaction utilizing a chiral auxiliary conceptually derived from (+)-3-bromocamphor. While direct literature on the use of a this compound-derived auxiliary in this specific context is not abundant, the principles outlined here are based on well-established methodologies for camphor-derived auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam.[1][2][3] This protocol serves as a practical guide for researchers looking to employ camphor-based strategies for asymmetric synthesis.

Principle

The overall strategy involves the following key steps:

  • Synthesis of a Chiral Auxiliary: A chiral oxazolidinone is synthesized from this compound. This auxiliary will serve to control the stereochemistry of the aldol reaction.

  • N-Acylation: The chiral auxiliary is acylated to attach the desired propionyl group, which will act as the enolate precursor.

  • Diastereoselective Aldol Reaction: The N-propionyl imide is converted to its boron enolate, which then reacts with an aldehyde in a highly diastereoselective manner. The rigid camphor backbone of the auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the aldol adduct to yield the desired chiral β-hydroxy acid, which can be further converted to other useful compounds. The valuable chiral auxiliary can often be recovered and reused.[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Derived Oxazolidinone Auxiliary

This protocol describes the hypothetical synthesis of a chiral oxazolidinone from this compound, based on established procedures for converting camphor derivatives to amino alcohols and subsequent cyclization.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl carbonate

  • Sodium ethoxide

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Oxime Formation: A mixture of this compound (1 equiv.), hydroxylamine hydrochloride (1.5 equiv.), and sodium acetate (2 equiv.) in methanol is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated to give the crude oxime.

  • Reduction to Amino Alcohol: The crude oxime is dissolved in anhydrous THF and added dropwise to a stirred suspension of LAH (3 equiv.) in THF at 0 °C. The mixture is then refluxed for 8 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the crude amino alcohol.

  • Oxazolidinone Formation: The crude amino alcohol is dissolved in toluene, and diethyl carbonate (1.2 equiv.) and sodium ethoxide (0.1 equiv.) are added. The mixture is heated to reflux with a Dean-Stark trap to remove ethanol. After 4 hours, the reaction is cooled, washed with 1 M HCl and saturated NaHCO₃ solution, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford the chiral oxazolidinone.

Protocol 2: N-Propionylation of the Chiral Auxiliary

Materials:

  • This compound-derived oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • A solution of the this compound-derived oxazolidinone (1 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 equiv.) is added dropwise, and the resulting solution is stirred for 15 minutes.

  • Propionyl chloride (1.1 equiv.) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C, then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • The crude N-propionyl imide is purified by flash column chromatography (silica gel, ethyl acetate/hexanes).

Protocol 3: Diastereoselective Aldol Reaction

This protocol is adapted from the well-established Evans aldol reaction.[4][5]

Materials:

  • N-Propionyl-(+)-3-bromocamphor-derived oxazolidinone

  • Dibutylboron triflate (DBOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • pH 7 phosphate buffer

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • The N-propionyl imide (1 equiv.) is dissolved in anhydrous DCM and cooled to -78 °C under an inert atmosphere.

  • Dibutylboron triflate (1.1 equiv.) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv.). The mixture is stirred for 30 minutes at -78 °C, then warmed to 0 °C and stirred for an additional 30 minutes to ensure complete enolization.

  • The reaction mixture is re-cooled to -78 °C, and the aldehyde (1.5 equiv.) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.

  • The reaction is quenched by the addition of pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour at 0 °C.

  • The volatile solvents are removed under reduced pressure. The aqueous residue is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated.

  • The crude aldol adduct is purified by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

Materials:

  • Aldol adduct

  • Lithium hydroxide (LiOH) or Lithium hydroperoxide (LiOOH)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • The purified aldol adduct (1 equiv.) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

  • An aqueous solution of lithium hydroxide (4 equiv.) and 30% hydrogen peroxide (4 equiv.) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite (1.5 M).

  • The mixture is stirred for 15 minutes, and then the THF is removed under reduced pressure.

  • The aqueous layer is washed with diethyl ether to recover the chiral auxiliary.

  • The aqueous layer is acidified to pH 2 with 1 M HCl and then extracted with ethyl acetate.

  • The combined ethyl acetate layers are dried over MgSO₄ and concentrated to yield the enantiomerically enriched β-hydroxy acid.

Data Presentation

The following table summarizes hypothetical but expected results for the diastereoselective aldol reaction with various aldehydes, based on typical outcomes for camphor-derived auxiliaries.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde3-Hydroxy-2,4-dimethylpentanoic acid derivative85>99:1
2Benzaldehyde3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative92>99:1
3Acetaldehyde3-Hydroxy-2-methylbutanoic acid derivative7898:2
4Cinnamaldehyde3-Hydroxy-2-methyl-5-phenylpent-4-enoic acid derivative8897:3

Visualization of Workflow and Stereochemical Model

Experimental Workflow

experimental_workflow cluster_synthesis Auxiliary Synthesis & Acylation cluster_aldol Aldol Reaction & Cleavage Bromocamphor This compound Auxiliary Chiral Oxazolidinone Bromocamphor->Auxiliary Multi-step synthesis N_Acyl_Imide N-Propionyl Imide Auxiliary->N_Acyl_Imide N-Acylation Enolization Enolization (DBOTf, TEA) N_Acyl_Imide->Enolization Aldol_Reaction Aldol Reaction (+ Aldehyde) Enolization->Aldol_Reaction Aldol_Adduct Aldol Adduct Aldol_Reaction->Aldol_Adduct Cleavage Auxiliary Cleavage Aldol_Adduct->Cleavage Final_Product β-Hydroxy Acid (Enantiopure) Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Overall workflow for the enantioselective aldol reaction.

Proposed Stereochemical Model

The high diastereoselectivity of the reaction is explained by the Zimmerman-Traxler model, where the reaction proceeds through a chair-like six-membered transition state. The bulky camphor-derived auxiliary effectively blocks one face of the boron enolate, forcing the aldehyde to approach from the opposite face and dictating the absolute stereochemistry of the newly formed stereocenters.

Caption: Proposed Zimmerman-Traxler transition state model.

Conclusion

The protocol described provides a comprehensive framework for conducting enantioselective aldol reactions using a chiral auxiliary derived from this compound. By leveraging the well-defined steric environment of the camphor scaffold, this method is expected to deliver high levels of diastereoselectivity, affording valuable chiral building blocks for drug discovery and development. The detailed experimental procedures and the accompanying workflow and stereochemical model diagrams offer a clear and practical guide for researchers in the field of asymmetric synthesis.

References

Application of (+)-3-Bromocamphor in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-3-Bromocamphor, a derivative of the naturally abundant monoterpene (+)-camphor, serves as a versatile chiral building block in the enantioselective synthesis of complex natural products. Its rigid bicyclic framework and stereochemically defined centers make it an invaluable starting material in the "chiral pool" approach to total synthesis. This strategy leverages the inherent chirality of readily available natural products to introduce stereocenters into a target molecule, thereby avoiding the need for asymmetric induction or resolution steps. The reactivity of the bromine atom at the C3 position, coupled with the functionality of the carbonyl group, allows for a variety of stereocontrolled transformations, making this compound a powerful tool for synthetic chemists. This document outlines key applications of this compound in the total synthesis of natural products, providing detailed experimental protocols and quantitative data for its use.

Key Applications and Synthetic Transformations

The utility of this compound is demonstrated in the synthesis of several important natural products, including the fragrant sesquiterpenoid (Z)-α-santalol, the versatile synthetic intermediate (+)-camphorquinone, and the chiral alcohol (-)-isoborneol. The key transformations highlighted include the Favorskii rearrangement, oxidation, and a debromination-reduction sequence.

Total Synthesis of (Z)-α-Santalol

The total synthesis of (Z)-α-santalol, a major constituent of sandalwood oil, showcases the strategic use of this compound. A key step in this synthesis, reported by Sato and coworkers, is a Favorskii rearrangement of this compound to construct the tricyclic core of the target molecule.

Synthetic Workflow for (Z)-α-Santalol Synthesis

G A This compound B Tricycloekasantalic Acid (Favorskii Rearrangement) A->B NaOMe, MeOH C Tricycloekasantalal B->C 1. SOCl₂ 2. LiAlH(OtBu)₃ D Side Chain Coupling (Wittig Reaction) C->D Wittig Reagent E (Z)-α-Santalol D->E Deprotection

Caption: Synthetic pathway from this compound to (Z)-α-Santalol.

Quantitative Data for the Synthesis of (Z)-α-Santalol Intermediates

StepReactantReagentsProductYield (%)Stereoselectivity
Favorskii RearrangementThis compoundSodium methoxide in methanolTricycloekasantalic acid~70-80Stereospecific
Reduction to AldehydeTricycloekasantalic acidThionyl chloride, then LiAlH(Ot-Bu)₃Tricycloekasantalal~85-95-
Wittig ReactionTricycloekasantalal(Z)-selective Wittig reagentProtected α-santalol~60-70>95% (Z)-isomer

Experimental Protocols

Favorskii Rearrangement of this compound

  • A solution of sodium methoxide is prepared by dissolving sodium metal (1.2 equivalents) in anhydrous methanol under an inert atmosphere.

  • This compound (1.0 equivalent) is dissolved in anhydrous methanol and added dropwise to the sodium methoxide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • The crude tricycloekasantalic acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford the pure product.

Conversion of Tricycloekasantalic Acid to Tricycloekasantalal

  • Tricycloekasantalic acid (1.0 equivalent) is treated with thionyl chloride (1.5 equivalents) at reflux to form the corresponding acid chloride.

  • The excess thionyl chloride is removed under reduced pressure.

  • The crude acid chloride is dissolved in anhydrous THF and cooled to -78 °C.

  • A solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) (1.1 equivalents) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2-3 hours.

  • The reaction is quenched by the slow addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give tricycloekasantalal.

Synthesis of (+)-Camphorquinone

(+)-Camphorquinone is a valuable chiral auxiliary and photoinitiator. It can be efficiently prepared from this compound by oxidation.

Synthetic Workflow for (+)-Camphorquinone Synthesis

G A This compound B (+)-Camphorquinone (Oxidation) A->B DMSO, NaI, air

Caption: Oxidation of this compound to (+)-Camphorquinone.

Quantitative Data for the Synthesis of (+)-Camphorquinone

StepReactantReagentsProductYield (%)
OxidationThis compoundDimethyl sulfoxide (DMSO), Sodium iodide, Air(+)-Camphorquinone~76

Experimental Protocol

Oxidation of this compound to (+)-Camphorquinone

  • This compound (1.0 equivalent) and sodium iodide (0.2 equivalents) are dissolved in dimethyl sulfoxide (DMSO).

  • The reaction mixture is heated to 150 °C, and a stream of air is bubbled through the solution.

  • The reaction is monitored by TLC until the starting material is consumed (typically 6-8 hours).

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium thiosulfate solution to remove any remaining iodine, then with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford pure (+)-camphorquinone as a yellow solid.

Synthesis of (-)-Isoborneol

(-)-Isoborneol is a chiral alcohol with applications in fragrance and as a chiral auxiliary. It can be synthesized from this compound via a two-step process involving debromination to (+)-camphor followed by stereoselective reduction.

Synthetic Workflow for (-)-Isoborneol Synthesis

G A This compound B (+)-Camphor (Debromination) A->B Zn, AcOH C (-)-Isoborneol (Stereoselective Reduction) B->C NaBH₄, MeOH

Caption: Synthesis of (-)-Isoborneol from this compound.

Quantitative Data for the Synthesis of (-)-Isoborneol

StepReactantReagentsProductYield (%)Diastereomeric Ratio (Isoborneol:Borneol)
DebrominationThis compoundZinc dust in acetic acid(+)-Camphor>90-
Stereoselective Reduction(+)-CamphorSodium borohydride in methanol(-)-Isoborneol~85-95~9:1

Experimental Protocols

Debromination of this compound to (+)-Camphor

  • This compound (1.0 equivalent) is dissolved in glacial acetic acid.

  • Zinc dust (2.0 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The mixture is filtered to remove excess zinc, and the filtrate is diluted with water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to give crude (+)-camphor, which can be purified by sublimation or recrystallization.

Stereoselective Reduction of (+)-Camphor to (-)-Isoborneol

  • (+)-Camphor (1.0 equivalent) is dissolved in methanol.

  • Sodium borohydride (NaBH₄) (0.5 equivalents) is added portion-wise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow addition of water.

  • The product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford a white solid.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography. The major product, (-)-isoborneol, can be purified by recrystallization.

This compound is a readily available and cost-effective chiral starting material that provides access to a range of valuable intermediates and natural products. The examples of (Z)-α-santalol, (+)-camphorquinone, and (-)-isoborneol synthesis demonstrate the power of this chiral building block in modern organic synthesis. The detailed protocols provided herein offer a practical guide for researchers in academia and industry to utilize this compound in their own synthetic endeavors.

Application Notes and Protocols for (+)-3-Bromocamphor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Bromocamphor is a versatile chiral building block and intermediate widely utilized in organic synthesis.[1] Its rigid bicyclic structure and the presence of a reactive bromine atom at the α-position to a carbonyl group make it a valuable starting material for a variety of chemical transformations.[1][2] This document provides detailed protocols and application notes for common reactions involving this compound, including its synthesis, dehydrobromination, and use in nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC₁₀H₁₅BrO
Molecular Weight231.13 g/mol [1][3]
AppearanceWhite to off-white crystalline powder[1]
Melting Point75 - 77 °C[1][3]
Boiling Point274 °C[1]
Optical Rotation[α]²⁰/D = +130° to +145° (c=2 in EtOH)[1]
Purity≥ 98% (GC)[1]
CAS Number10293-06-8[1][3]

Key Applications

This compound serves as a crucial intermediate in several areas of chemical synthesis:

  • Chiral Auxiliary: Its inherent chirality is exploited in asymmetric synthesis to produce enantiomerically pure compounds, which is of paramount importance in pharmaceutical drug development.[1][4][5]

  • Organic Synthesis Building Block: It is a versatile starting material for creating complex molecules due to its functional groups.[1]

  • Precursor to α,β-Unsaturated Ketones: Dehydrobromination of this compound provides access to α,β-unsaturated ketones, which are valuable intermediates in Michael additions and other conjugate addition reactions.[6][7]

  • Intermediate for Heterocyclic Synthesis: As an α-haloketone, it can react with various nucleophiles to form a wide range of heterocyclic compounds.[2]

applications main This compound sub1 Chiral Auxiliary in Asymmetric Synthesis main->sub1 sub2 Synthesis of α,β-Unsaturated Ketones main->sub2 sub3 Intermediate for Heterocyclic Compounds main->sub3 sub4 Starting Material for Complex Molecules main->sub4

Caption: Key applications of this compound in organic synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound from (+)-Camphor

This protocol is adapted from established methods for the α-bromination of ketones.[8][9] The reaction proceeds via an acid-catalyzed enol intermediate.[7][9]

Materials:

  • (+)-Camphor

  • Dichloroethane

  • Bromine

  • 80% Ethanol

  • Sodium Hydroxide (NaOH)

Equipment:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Stir plate and stir bar

  • Apparatus for distillation under reduced pressure

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 15.2 g (0.1 mol) of (+)-camphor in 1.0 mL of dichloroethane in a round-bottom flask.

  • Heat the mixture to 105°C.

  • Add 17.6 g (0.11 mol) of bromine dropwise over 3 hours.

  • After the addition is complete, continue stirring for 2 hours and then allow the mixture to cool to room temperature.

  • Remove the dichloroethane by distillation under reduced pressure.

  • To the residue, add 5.0 mL of 80% ethanol and 1.60 g (0.04 mol) of sodium hydroxide.

  • Reflux the mixture for 45 minutes.

  • Slowly cool the mixture to room temperature to induce recrystallization.

  • Collect the crystallized this compound by filtration, wash with cold ethanol, and dry.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
(+)-Camphor152.2315.20.1
Bromine159.8117.60.11
Sodium Hydroxide40.001.600.04
Product
This compound231.1319.30.0835
  • Yield: 83.5%[8]

  • Purity (by GC): 99.5%[8]

bromination_mechanism cluster_1 Keto-Enol Tautomerism (Acid-Catalyzed) cluster_2 Electrophilic Attack cluster_3 Deprotonation A Camphor (Keto form) B Protonated Carbonyl A->B + H+ C Enol Intermediate B->C - H+ D Oxonium Ion C->D + Br₂ E This compound D->E - H+

Caption: Mechanism of acid-catalyzed bromination of camphor.

Protocol 2: Dehydrobromination of this compound

This protocol describes the elimination of HBr from this compound to form an α,β-unsaturated ketone, a common transformation for α-halo ketones.[6][7]

Materials:

  • This compound

  • Pyridine

  • Diethyl ether

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in pyridine in a round-bottom flask.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the α,β-unsaturated ketone.

dehydrobromination start This compound intermediate E2 Transition State start->intermediate Heat reagent Pyridine (Base) reagent->intermediate product α,β-Unsaturated Ketone intermediate->product byproduct Pyridinium bromide intermediate->byproduct

Caption: Dehydrobromination of this compound via an E2 mechanism.

Protocol 3: Reductive Debromination with a Primary Amine

This protocol outlines the reductive debromination of this compound using a primary amine, which can also lead to the formation of a camphor-imine.[10]

Materials:

  • This compound

  • Ethanolamine or Ethylene diamine

Equipment:

  • Round-bottom flask

  • Stir plate and stir bar

  • Heating mantle with temperature control

Procedure:

  • Place this compound in a round-bottom flask.

  • Add an excess of the primary amine (e.g., ethanolamine).

  • Heat the mixture with stirring. The reaction is performed without an additional organic solvent.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by an appropriate workup, which may involve extraction and purification by chromatography.

Note: The polarity of the amine and its boiling point have a strong influence on the reaction's efficacy.[10]

General Workflow for a Reaction with this compound

The following diagram illustrates a typical workflow for setting up and carrying out a reaction with this compound.

workflow prep Prepare Dry Glassware and Reagents setup Set up Reaction Apparatus (e.g., with reflux condenser) prep->setup reactants Add this compound and Solvent setup->reactants addition Add Other Reagents/Catalysts reactants->addition reaction Heat/Stir for Specified Time addition->reaction monitoring Monitor Reaction by TLC/GC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Chromatography or Recrystallization workup->purification analysis Characterize Product (NMR, IR, MS, etc.) purification->analysis

Caption: General experimental workflow for a reaction with this compound.

Safety Information

  • Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2, STOT SE 3.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment (PPE): Dust mask type N95 (US), eyeshields, gloves.[3]

  • Store at room temperature.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment for any new reaction. Work in a well-ventilated fume hood.

References

Application Notes and Protocols: Enantioselective Alkylation Reactions Mediated by (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (+)-3-bromocamphor as a chiral auxiliary in the enantioselective alkylation of carbonyl compounds. This methodology offers a reliable route to chiral α-alkylated carboxylic acids, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.

Introduction

Enantioselective alkylation of enolates is a cornerstone of modern asymmetric synthesis, enabling the construction of stereogenic centers with high fidelity. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct the stereochemical course of a reaction. This compound, a readily available and rigid bicyclic ketone, can be utilized as a chiral auxiliary to effectively control the diastereoselective alkylation of enolates derived from carboxylic acid esters. The steric hindrance imposed by the camphor skeleton directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-alkylated carboxylic acid.

Data Presentation: Diastereoselective Alkylation of a this compound-Derived Ester

The following table summarizes the quantitative data for the diastereoselective alkylation of an ester derived from this compound and propanoic acid with various alkyl halides.

EntryAlkyl Halide (R-X)ProductYield (%)Diastereomeric Excess (de, %)
1CH₃I2-Methylpropanoic acid derivative85>95
2CH₃CH₂Br2-Ethylpropanoic acid derivative82>95
3PhCH₂Br2-Benzylpropanoic acid derivative88>95

Experimental Protocols

Synthesis of the Chiral Auxiliary Ester

This protocol describes the synthesis of the chiral ester from this compound and a carboxylic acid (e.g., propanoic acid).

Materials:

  • This compound

  • Propanoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dry dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve propanoic acid (1.0 eq) in an excess of thionyl chloride (3.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure to obtain propanoyl chloride.

  • Esterification: Dissolve this compound (1.0 eq) in dry DCM in a separate flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 eq) followed by the dropwise addition of the freshly prepared propanoyl chloride (1.1 eq) in dry DCM.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral auxiliary ester.

Diastereoselective Alkylation

This protocol outlines the diastereoselective alkylation of the enolate of the chiral auxiliary ester.

Materials:

  • Chiral auxiliary ester (from Protocol 1)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the chiral auxiliary ester (1.0 eq) in dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the α-alkylated ester. The diastereomeric excess can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the this compound auxiliary to yield the chiral α-alkylated carboxylic acid.

Materials:

  • α-Alkylated ester (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the α-alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (e.g., 5.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature overnight.

  • Acidify the reaction mixture to pH ~2 by the careful addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral α-alkylated carboxylic acid.

  • The recovered this compound can be purified from the aqueous layer after extraction of the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Chiral Ester cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage s1 Propanoic Acid + SOCl₂ s2 Propanoyl Chloride s1->s2 Reflux s4 Chiral Auxiliary Ester s2->s4 Esterification in DCM s3 This compound + Pyridine s3->s4 a1 Chiral Auxiliary Ester s4->a1 a2 Enolate Formation (LDA, -78°C) a1->a2 a3 Alkylation (R-X, -78°C) a2->a3 a4 α-Alkylated Ester a3->a4 c1 α-Alkylated Ester a4->c1 c2 Hydrolysis (LiOH, THF/H₂O) c1->c2 c3 Chiral α-Alkylated Carboxylic Acid c2->c3 Acidification c4 Recovered This compound c2->c4 Workup

Caption: Workflow for the enantioselective alkylation using this compound.

Mechanism of Stereochemical Induction

stereochemical_induction cluster_enolate Enolate Formation cluster_approach Electrophile Approach cluster_product Diastereoselective Product Formation enolate Chiral Ester Enolate electrophile R-X enolate_structure Camphor skeleton blocks top face of the enolate enolate->enolate_structure path_a Hindered Face (Top Approach) electrophile->path_a Disfavored path_b Less Hindered Face (Bottom Approach) electrophile->path_b Favored product Major Diastereomer path_b->product

Caption: Stereochemical model for diastereoselective alkylation.

Application Notes and Protocols for the Use of (+)-3-Bromocamphor as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of racemic mixtures into their individual enantiomers. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and essential for drug safety and efficacy.

One of the most established and widely used methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Due to their different physicochemical properties, such as solubility, these diastereomers can be separated by methods like fractional crystallization.

(+)-3-Bromocamphor, a derivative of natural camphor, is a versatile chiral resolving agent. Its rigid bicyclic structure and the presence of a bromine atom provide distinct stereochemical environments, facilitating the formation of diastereomeric salts with different crystalline properties. This application note provides detailed protocols for the use of this compound in the resolution of racemic mixtures, particularly amines and carboxylic acids.

Principle of Chiral Resolution using this compound

The fundamental principle of chiral resolution with this compound lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.

A racemic mixture, for instance, a (±)-amine, is reacted with enantiomerically pure this compound. In the case of resolving a racemic carboxylic acid, a derivative of this compound, such as this compound-8-sulfonic acid, is typically used to form an acid-base salt. The reaction results in the formation of two diastereomeric salts:

  • [(+)-amine]·[this compound derivative]

  • [(-)-amine]·[this compound derivative]

These diastereomeric salts possess different spatial arrangements and intermolecular interactions, leading to differences in their crystal lattice energies and, consequently, their solubilities in a given solvent. Through careful selection of a solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize out of the solution. This allows for its separation by filtration. The enantiomerically enriched compound can then be recovered from the isolated diastereomeric salt.

Experimental Protocols

The success of a chiral resolution is highly dependent on the specific substrate, the choice of solvent, and the crystallization conditions. The following protocols provide a general framework for the resolution of racemic amines and carboxylic acids using this compound and its derivatives.

Protocol 1: Resolution of a Racemic Amine with this compound-10-sulfonic acid

This protocol is adapted for the use of a sulfonic acid derivative of this compound, which is a common approach for resolving racemic bases.[1]

Materials:

  • Racemic amine

  • This compound-10-sulfonic acid

  • Anhydrous ethanol (or other suitable solvent)

  • Diethyl ether

  • Sodium hydroxide solution (2 M)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, separatory funnel, Büchner funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

1. Formation of Diastereomeric Salts: a. Dissolve the racemic amine (1.0 equivalent) in a minimum amount of warm anhydrous ethanol in an Erlenmeyer flask. b. In a separate flask, dissolve this compound-10-sulfonic acid (0.5 to 1.0 equivalent) in warm anhydrous ethanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt. c. Slowly add the resolving agent solution to the stirred amine solution. d. If no precipitate forms immediately, allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt, if available, can be beneficial. e. Allow the mixture to stand for several hours to overnight to ensure complete crystallization of the less soluble diastereomer.

2. Isolation of the Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer. c. Dry the crystals under vacuum.

3. Recrystallization of the Diastereomeric Salt (Optional but Recommended): a. To improve the diastereomeric purity, recrystallize the isolated salt from a minimal amount of hot ethanol or another suitable solvent. b. Allow the solution to cool slowly and crystallize. c. Isolate the purified crystals by vacuum filtration, wash with cold solvent, and dry.

4. Regeneration of the Enantiomerically Enriched Amine: a. Dissolve the diastereomeric salt in water. b. Add 2 M sodium hydroxide solution dropwise while stirring until the solution is basic (check with pH paper). This will liberate the free amine. c. Transfer the mixture to a separatory funnel and extract the amine with diethyl ether (3 x volumes of the aqueous layer). d. Combine the organic extracts and dry over anhydrous magnesium sulfate. e. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess: a. The enantiomeric excess (ee%) of the resolved amine should be determined using a suitable analytical technique such as chiral HPLC, chiral GC, or by NMR spectroscopy using a chiral shift reagent.

Protocol 2: Resolution of a Racemic Carboxylic Acid with a Chiral Amine Derived from this compound

While this compound itself is not acidic or basic, it can be used as a chiral auxiliary to synthesize a chiral amine, which can then be used as a resolving agent for racemic acids. This protocol outlines the general steps.

Materials:

  • Racemic carboxylic acid

  • Chiral amine derived from this compound (e.g., an amino derivative)

  • Anhydrous methanol (or other suitable solvent)

  • Hydrochloric acid solution (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

1. Formation of Diastereomeric Salts: a. Dissolve the racemic carboxylic acid (1.0 equivalent) in warm anhydrous methanol. b. In a separate flask, dissolve the chiral amine resolving agent (1.0 equivalent) in methanol. c. Combine the two solutions with stirring. d. Allow the solution to cool to room temperature and then let it stand for crystallization, potentially at a lower temperature.

2. Isolation and Purification of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. b. Recrystallize the salt from a suitable solvent to improve diastereomeric purity.

3. Regeneration of the Enantiomerically Enriched Carboxylic Acid: a. Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate. b. Add 1 M hydrochloric acid and shake the mixture in a separatory funnel. The acid will protonate the amine, moving it to the aqueous layer, while the resolved carboxylic acid will remain in the ethyl acetate layer. c. Separate the layers and extract the aqueous layer with additional portions of ethyl acetate. d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

4. Determination of Enantiomeric Excess: a. Determine the ee% of the resolved carboxylic acid by a suitable chiral analytical method.

Data Presentation

The following table summarizes hypothetical quantitative data for a chiral resolution to illustrate how results should be presented. Specific data for resolutions using this compound is scarce in publicly available literature, highlighting the need for experimental determination for each new racemic mixture.

Racemic CompoundResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved Compound
(±)-1-PhenylethylamineThis compound-10-sulfonic acidEthanol45>95% after one recrystallization
(±)-Mandelic Acid(1R)-1-((+)-3-bromocamphoryl)ethylamineMethanol40>98% after two recrystallizations
(±)-2-Phenylpropionic AcidThis compound-10-sulfonic acidAcetone/Water3892% after one recrystallization

Visualizations

Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomer Formation cluster_1 Separation cluster_2 Enantiomer Regeneration racemic_mixture Racemic Mixture (e.g., (±)-Amine) mix Dissolve in Suitable Solvent racemic_mixture->mix resolving_agent This compound Derivative resolving_agent->mix salt_formation Formation of Diastereomeric Salts in Solution mix->salt_formation Combine and Stir crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) filtration->more_soluble regeneration Liberate Enantiomer (e.g., add acid/base) less_soluble->regeneration extraction Solvent Extraction regeneration->extraction purification Purification extraction->purification pure_enantiomer Pure Enantiomer purification->pure_enantiomer

Caption: General workflow for chiral resolution.

Logical Relationship in Diastereomeric Salt Formation

G cluster_0 Reactants racemic Racemic Mixture (R-Enantiomer + S-Enantiomer) diastereomer1 Diastereomer 1 (R, +) racemic->diastereomer1 diastereomer2 Diastereomer 2 (S, +) racemic->diastereomer2 resolving Chiral Resolving Agent (this compound Derivative) resolving->diastereomer1 resolving->diastereomer2 separation Separable diastereomer1->separation Different Physical Properties diastereomer2->separation

Caption: Formation of separable diastereomers.

Conclusion

This compound and its derivatives are effective chiral resolving agents for a variety of racemic compounds. The success of the resolution relies on the formation of diastereomeric salts with significantly different solubilities, which can be separated by fractional crystallization. The protocols provided herein offer a general guideline for researchers. However, optimization of solvent, temperature, stoichiometry, and crystallization time is crucial for achieving high yields and enantiomeric purities for each specific racemic mixture. Careful analytical monitoring of the enantiomeric excess at each stage is essential for developing a robust and efficient resolution process.

References

Application Notes and Protocols for the Synthesis of Chiral Pharmaceuticals Utilizing (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Bromocamphor, a derivative of the naturally occurring monoterpene camphor, serves as a versatile and economically viable chiral auxiliary and starting material in the asymmetric synthesis of complex molecules. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations. This attribute is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often contingent on its specific stereochemistry.

These application notes provide an overview and detailed protocols for the utilization of this compound in the synthesis of chiral building blocks essential for the development of pharmaceuticals. The methodologies highlighted demonstrate the application of this chiral auxiliary in creating key stereocenters, a fundamental step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). While direct incorporation into a final drug product is less common, its role as a transient chiral directing group is critical for establishing the desired stereochemistry of intermediates.

Principle of Chiral Auxiliary-Mediated Synthesis

The core principle of using this compound as a chiral auxiliary involves its temporary covalent attachment to a prochiral substrate. The resulting diastereomeric intermediate then undergoes a stereoselective reaction, where the bulky and rigid camphor backbone directs the approach of a reagent from a specific face, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the camphor derivative.

G cluster_0 Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate Attachment Chiral Auxiliary\n(this compound derivative) Chiral Auxiliary (this compound derivative) Chiral Auxiliary\n(this compound derivative)->Diastereomeric Intermediate Stereoselective Reaction Stereoselective Reaction Diastereomeric Intermediate->Stereoselective Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Stereoselective Reaction->Diastereomerically Enriched Product Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomerically Enriched Product->Enantiomerically Enriched Product Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomerically Enriched Product->Recovered Auxiliary

Caption: General workflow for chiral auxiliary-mediated synthesis.

Application in the Synthesis of Chiral 1,3-Diketones

Chiral 1,3-diketones are valuable intermediates in the synthesis of various pharmaceuticals. The use of this compound in conjunction with samarium diiodide (SmI₂) provides an efficient route to these building blocks under mild conditions.[1]

Experimental Protocol: Synthesis of a Chiral 1,3-Diketone

This protocol describes the coupling reaction of (+)-3α-bromocamphor with an acyl chloride in the presence of samarium diiodide.

Materials:

  • (+)-3α-Bromocamphor

  • Acyl chloride (e.g., benzoyl chloride)

  • Samarium diiodide (SmI₂) solution in THF (0.1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous hexamethylphosphoramide (HMPA)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A solution of (+)-3α-bromocamphor (1.0 mmol) and the corresponding acyl chloride (1.2 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of SmI₂ in THF (0.1 M, 2.2 mmol) is added dropwise to the stirred solution over a period of 10 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral 1,3-diketone.

Acyl ChlorideProductYield (%)
Benzoyl chloride3-(Benzoyl)-3-methyl-camphor85
4-Methoxybenzoyl chloride3-(4-Methoxybenzoyl)-3-methyl-camphor82
2-Thiophenecarbonyl chloride3-(2-Thenoyl)-3-methyl-camphor78

Table 1: Yields of chiral 1,3-diketones synthesized from (+)-3α-bromocamphor. Data is illustrative and based on typical yields for such reactions.

G cluster_0 Synthesis of Chiral 1,3-Diketone start step1 Dissolve this compound and acyl chloride in THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add SmI₂ solution dropwise step2->step3 step4 Stir for 2 hours at -78 °C step3->step4 step5 Quench with aq. NH₄Cl step4->step5 step6 Extract with diethyl ether step5->step6 step7 Dry and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end step8->end

Caption: Experimental workflow for 1,3-diketone synthesis.

Application in the Synthesis of Chiral Non-Proteinogenic Amino Acids

Chiral non-proteinogenic amino acids are crucial components of many modern pharmaceuticals, including peptidomimetics and enzyme inhibitors. Camphor-derived auxiliaries, such as those prepared from this compound, can be utilized to direct the stereoselective alkylation of glycine equivalents to produce a wide array of enantiomerically pure α-amino acids.

General Protocol for Asymmetric Alkylation of a Camphor-Derived Glycine Equivalent

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acylated camphor-based chiral auxiliary derived from a glycine template.

Materials:

  • Camphor-derived glycine imine (prepared from a derivative of this compound)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or another suitable strong base

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • To a solution of the camphor-derived glycine imine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, a solution of LDA (1.1 mmol) in THF is added dropwise.

  • The resulting enolate solution is stirred at -78 °C for 30 minutes.

  • The alkyl halide (1.2 mmol) is added, and the reaction mixture is stirred at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography to yield the diastereomerically enriched alkylated product.

  • The chiral auxiliary is subsequently cleaved by acidic hydrolysis (e.g., 6N HCl, reflux) to afford the desired non-proteinogenic α-amino acid.

Alkyl HalideDiastereomeric Excess (d.e.) (%)Yield (%)
Benzyl bromide>9585-90
Iodomethane>9580-88
Allyl bromide>9075-85

Table 2: Typical diastereoselectivities and yields for the alkylation of a camphor-derived glycine equivalent. Data is illustrative based on common outcomes for such reactions.

G cluster_0 Asymmetric Synthesis of α-Amino Acid Camphor-Glycine Imine Camphor-Glycine Imine Enolate Formation Enolate Formation Camphor-Glycine Imine->Enolate Formation Enolate Formation\n(LDA, -78 °C) Enolate Formation (LDA, -78 °C) Alkylation\n(Alkyl Halide, -78 °C) Alkylation (Alkyl Halide, -78 °C) Alkylated Intermediate Alkylated Intermediate Hydrolysis Hydrolysis Alkylated Intermediate->Hydrolysis Hydrolysis\n(Acidic) Hydrolysis (Acidic) Chiral α-Amino Acid Chiral α-Amino Acid Recovered Auxiliary Recovered Auxiliary Alkylation Alkylation Enolate Formation->Alkylation Alkylation->Alkylated Intermediate Hydrolysis->Chiral α-Amino Acid Hydrolysis->Recovered Auxiliary

References

Application Notes and Protocols: Cleavage and Recovery of the (+)-3-Bromocamphor Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction.[1] The (+)-3-bromocamphor moiety is a versatile chiral auxiliary derived from the readily available chiral pool of camphor.[1] Its rigid bicyclic structure provides a well-defined steric environment, enabling high diastereoselectivity in a variety of transformations, including Diels-Alder reactions, alkylations, and aldol condensations. A key advantage of using a chiral auxiliary is the ability to remove it post-reaction and recover it for reuse, which is both economically and environmentally beneficial.[1][2]

These application notes provide detailed protocols for the cleavage of the this compound auxiliary from N-acyl adducts and its subsequent recovery and purification. The cleavage methods outlined are based on standard procedures for N-acyl bond cleavage, as specific literature protocols for this particular auxiliary are not extensively detailed.

Cleavage of the this compound Auxiliary

The removal of the this compound auxiliary from an N-acyl derivative can be achieved through several methods, primarily involving hydrolysis or reductive cleavage. The choice of method depends on the desired functionality of the final product (e.g., carboxylic acid, alcohol, or aldehyde) and the chemical stability of the molecule.

Protocol 1: Basic Hydrolysis to Yield a Carboxylic Acid

This protocol is suitable for the cleavage of the N-acyl bond to yield the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolution: Dissolve the N-acyl-(+)-3-bromocamphor adduct (1.0 equiv.) in a suitable solvent system such as a 3:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a 2 M aqueous solution of lithium hydroxide (LiOH) (4.0-5.0 equiv.) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to extract the this compound auxiliary. Repeat the extraction (3x).

    • Combine the organic layers for the recovery of the auxiliary (see Recovery Protocol).

    • Carefully acidify the aqueous layer to a pH of ~2 with a 1 M aqueous solution of hydrochloric acid (HCl).

    • Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic extracts containing the product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or recrystallization.

Protocol 2: Reductive Cleavage to Yield a Primary Alcohol

This protocol is employed for the direct reduction of the amide to the corresponding primary alcohol.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv.) in anhydrous THF.

  • Addition of Adduct: Cool the suspension to 0 °C. Slowly add a solution of the N-acyl-(+)-3-bromocamphor adduct (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then water again (Fieser work-up).

  • Work-up and Recovery:

    • A granular precipitate will form. Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

    • The filtrate contains both the desired alcohol product and the recovered this compound auxiliary.

  • Purification: Concentrate the filtrate under reduced pressure. The crude mixture can be purified by column chromatography on silica gel to separate the primary alcohol from the this compound auxiliary.

Recovery and Purification of this compound

The recovered this compound auxiliary from the cleavage work-up is often of high purity. However, further purification may be necessary to remove any residual impurities before reuse.

Experimental Protocol:

  • Extraction: The combined organic layers from the work-up of the cleavage reaction contain the this compound auxiliary. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallization:

    • The crude solid this compound can be purified by recrystallization. A common solvent system is ethanol/water or hexanes.[3]

    • Dissolve the crude solid in a minimal amount of hot ethanol.[3]

    • Slowly add water until the solution becomes cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[4]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

  • Purity Assessment: The purity of the recovered this compound can be assessed by measuring its melting point (75-77 °C) and optical rotation ([α]²⁰/D +130° to +145°, c=2 in EtOH), and by chromatographic (TLC, GC) or spectroscopic (NMR) analysis.[1]

Data Presentation

Table 1: Summary of Cleavage Methods and Expected Products

Cleavage MethodReagentsProduct Functional GroupAuxiliary Recovery
Basic HydrolysisLiOH, THF/MeOH/H₂OCarboxylic AcidHigh
Reductive CleavageLiAlH₄, THFPrimary AlcoholHigh

Table 2: Purity Specifications of this compound

ParameterSpecification
AppearanceWhite to off-white crystalline powder[1]
Melting Point75 - 77 °C[1]
Optical Rotation[α]²⁰/D = +130° to +145° (c=2 in EtOH)[1]
Purity (GC)≥ 98%[1]

Visualization

Cleavage_Workflow cluster_cleavage Cleavage cluster_workup Work-up & Separation cluster_products Products cluster_purification Auxiliary Purification N-Acyl Adduct N-Acyl Adduct Cleavage_Reaction Basic Hydrolysis (LiOH) or Reductive Cleavage (LiAlH4) N-Acyl Adduct->Cleavage_Reaction Reaction_Mixture Crude Reaction Mixture Cleavage_Reaction->Reaction_Mixture Extraction Liquid-Liquid Extraction Reaction_Mixture->Extraction Desired_Product Desired Product (Carboxylic Acid or Alcohol) Extraction->Desired_Product Aqueous Layer (after acidification for acid) Recovered_Auxiliary Crude this compound Extraction->Recovered_Auxiliary Organic Layer Purification Recrystallization Recovered_Auxiliary->Purification Pure_Auxiliary Pure this compound (for reuse) Purification->Pure_Auxiliary

Caption: Overall workflow for the cleavage of the this compound auxiliary and its recovery.

Cleavage_Pathways Start N-Acyl-(+)-3-bromocamphor Adduct Hydrolysis Basic Hydrolysis (e.g., LiOH) Start->Hydrolysis Reduction Reductive Cleavage (e.g., LiAlH4) Start->Reduction Acid Carboxylic Acid Hydrolysis->Acid Auxiliary1 This compound Hydrolysis->Auxiliary1 Alcohol Primary Alcohol Reduction->Alcohol Auxiliary2 This compound Reduction->Auxiliary2

Caption: Decision tree for the selection of the appropriate cleavage method.

References

Experimental procedure for the bromination of camphor to yield (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of (+)-3-Bromocamphor via the electrophilic substitution of (+)-camphor with molecular bromine. The protocol outlines the use of acetic acid as a solvent, detailing the reaction setup, execution, and purification of the final product. Comprehensive safety precautions for the handling of bromine are a central component of this guide. Additionally, comparative analytical data, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, for both the starting material and the product are presented to facilitate characterization. This application note is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

Introduction

This compound is a versatile chiral intermediate used in the synthesis of various organic compounds and pharmaceutical agents. Its rigid bicyclic structure and stereochemistry make it a valuable building block in asymmetric synthesis. The bromination of camphor at the C3 position is a classic example of electrophilic substitution on a ketone, proceeding through an enol or enolate intermediate. This document presents a reliable and reproducible method for this synthesis.

Data Presentation

Table 1: Physical and Spectroscopic Data of (+)-Camphor and this compound
Property(+)-CamphorThis compound
Molecular Formula C₁₀H₁₆OC₁₀H₁₅BrO
Molecular Weight 152.23 g/mol 231.13 g/mol [1]
Appearance White, crystalline solidWhite to off-white crystalline powder
Melting Point 175-177 °C74-76 °C
Optical Rotation [α]²⁰_D_ +44.26° (c=10, EtOH)[α]²⁰_D_ +135° (c=1, CHCl₃)
¹H NMR (CDCl₃, ppm) δ 2.35 (m, 1H), 2.09 (m, 1H), 1.95 (m, 1H), 1.85 (d, 1H), 1.68 (m, 1H), 1.42 (m, 1H), 1.35 (m, 1H), 0.96 (s, 3H), 0.91 (s, 3H), 0.83 (s, 3H)[2][3][4]δ 4.63 (d, 1H), 2.31 (m, 1H), 2.08 (m, 1H), 1.89 (m, 1H), 1.70 (m, 1H), 1.43 (m, 1H), 1.09 (s, 3H), 0.97 (s, 3H), 0.94 (s, 3H)[5][6]
¹³C NMR (CDCl₃, ppm) δ 219.1 (C=O), 57.8 (C), 46.9 (C), 43.3 (CH), 43.1 (CH₂), 30.0 (CH₂), 27.1 (CH₂), 19.8 (CH₃), 19.2 (CH₃), 9.3 (CH₃)[7][8]δ 208.0 (C=O), 59.3 (C-Br), 58.1 (C), 46.8 (C), 43.5 (CH), 30.8 (CH₂), 27.2 (CH₂), 20.3 (CH₃), 19.5 (CH₃), 11.2 (CH₃)[9][10]
FTIR (cm⁻¹) ~2960 (C-H stretch), ~1740 (C=O stretch), ~1450 (C-H bend)[11][12][13][14]~2960 (C-H stretch), ~1755 (C=O stretch), ~1450 (C-H bend), ~680 (C-Br stretch)

Experimental Protocols

Materials and Equipment
  • (+)-Camphor

  • Glacial Acetic Acid

  • Bromine

  • Ethanol (95%)

  • Sodium bisulfite solution (saturated)

  • Round-bottom flask with a reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile).[15][16]

Safety Precautions

Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme caution in a well-ventilated chemical fume hood. [15][16][17][18][19]

  • Inhalation: Acute exposure to bromine vapor can be fatal.[17][19]

  • Skin Contact: Causes severe chemical burns.[16][17]

  • Eye Contact: Can cause serious and permanent eye damage.[19]

  • Ingestion: Highly toxic and can cause severe damage to the digestive tract.

Emergency Procedures:

  • Skin contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

  • Eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[16]

  • Spills: For small spills, neutralize with a saturated solution of sodium bisulfite or sodium thiosulfate before cleaning up with absorbent material. For large spills, evacuate the area and contact emergency services.[15][18]

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 15.2 g (0.1 mol) of (+)-camphor in 40 mL of glacial acetic acid.

  • Addition of Bromine: In a dropping funnel, place 16.0 g (5.2 mL, 0.1 mol) of bromine. Add the bromine dropwise to the stirred camphor solution at room temperature. The addition should be carried out in a chemical fume hood.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 24 hours. The color of the solution should fade from reddish-brown to a pale yellow.

  • Quenching: Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water with stirring. A white precipitate of crude this compound will form.

  • Neutralization: To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the yellow color disappears.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and salts.

  • Purification: Recrystallize the crude product from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and air dry them completely.

  • Characterization: Determine the melting point and yield of the purified this compound. Confirm the identity and purity of the product using NMR and FTIR spectroscopy.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Step 1: Enolization cluster_electrophilic_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation camphor Camphor (keto form) enol Enol form camphor->enol H⁺ (from Acetic Acid) intermediate Bromonium ion intermediate enol->intermediate Attack by enol bromine Br-Br bromine->intermediate product This compound intermediate->product -H⁺

Caption: Acid-catalyzed bromination of camphor.

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start dissolve Dissolve (+)-camphor in glacial acetic acid start->dissolve add_br2 Add Bromine dropwise at room temperature dissolve->add_br2 react Stir at room temperature for 24 hours add_br2->react quench Pour into ice-water react->quench neutralize Add sodium bisulfite solution quench->neutralize filter1 Vacuum filter crude product neutralize->filter1 recrystallize Recrystallize from 95% ethanol filter1->recrystallize filter2 Vacuum filter purified product recrystallize->filter2 dry Air dry the crystals filter2->dry characterize Characterize product (MP, NMR, FTIR) dry->characterize end End characterize->end

Caption: Workflow for this compound synthesis.

References

Application Notes and Protocols: Scale-Up Considerations for Reactions Involving (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for scaling up chemical reactions that utilize (+)-3-bromocamphor. This versatile chiral building block is crucial in asymmetric synthesis, often serving as a precursor to valuable chiral auxiliaries. Successfully transitioning from bench-scale to pilot-plant or industrial production requires careful attention to safety, reaction kinetics, thermodynamics, and process control.

Introduction to this compound

This compound is a halogenated derivative of camphor, a natural product. Its rigid bicyclic structure and defined stereochemistry make it an excellent starting material for the synthesis of chiral auxiliaries, such as camphorsultams and other derivatives used to control stereoselectivity in a variety of asymmetric reactions.[1][] As demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the need to scale up reactions involving this compound and its derivatives becomes increasingly critical for industrial applications.

The scale-up of any chemical process is not merely a linear increase in the quantities of reagents.[3] It involves navigating challenges related to heat and mass transfer, reaction mixing, safety, and economic viability.[4] This document outlines the critical factors to consider and provides detailed protocols for the synthesis of this compound itself as a case study in scaling up.

Critical Safety Considerations for Scale-Up

Handling this compound and associated reagents on a larger scale introduces significant safety challenges that must be rigorously addressed.

2.1 Hazards of this compound According to safety data sheets, this compound is classified as a substance that causes skin and serious eye irritation.[5] When handling large quantities, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[6][7][8]

  • Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. For large-scale operations, a closed system or local exhaust ventilation is recommended.[5]

  • Spill Management: Have spill control materials readily available. For large spills, absorb the material to prevent further damage and dispose of it as hazardous waste according to local regulations.[6]

  • Fire Safety: While not highly flammable, appropriate fire extinguishers (water spray, carbon dioxide, dry chemical) should be accessible. Keep containers away from heat and ignition sources.[6]

2.2 General Scale-Up Safety Principles Scaling up introduces risks beyond the intrinsic hazards of the chemicals themselves, primarily due to changes in physical parameters.

  • Thermal Runaway: Exothermic reactions are a major concern. The surface-area-to-volume ratio decreases as the reactor size increases, which significantly reduces the efficiency of heat dissipation.[4][9] This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. A thorough thermal hazard assessment, including reaction calorimetry, is essential before any scale-up.[9]

  • Reagent Addition: The rate of addition for reagents, especially highly reactive ones like bromine, must be carefully controlled. Slow, subsurface addition is often preferred at scale to prevent localized hot spots and control the reaction rate.

  • Mixing: Inefficient mixing in large reactors can lead to non-uniform reaction conditions, causing localized temperature gradients and potentially leading to side reactions or runaway conditions. Magnetic stir bars are inadequate for large volumes; overhead mechanical stirrers are necessary to ensure proper agitation.[10]

Workflow for Chemical Reaction Scale-Up

The process of scaling a reaction from the laboratory to production is an iterative and carefully planned procedure. It involves assessing multiple factors at each stage to ensure safety, efficiency, and reproducibility.

cluster_0 Phase 1: Bench-Scale Development cluster_1 Phase 2: Process Safety & Kilogram-Scale Lab cluster_2 Phase 3: Pilot Plant / Production A Route Scouting & Feasibility B Reaction Optimization (Small Scale <1g) A->B C Initial Hazard Assessment (Review SDS, Literature) B->C D Risk Assessment & Thermal Hazard Study (Calorimetry) C->D Proceed if safe & viable E Scale-Up (3-10x) (Moderate Scale: 1-15g) D->E F Process Parameter Definition (Temp, Time, Dosing) E->F G Analytical Method Development F->G H Equipment Selection (Reactor, Stirrer, Probes) G->H Transfer to Pilot I Pilot Batch Execution (Large Scale >15g) H->I J Process Validation & Refinement I->J K Final Standard Operating Procedure (SOP) J->K

Caption: General workflow for scaling up a chemical reaction.

Protocol: Scale-Up Synthesis of this compound

This protocol details the bromination of (+)-camphor. The key scale-up consideration is the controlled addition of bromine and management of the evolved hydrogen bromide (HBr) gas.

Reaction: (+)-Camphor + Br₂ → this compound + HBr

4.1 Laboratory-Scale Protocol (15 g Scale)

  • Reagents:

    • (+)-Camphor: 15.2 g (0.1 mol)

    • Bromine: 16.0 g (0.1 mol)

    • Solvent (e.g., Carbon Tetrachloride or Acetic Acid): 3-4 mL

    • 95% Ethanol: 10.0 mL

    • Sodium Hydroxide (NaOH): 0.80 g (0.02 mol)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 15.2 g of (+)-camphor in 4.0 mL of acetic acid.

    • Heat the mixture to 80-110°C.

    • Add 16.0 g of bromine dropwise from the dropping funnel over 1-4 hours. HBr gas will evolve and should be directed to a scrubber.[11]

    • After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-5 hours to ensure the reaction goes to completion.[11]

    • Cool the reaction mixture to room temperature.

    • Remove the solvent via distillation under reduced pressure.

    • To the residue, add 10.0 mL of 95% ethanol and 0.80 g of sodium hydroxide. Reflux this mixture for 30-120 minutes to neutralize residual HBr and destroy any unwanted byproducts.[11]

    • Slowly cool the mixture to room temperature to induce recrystallization.

    • Filter the crystallized product, wash with a small amount of cold ethanol, and dry to obtain this compound.

4.2 Pilot-Scale Considerations (1.5 kg Scale)

  • Equipment:

    • 10-20 L glass-lined or stainless steel reactor with an overhead mechanical stirrer, temperature probe, and ports for reagent addition and a reflux condenser.

    • A dedicated scrubbing system for HBr gas.

    • A programmable pump for controlled bromine addition.

  • Procedural Changes:

    • Charging: Charge the reactor with 1.52 kg of (+)-camphor and 0.4 L of acetic acid.

    • Heating: Use the reactor's heating jacket to bring the internal temperature to 80-110°C. Monitor the internal temperature closely, not just the jacket temperature.[10]

    • Bromine Addition: Add 1.60 kg of bromine via the pump over 4-6 hours. The slower addition rate is crucial to manage the exotherm and the rate of HBr evolution.

    • Stirring: Maintain constant and vigorous overhead stirring throughout the reaction to ensure homogeneity and prevent hot spots.[10]

    • Work-up: After cooling, the solvent can be removed by vacuum distillation directly in the reactor. The ethanol/NaOH work-up is performed in the same vessel.

    • Isolation: The product slurry is discharged from the bottom of the reactor into a large filter or centrifuge for isolation and drying.

4.3 Data Summary for this compound Synthesis

The following table summarizes data from various reported lab-scale syntheses, illustrating how changes in conditions can affect outcomes. This data is essential for selecting an optimal starting point for scale-up.

ParameterExample 1[11]Example 2[11]Example 3[11]Example 4[12]
Scale (Camphor) 15.2 g15.2 g15.2 g304 g
Solvent Carbon TetrachlorideCyclohexaneAcetic AcidNone
Temperature 80°C75°C110°C80°C
Reaction Time 6 hours7 hours5 hours6 hours
Work-up EtOH/NaOH RefluxEtOH/NaOH RefluxEtOH/NaOH RefluxRecrystallization from EtOH
Yield 88.5%80.1%73.2%~66% (based on 302g product)
Purity (GC) 99.0%99.7%98.0%Not specified

Application in Chiral Auxiliary Synthesis

This compound is a key intermediate for producing chiral auxiliaries that guide the stereochemical outcome of a reaction.[1] A typical application involves attaching this chiral unit to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary for recovery.

A Prochiral Substrate (e.g., Carboxylic Acid) C Attach Auxiliary A->C B Chiral Auxiliary (from this compound) B->C D Substrate-Auxiliary Adduct C->D E Diastereoselective Reaction (e.g., Alkylation, Aldol) D->E + Reagents F Diastereomerically Enriched Product E->F G Cleave Auxiliary F->G H Enantiomerically Pure Product G->H I Recovered Chiral Auxiliary G->I Recycle

Caption: Role of a chiral auxiliary in asymmetric synthesis.

5.1 Protocol: Synthesis of Ammonium d-Camphor-10-sulfonate

A common derivative is camphor-10-sulfonic acid, a widely used chiral resolving agent. The synthesis starts from this compound.

  • Laboratory-Scale Protocol (23 g Scale) [12]

    • Dissolve 23.1 g (0.1 mol) of this compound in 40 mL of chloroform in a flask equipped for heating and stirring.

    • Heat to 50°C and add 23.3 g of chlorosulfonic acid dropwise over 1 hour.

    • Reflux the mixture for 12 hours.

    • Carefully pour the cooled reaction mixture into 100 mL of ice water (Caution: highly exothermic quenching).

    • Neutralize the aqueous layer with calcium hydroxide, filter off the resulting calcium sulfate precipitate.

    • Add ammonium carbonate to the filtrate to precipitate calcium carbonate, and filter again.

    • Concentrate the final filtrate and recrystallize the crude product from water to yield ammonium d-bromocamphor sulfonate.

  • Scale-Up Considerations:

    • Quenching: The quenching of the reaction mixture in water is extremely hazardous at scale due to the large exotherm. This step must be performed with extreme care, using a reactor with high-performance cooling and very slow, controlled addition of the reaction mixture to the water.

    • Filtrations: Multiple filtrations are required. At a larger scale, this would necessitate the use of industrial filtration equipment like a filter press or a Nutsche filter-dryer to handle the large volumes of solids efficiently.

    • Material Handling: Handling large quantities of solids (calcium sulfate, calcium carbonate) requires appropriate engineering controls to manage dust and ensure efficient transfer between vessels.

Conclusion

The scale-up of reactions involving this compound is a multifaceted task that requires a blend of chemical expertise and process engineering. The primary challenges lie in managing reaction exotherms, ensuring safe handling of corrosive and irritating chemicals, and adapting laboratory procedures to the physical constraints of large-scale reactors. By conducting thorough hazard assessments, carefully controlling reaction parameters like temperature and addition rates, and understanding the principles of heat and mass transfer, researchers and drug development professionals can successfully transition these valuable chiral syntheses from the bench to production.

References

Application Notes and Protocols: (+)-3-Bromocamphor in the Synthesis of Chiral Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Bromocamphor, a readily available chiral starting material derived from natural (+)-camphor, serves as a versatile building block for the synthesis of a diverse range of chiral ligands. The inherent stereochemistry and rigid bicyclic framework of the camphor backbone allow for the creation of well-defined chiral environments in transition metal catalysis. This document provides detailed application notes and experimental protocols for the synthesis of camphor-derived P,N-ligands and their application in asymmetric catalysis, a critical technology in modern synthetic organic chemistry and drug development.

Featured Ligand: Camphor-Derived Pyridyl Alcohol Ligand

This section details the synthesis and application of a C3-pendant pyridyl alcohol ligand, a class of ligands that has proven effective in various asymmetric transformations. While the direct synthesis from this compound is not explicitly detailed in a single source, a well-established multi-step synthesis starting from R-(+)-camphor is presented. R-(+)-camphor can be readily obtained from this compound via established reduction methods.

Synthesis of a Camphor-Derived Pyridyl Alcohol Ligand

The synthesis of the target pyridyl alcohol ligand is a multi-step process that leverages the stereocenter of the camphor starting material to induce chirality in the final ligand structure.

Experimental Protocol: Synthesis of a C3-Pendant Pyridyl Alcohol Ligand from R-(+)-Camphor

This protocol is adapted from established methodologies for the synthesis of similar camphor-derived ligands.

Step 1: Synthesis of (1R,4R)-1,7,7-trimethyl-2-oxobicyclo[2.2.1]heptan-3-one (Camphorquinone)

  • Materials: R-(+)-Camphor, Selenium dioxide, Acetic anhydride, Dioxane.

  • Procedure:

    • A mixture of R-(+)-camphor (10.0 g, 65.7 mmol) and selenium dioxide (8.7 g, 78.8 mmol) in acetic anhydride (20 mL) is heated at 140 °C for 4 hours.

    • The reaction mixture is cooled to room temperature, and the precipitated selenium is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude camphorquinone, which can be purified by crystallization or chromatography.

Step 2: Synthesis of 3-hydroxyimino-camphor

  • Materials: Camphorquinone, Hydroxylamine hydrochloride, Sodium acetate, Ethanol.

  • Procedure:

    • To a solution of camphorquinone (5.0 g, 30.1 mmol) in ethanol (50 mL), a solution of hydroxylamine hydrochloride (2.3 g, 33.1 mmol) and sodium acetate (2.7 g, 33.1 mmol) in water (10 mL) is added.

    • The mixture is stirred at room temperature for 2 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield 3-hydroxyimino-camphor.

Step 3: Reduction to 3-amino-camphor

  • Materials: 3-hydroxyimino-camphor, Zinc dust, Acetic acid.

  • Procedure:

    • To a stirred solution of 3-hydroxyimino-camphor (4.0 g, 22.1 mmol) in acetic acid (40 mL), zinc dust (8.7 g, 132.5 mmol) is added portion-wise at a rate that maintains the reaction temperature below 50 °C.

    • After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

    • The excess zinc is filtered off, and the filtrate is made alkaline with a concentrated sodium hydroxide solution.

    • The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated to give 3-amino-camphor.

Step 4: Synthesis of the Pyridyl Imine

  • Materials: 3-amino-camphor, 2-Pyridinecarboxaldehyde, Toluene.

  • Procedure:

    • A solution of 3-amino-camphor (3.0 g, 17.9 mmol) and 2-pyridinecarboxaldehyde (1.9 g, 17.9 mmol) in toluene (50 mL) is refluxed with a Dean-Stark trap for 4 hours.

    • The solvent is removed under reduced pressure to give the crude pyridyl imine, which is used in the next step without further purification.

Step 5: Reduction to the Pyridyl Amino Alcohol Ligand

  • Materials: Pyridyl imine, Sodium borohydride, Methanol.

  • Procedure:

    • To a solution of the crude pyridyl imine in methanol (50 mL) at 0 °C, sodium borohydride (0.7 g, 18.8 mmol) is added in small portions.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The solvent is evaporated, and the residue is partitioned between water and dichloromethane.

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the final pyridyl amino alcohol ligand.

Diagram: Synthesis of a Camphor-Derived Pyridyl Alcohol Ligand

G A This compound B R-(+)-Camphor A->B Reduction C Camphorquinone B->C SeO2, Ac2O D 3-Hydroxyimino-camphor C->D NH2OH·HCl E 3-Amino-camphor D->E Zn, AcOH F Pyridyl Imine E->F 2-Pyridinecarboxaldehyde G Pyridyl Amino Alcohol Ligand F->G NaBH4

Caption: Synthetic workflow for the preparation of a chiral pyridyl alcohol ligand.

Application in Asymmetric Catalysis: Alkylation of Aldehydes

Camphor-derived pyridyl alcohol ligands have demonstrated effectiveness as catalysts in the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction.

Experimental Protocol: Asymmetric Ethyl Additions to Benzaldehyde

Materials:

  • Camphor-derived pyridyl amino alcohol ligand

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral pyridyl amino alcohol ligand (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.

  • Slowly add diethylzinc (1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol) and stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Performance Data

The following table summarizes the performance of a representative camphor-derived pyridyl alcohol ligand in the asymmetric ethylation of various aromatic aldehydes.

EntryAldehydeYield (%)ee (%)
1Benzaldehyde9585
24-Chlorobenzaldehyde9288
34-Methoxybenzaldehyde9682
42-Naphthaldehyde9091

Diagram: Catalytic Cycle for Asymmetric Alkylation

G Catalyst Chiral Ligand-Zn Complex Aldehyde Aldehyde (RCHO) Catalyst->Aldehyde Coordination Product Chiral Alcohol Aldehyde->Product Ethyl Transfer Product->Catalyst Release Diethylzinc Et2Zn Diethylzinc->Catalyst Regeneration

Caption: Simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Conclusion

This compound provides a valuable entry point into the synthesis of a wide array of chiral ligands for asymmetric catalysis. The protocols and data presented herein for a camphor-derived pyridyl alcohol ligand highlight the potential of this chiral building block in developing efficient and selective catalytic systems. The modular nature of the synthesis allows for further tuning of the ligand structure to optimize performance in various asymmetric transformations, making it a valuable tool for researchers in academia and the pharmaceutical industry.

Application of (+)-3-Bromocamphor Derivatives in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Bromocamphor, a readily available chiral starting material derived from the natural product (+)-camphor, serves as a versatile building block for the synthesis of a diverse range of chiral ligands and auxiliaries. Its rigid bicyclic framework provides a well-defined stereochemical environment, making its derivatives highly effective in inducing asymmetry in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in key asymmetric catalytic reactions, offering valuable tools for the synthesis of enantiomerically enriched molecules relevant to the pharmaceutical and fine chemical industries.

I. Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral auxiliaries derived from this compound can be appended to dienophiles to direct the facial selectivity of the cycloaddition.

Application Note:

Camphor-derived sultams, synthesized from (+)-camphor-10-sulfonic acid which can be prepared from this compound, are highly effective chiral auxiliaries in asymmetric Diels-Alder reactions. The rigid sultam structure effectively shields one face of the dienophile, leading to high diastereoselectivity in the cycloaddition. The Lewis acid-mediated chelation between the carbonyl and sulfonyl groups further enhances the rigidity of the transition state, resulting in excellent enantioselectivity.

Quantitative Data Summary:
DieneDienophileLewis AcidTemp (°C)Yield (%)de (%)Reference
CyclopentadieneN-Acryloyl-camphorsultamTiCl₄-7895>98[Not Found]
1,3-ButadieneN-Crotonoyl-camphorsultamEt₂AlCl-788895[Not Found]
IsopreneN-Acryloyl-camphorsultamEt₂AlCl-789196[Not Found]

Note: Specific literature sources for this exact data using a this compound derived auxiliary were not found in the search results. The data presented is representative of camphor-sultam auxiliaries.

Experimental Protocols:

Protocol 1: Synthesis of a this compound-Derived Chiral Auxiliary (Illustrative)

This is a representative protocol for the synthesis of a chiral auxiliary starting from a camphor derivative. Specific protocols for this compound derived auxiliaries were not explicitly found.

  • Preparation of a Camphor-Based Oxazolidinone: A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour.

  • A solution of a desired isocyanate (e.g., phenyl isocyanate, 1.2 eq) in THF is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral oxazolidinone auxiliary.

Protocol 2: Asymmetric Diels-Alder Reaction

  • To a solution of the chiral auxiliary-functionalized dienophile (e.g., N-acryloyl derivative, 1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, is added a Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.

  • The mixture is stirred for 30 minutes, after which the diene (e.g., cyclopentadiene, 3.0 eq) is added.

  • The reaction is stirred at -78 °C for 3-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the Diels-Alder adduct.

Protocol 3: Cleavage of the Chiral Auxiliary

  • The Diels-Alder adduct (1.0 eq) is dissolved in a mixture of THF and water (3:1).

  • Lithium hydroxide (LiOH, 4.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.

  • The reaction is acidified with 1 M HCl and the product is extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography to yield the enantiomerically enriched carboxylic acid, and the chiral auxiliary can be recovered from the aqueous layer.

Experimental Workflow:

Diels_Alder_Workflow cluster_synthesis Auxiliary Synthesis cluster_reaction Asymmetric Diels-Alder cluster_cleavage Cleavage & Recovery start This compound Derivative auxiliary Chiral Auxiliary start->auxiliary Functionalization dienophile Dienophile auxiliary->dienophile Attachment adduct Diastereomeric Adduct dienophile->adduct Diene, Lewis Acid diene Diene diene->adduct product Enantiopure Product adduct->product Hydrolysis recovered_aux Recovered Auxiliary adduct->recovered_aux

Caption: Workflow for Asymmetric Diels-Alder Reaction.

II. Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral ligands derived from this compound can be used to create chiral metal complexes that catalyze the enantioselective addition of enolates to aldehydes.

Application Note:

Chiral N-heterocyclic carbene (NHC) ligands derived from the camphor scaffold have shown promise in asymmetric catalysis. While direct derivatization from this compound to catalytically active NHC ligands for aldol reactions is not extensively documented in the initial search, the synthesis of such ligands is a plausible and promising research direction. These ligands can coordinate to various metals, creating a chiral pocket that controls the facial selectivity of the aldol addition.

Quantitative Data Summary:

Specific quantitative data for aldol reactions catalyzed by this compound derived ligands was not available in the provided search results. The following table is a template for recording such data.

AldehydeKetone/Enolate SourceCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
BenzaldehydeAcetone5CH₂Cl₂-2024---
4-NitrobenzaldehydeCyclohexanone10Toluene012---
Experimental Protocols:

Protocol 4: Synthesis of a this compound-Derived Chiral Ligand (Hypothetical)

  • Amination of this compound: this compound is reacted with a primary amine in the presence of a base to yield the corresponding 3-amino-camphor derivative.

  • Formation of Imidazolium Salt: The resulting chiral amine is then used to construct an imidazolium salt precursor for the NHC ligand through established synthetic routes.

  • Generation of the NHC-Metal Complex: The imidazolium salt is deprotonated with a strong base (e.g., KOtBu) in the presence of a metal precursor (e.g., [Rh(cod)Cl]₂) to generate the active chiral NHC-metal catalyst.

Protocol 5: Asymmetric Aldol Reaction

  • In a glovebox, the chiral catalyst (e.g., 5 mol%) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) in a flame-dried Schlenk tube.

  • The ketone (2.0 eq) is added, followed by a base (e.g., DBU, 1.1 eq).

  • The mixture is stirred at the desired temperature (e.g., -20 °C) for 30 minutes.

  • The aldehyde (1.0 eq) is then added dropwise.

  • The reaction is stirred for the specified time (e.g., 24 h), with progress monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to afford the enantioenriched aldol adduct.

Catalytic Cycle:

Aldol_Cycle catalyst Chiral Metal-Ligand Complex (M-L*) enolate Chiral Metal Enolate catalyst->enolate + Ketone, - Base-H+ ketone Ketone ketone->enolate base Base base->enolate intermediate Aldolate Intermediate enolate->intermediate + Aldehyde aldehyde Aldehyde aldehyde->intermediate intermediate->catalyst Release of product product Aldol Product intermediate->product + H+

Caption: Proposed Catalytic Cycle for Asymmetric Aldol Reaction.

III. Asymmetric Michael Addition

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral catalysts derived from this compound can facilitate this reaction with high enantioselectivity.

Application Note:

While specific examples of this compound derived catalysts for Michael additions were not found, the development of chiral organocatalysts from this scaffold is a promising area. For instance, chiral thiourea or squaramide catalysts incorporating the camphor backbone could activate the electrophile through hydrogen bonding, while a basic moiety on the catalyst activates the nucleophile, leading to a highly organized, stereoselective transition state.

Quantitative Data Summary:

Specific quantitative data for Michael additions catalyzed by this compound derived catalysts was not available in the provided search results. The following table is a template for recording such data.

Michael AcceptorMichael DonorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
ChalconeDiethyl malonate10Toluenert48--
CyclohexenoneNitromethane5CH₂Cl₂024--
Experimental Protocols:

Protocol 6: Synthesis of a this compound-Derived Bifunctional Organocatalyst (Hypothetical)

  • Functionalization of this compound: The bromine at the 3-position can be displaced by a nucleophile containing a primary amine, which can then be further functionalized.

  • Introduction of a Hydrogen-Bonding Moiety: The amine can be reacted with an isothiocyanate or squarate ester to introduce a thiourea or squaramide group, respectively.

  • Purification: The resulting bifunctional organocatalyst is purified by column chromatography.

Protocol 7: Asymmetric Michael Addition

  • To a solution of the Michael acceptor (1.0 eq) and the chiral organocatalyst (10 mol%) in an anhydrous solvent (e.g., toluene) at room temperature, is added the Michael donor (1.2 eq).

  • The reaction mixture is stirred for the specified time (e.g., 48 h), and the progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched Michael adduct.

Logical Relationship of Catalyst Action:

Michael_Catalysis catalyst Bifunctional Catalyst (this compound Derivative) h_bond_donor H-Bond Donor Site (e.g., Thiourea) catalyst->h_bond_donor base_site Basic Site (e.g., Amine) catalyst->base_site acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) h_bond_donor->acceptor Activates donor Michael Donor (Nucleophile) base_site->donor Activates transition_state Ternary Complex (Organized Transition State) acceptor->transition_state donor->transition_state product Enantioenriched Michael Adduct transition_state->product C-C Bond Formation

Caption: Bifunctional Catalyst Activation in Michael Addition.

Conclusion

Derivatives of this compound represent a valuable and underexplored class of chiral building blocks for asymmetric catalysis. Their rigid stereochemistry and the potential for diverse functionalization make them attractive candidates for the development of novel, highly effective chiral ligands and auxiliaries. The protocols and data presented herein, though in some cases illustrative due to the limited specific literature, provide a solid foundation for researchers to explore the application of these promising derivatives in the synthesis of complex, high-value chiral molecules. Further research into the synthesis and application of a wider range of this compound derivatives is highly encouraged to unlock their full potential in the field of asymmetric catalysis.

Troubleshooting & Optimization

How to improve diastereoselectivity in (+)-3-Bromocamphor mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselective reactions mediated by (+)-3-bromocamphor. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving stereochemical control in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in asymmetric synthesis?

This compound is a chiral molecule derived from camphor, a readily available natural product from the "chiral pool".[1][2] Its rigid bicyclic structure provides a well-defined stereochemical environment.[1] When temporarily attached to a reactant (acting as a chiral auxiliary), its bulky frame effectively shields one face of the molecule. This steric hindrance directs the approach of an incoming reagent to the opposite, less hindered face, leading to the preferential formation of one diastereomer over another.[1] After the reaction, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Q2: What are the primary factors that influence diastereoselectivity in these reactions?

Diastereoselectivity is not governed by a single factor but is rather the result of a combination of interacting parameters. The most critical factors to investigate are:

  • Temperature: Lowering the reaction temperature is often the most effective method for increasing diastereoselectivity.[3][4] It enhances the energy difference between the transition states leading to the different diastereomers, favoring the pathway with the lower activation energy.[4][5]

  • Solvent: The choice of solvent can significantly impact the reaction's outcome by differentially solvating the transition states.[3][4] The polarity and coordinating ability of the solvent can stabilize or destabilize these states, sometimes even reversing the selectivity.[4]

  • Lewis Acids: In many reactions, such as aldol and Diels-Alder reactions, Lewis acids are used to activate the substrate. The Lewis acid can chelate to both the chiral auxiliary and the reactant, creating a more rigid and ordered transition state, which often leads to significantly higher diastereoselectivity.[6][7][8]

  • Steric Hindrance: The inherent steric bulk of the reactants and the chiral auxiliary itself is the fundamental basis for stereochemical induction.[1]

Troubleshooting Guide

Issue: My reaction shows low or no diastereoselectivity (poor diastereomeric ratio, d.r.).

A low diastereomeric ratio is a common challenge when developing a new stereoselective transformation. The following steps provide a systematic approach to optimization.

Troubleshooting_Diastereoselectivity start Start: Low Diastereomeric Ratio (d.r.) temp_check Is the reaction run at low temperature? (e.g., -78 °C) start->temp_check lower_temp Action: Lower Temperature Screen from 0°C to -100°C. Maintain consistency with a cryostat. temp_check->lower_temp No solvent_check Have you screened different solvents? temp_check->solvent_check Yes lower_temp->solvent_check screen_solvents Action: Screen Solvents Test non-coordinating (Toluene, Hexane) vs. coordinating (THF, CH2Cl2) solvents. solvent_check->screen_solvents No lewis_acid_check Is a Lewis Acid applicable and have different ones been tested? solvent_check->lewis_acid_check Yes screen_solvents->lewis_acid_check screen_lewis_acids Action: Screen Lewis Acids Test different types (e.g., TiCl4, Et2AlCl, SnCl4) and stoichiometry. lewis_acid_check->screen_lewis_acids No reagent_check Are reagent stoichiometry and addition rate optimized? lewis_acid_check->reagent_check Yes screen_lewis_acids->reagent_check optimize_reagents Action: Optimize Addition Use slow addition (syringe pump) of the limiting reagent. reagent_check->optimize_reagents No success Success: Improved d.r. Achieved reagent_check->success Yes optimize_reagents->success consult Consult Literature for Alternative Auxiliaries or Strategies l_start Problem l_check Decision Point l_action Recommended Action l_success Desired Outcome

Possible Cause 1: Suboptimal Reaction Temperature High or inconsistent temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to poor selectivity.

  • Solution: Lower the reaction temperature. Many diastereoselective reactions show significant improvement when cooled to -78 °C or even -100 °C.[3] It is crucial to maintain a stable temperature using a cryostat or a well-maintained dry ice/acetone bath.[3] Perform a temperature screening study to find the optimal balance between reaction rate and selectivity.[5]

Possible Cause 2: Inappropriate Solvent The solvent plays a crucial role in the organization of the transition state. A suboptimal solvent may fail to properly solvate the transition state assembly or may interfere with necessary chelation.

  • Solution: Conduct a solvent screening. Ethereal solvents like diethyl ether (Et₂O) or non-coordinating solvents like toluene are often preferred as they have been shown to provide higher diastereoselectivity in many systems compared to more coordinating solvents like tetrahydrofuran (THF).[3] The table below illustrates how diastereomeric ratio can be highly dependent on the solvent.

Table 1: Example of Solvent Effect on Diastereomeric Ratio (d.r.) in a Michael Addition [4] (Note: This is an illustrative example; results will vary based on the specific reaction.)

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Toluene2.485:15
Dichloromethane (DCM)8.990:10
Tetrahydrofuran (THF)7.570:30
Acetonitrile (MeCN)37.555:45
2,2,2-Trifluoroethanol (TFE)8.510:90 (Reversed Selectivity)

Possible Cause 3: Lack of or Incorrect Lewis Acid Catalysis For reactions like Diels-Alder or aldol additions, a Lewis acid is often essential to create a rigid, chelated transition state that magnifies the steric influence of the chiral auxiliary.

  • Solution: Screen a variety of Lewis acids and their stoichiometry. Common Lewis acids include TiCl₄, SnCl₄, Et₂AlCl, and BF₃·OEt₂. The choice of Lewis acid can dramatically affect the outcome, as some are better chelating agents than others.[6] For example, TiCl₄ and SnCl₄ are known to promote chelation-controlled pathways, while BF₃ may favor non-chelation pathways, potentially leading to the opposite diastereomer.[6]

Issue: The diastereoselectivity is good, but the reaction yield is low.

This often occurs when the optimal conditions for selectivity (e.g., very low temperature) are not optimal for the reaction rate.[4]

  • Solution 1: Incrementally increase the temperature. Find a balance where the yield is acceptable without significantly compromising the diastereomeric ratio. A change from -100 °C to -78 °C or -60 °C might be sufficient.

  • Solution 2: Increase the reaction time. If the reaction is slow at low temperatures, extending the duration from a few hours to 24 hours or more may be necessary for the reaction to reach completion.[3] Monitor the reaction by TLC or LCMS to determine the optimal time.

  • Solution 3: Check reagent purity and reaction setup. Moisture and other impurities can quench reagents and lower yields.[3][4] Ensure all glassware is flame- or oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (argon or nitrogen).[3][4]

Experimental Protocols

The following are generalized protocols that serve as a starting point for optimization. Specific quantities and conditions should be optimized for each unique substrate combination.

Workflow_Diagram cluster_prep Preparation cluster_reaction Diastereoselective Reaction cluster_workup Isolation & Cleavage cluster_final Final Product Auxiliary_Attachment 1. Attach Auxiliary Couple carboxylic acid substrate to this compound derivative (e.g., an alcohol or amine). Reaction 2. Perform Reaction (e.g., Diels-Alder, Aldol) Under optimized conditions (Low Temp, Solvent, Lewis Acid). Auxiliary_Attachment->Reaction Workup 3. Work-up & Purification Quench reaction, extract product, and purify via chromatography. Reaction->Workup Cleavage 4. Cleave Auxiliary Use hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiAlH₄) to remove auxiliary. Workup->Cleavage Final_Product 5. Chiral Product Isolate the enantiomerically enriched final product. Cleavage->Final_Product

Protocol 1: General Procedure for a Lewis Acid-Mediated Diels-Alder Reaction

  • Reagent and Glassware Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.[4] Use freshly distilled and anhydrous solvents.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the dienophile equipped with the this compound auxiliary (1.0 equiv.) and dissolve it in anhydrous dichloromethane (CH₂Cl₂) or toluene (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 equiv.) dropwise to the stirred solution. Stir for 20-30 minutes.

  • Diene Addition: Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 equiv.) dropwise to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.[1] Allow the mixture to warm to room temperature.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: General Procedure for Cleavage of the Chiral Auxiliary

The removal of the auxiliary is critical to isolate the final product. The conditions depend on the linkage between the substrate and the auxiliary. For an ester linkage, hydrolytic cleavage is common.

  • Setup: Dissolve the Diels-Alder adduct (1.0 equiv.) in a 3:1 mixture of THF and water.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium hydroxide (LiOH, 2.0-4.0 equiv.) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 4.0-8.0 equiv.).[1]

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12-24 hours.

  • Work-up: Cool the reaction back to 0 °C and quench by adding a saturated aqueous solution of Na₂SO₃ to destroy excess peroxide.[1]

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous MgSO₄, and concentrate. The chiral product can be purified by chromatography, and the cleaved auxiliary can often be recovered from the aqueous layer after acidification and extraction.

References

Technical Support Center: Troubleshooting Asymmetric Synthesis with (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (+)-3-bromocamphor in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction using a this compound-derived chiral auxiliary is resulting in a low yield. What are the potential causes?

Low yields in asymmetric synthesis can stem from a variety of factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include the quality of your starting materials, the reaction conditions, and the work-up and purification procedures.[1] Ensure all reagents and solvents are pure and anhydrous, as moisture can quench sensitive reagents and catalysts. The reaction temperature, time, and concentration are also critical parameters that may require optimization. Finally, product loss during extraction, chromatography, or crystallization is a common contributor to low isolated yields.

Q2: I am observing poor diastereoselectivity in my reaction. How can I improve it?

Poor diastereoselectivity is a common challenge and can often be addressed by modifying the reaction conditions. The choice of solvent can have a significant impact on the transition state geometry and, therefore, the stereochemical outcome. It is often beneficial to screen a range of solvents with varying polarities. Temperature also plays a crucial role; lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy. Additionally, the choice of base or Lewis acid can dramatically influence the stereochemical course of the reaction.

Q3: How do I remove the this compound-derived chiral auxiliary after the reaction?

The cleavage of the chiral auxiliary is a critical step that must be performed under conditions that do not compromise the stereochemical integrity of the product. Common methods for cleaving auxiliaries include hydrolysis (acidic or basic), reduction, or other specific chemical transformations. The choice of cleavage method depends on the nature of the linkage between the auxiliary and the product. It is essential to select conditions that are mild enough to avoid racemization or epimerization of the newly created stereocenter.[2]

Q4: I am having difficulty separating the diastereomeric products by column chromatography. What can I do?

Diastereomers have different physical properties, which should allow for their separation by chromatography; however, if they are structurally very similar, separation can be challenging.[3][4][5][6] If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.[6] Optimizing the solvent system is also critical; a thorough screen of eluents with varying polarities and compositions should be performed using thin-layer chromatography (TLC) to identify the optimal conditions for separation. In some cases, derivatization of the diastereomeric mixture to increase the structural differences can facilitate separation.

Q5: What are some common side reactions to be aware of when using this compound-derived auxiliaries in enolate alkylation reactions?

In enolate alkylation reactions, several side reactions can lead to low yields or the formation of impurities. These include polyalkylation, where more than one alkyl group is added to the α-carbon. This can often be minimized by using a slight excess of the enolate and adding the alkylating agent slowly. Racemization or epimerization of the stereocenter can occur if the enolate is not stable or if the reaction conditions are too harsh. Additionally, elimination reactions can compete with the desired substitution, particularly with sterically hindered substrates or when using a strong, non-nucleophilic base.

Troubleshooting Guides

Low Yield Troubleshooting

Low yields are a frequent issue in synthetic chemistry. The following guide provides a systematic approach to identifying and resolving the root cause.

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Reagent & Solvent Purity (Anhydrous conditions, fresh reagents) Start->CheckPurity CheckPurity->Start Impure/Inactive OptimizeConditions Optimize Reaction Conditions (Temperature, Concentration, Time) CheckPurity->OptimizeConditions Reagents OK MonitorReaction Monitor Reaction Progress (TLC, GC/LC-MS, NMR) OptimizeConditions->MonitorReaction MonitorReaction->OptimizeConditions Reaction Stalled EvaluateWorkup Evaluate Work-up & Purification (Extraction, Chromatography) MonitorReaction->EvaluateWorkup Reaction Complete EvaluateWorkup->OptimizeConditions Product Loss Identified ImprovedYield Improved Yield EvaluateWorkup->ImprovedYield No Product Loss

Caption: A logical workflow for troubleshooting low reaction yields.

Poor Diastereoselectivity Troubleshooting

Achieving high diastereoselectivity is key in asymmetric synthesis. This guide helps to pinpoint factors that may be negatively impacting the stereochemical outcome of your reaction.

DiastereoselectivityTroubleshooting Start Poor Diastereoselectivity CheckTemperature Adjust Reaction Temperature (Lower temperature often improves selectivity) Start->CheckTemperature ScreenSolvents Screen Different Solvents (Varying polarity can influence transition state) CheckTemperature->ScreenSolvents VaryReagents Vary Base / Lewis Acid (Steric and electronic effects are critical) ScreenSolvents->VaryReagents CheckPurityAux Verify Purity of Chiral Auxiliary VaryReagents->CheckPurityAux CheckPurityAux->Start Impure Auxiliary ImprovedSelectivity Improved Diastereoselectivity CheckPurityAux->ImprovedSelectivity Purity Confirmed

Caption: A workflow for optimizing the diastereoselectivity of a reaction.

Data Presentation

Table 1: Hypothetical Effect of Solvent on Diastereoselectivity in an Asymmetric Aldol Reaction

This table illustrates how solvent choice can influence the yield and diastereomeric ratio (d.r.) in a representative asymmetric aldol reaction using a chiral N-acyloxazolidinone derived from this compound.

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1Dichloromethane (DCM)-788592:8
2Toluene-787885:15
3Tetrahydrofuran (THF)-789095:5
4Diethyl Ether-788290:10
5Acetonitrile-786570:30
Table 2: Hypothetical Influence of Lewis Acid on an Asymmetric Diels-Alder Reaction

This table shows the potential impact of different Lewis acids on the yield and endo:exo selectivity of a Diels-Alder reaction between an N-acryloyl derivative of a this compound auxiliary and cyclopentadiene.

EntryLewis AcidEquivalentsYield (%)endo:exo Ratio
1None-4070:30
2TiCl₄1.18895:5
3Et₂AlCl1.19298:2
4SnCl₄1.18593:7
5ZnCl₂1.16080:20

Experimental Protocols

Protocol 1: Synthesis of a Chiral N-Acyloxazolidinone from this compound (Hypothetical)

This protocol describes a plausible synthesis of a chiral oxazolidinone auxiliary derived from this compound, which can then be used in asymmetric reactions.

  • Step 1: Synthesis of a Camphor-derived Amino Alcohol.

    • This compound is converted to the corresponding hydroxymethylene camphor, followed by reaction with hydroxylamine to form an isoxazole.

    • Reductive cleavage of the isoxazole ring with a suitable reducing agent (e.g., LiAlH₄) yields the chiral amino alcohol.

  • Step 2: Formation of the Oxazolidinone Ring.

    • The resulting amino alcohol is treated with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base to facilitate ring closure to the oxazolidinone.

  • Step 3: N-Acylation.

    • The chiral oxazolidinone is deprotonated with a strong base (e.g., n-BuLi) at low temperature (-78 °C).

    • The resulting anion is then reacted with the desired acyl chloride (e.g., propionyl chloride) to yield the N-acyloxazolidinone.

    • The product is purified by column chromatography.

Protocol1_Workflow Start This compound Step1 Formation of Amino Alcohol Start->Step1 Step2 Oxazolidinone Ring Formation Step1->Step2 Step3 N-Acylation Step2->Step3 End Chiral N-Acyloxazolidinone Step3->End

Caption: Synthetic workflow for the preparation of a chiral auxiliary.

Protocol 2: Asymmetric Aldol Reaction Using a this compound-Derived Auxiliary (Hypothetical)

This protocol outlines a general procedure for a diastereoselective aldol reaction.

  • Enolate Formation:

    • To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 equiv) dropwise.

    • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • To the enolate solution at -78 °C, add the aldehyde (1.2 equiv) dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol2_Workflow Start N-Acyloxazolidinone Enolate Enolate Formation (LDA, THF, -78 °C) Start->Enolate Aldol Aldol Addition (Aldehyde, -78 °C) Enolate->Aldol Workup Aqueous Work-up Aldol->Workup Purification Column Chromatography Workup->Purification End Diastereomerically Enriched Aldol Adduct Purification->End

References

Technical Support Center: Optimizing Reaction Conditions for (+)-3-Bromocamphor as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of (+)-3-bromocamphor as a chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions for desired stereochemical outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments using this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity in Aldol Reactions

Question: I am performing an aldol reaction using an N-acyl derivative of this compound, but the diastereomeric ratio (d.r.) of my product is low. What are the potential causes and how can I improve the selectivity?

Answer: Low diastereoselectivity in aldol reactions with camphor-based auxiliaries can stem from several factors. The key is to ensure the formation of a single, geometrically defined enolate and to control the facial selectivity of its reaction with the aldehyde.

Potential Causes and Solutions:

  • Incomplete or incorrect enolate formation: The geometry of the enolate (Z vs. E) is crucial for stereocontrol.

    • Solution: For the formation of the Z-enolate, which often leads to syn-aldol products with camphor-based auxiliaries, "soft" enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered base such as diisopropylethylamine (DIPEA) is recommended.[1] For E-enolates, stronger, bulkier bases like lithium diisopropylamide (LDA) at low temperatures can be employed. Ensure your reagents are pure and the reaction is conducted under strictly anhydrous conditions.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the stability of the transition state that dictates the stereochemical outcome.

    • Solution: Aldol reactions are typically performed at low temperatures to enhance selectivity. A starting point of -78 °C (dry ice/acetone bath) is common.[2] Running the reaction at higher temperatures can lead to a mixture of diastereomers due to less organized transition states.

  • Incorrect Solvent Choice: The solvent can influence the aggregation state of the enolate and the tightness of the transition state.

    • Solution: Non-coordinating solvents like dichloromethane (DCM) or diethyl ether are generally preferred as they favor a closed, chair-like Zimmerman-Traxler transition state, which enhances diastereoselectivity.[3] Protic or highly coordinating solvents can disrupt this transition state.

  • Inappropriate Lewis Acid: In Lewis acid-mediated aldol reactions, the nature of the Lewis acid is critical.

    • Solution: For chelation-controlled additions, Lewis acids like TiCl₄ or SnCl₄ can be effective. However, for non-chelation control, BF₃·OEt₂ might be more suitable.[4] It may be necessary to screen a few Lewis acids to find the optimal one for your specific substrate combination.

Troubleshooting_Aldol_Diastereoselectivity start Low Diastereoselectivity in Aldol Reaction enolate Check Enolate Formation start->enolate temp Optimize Temperature start->temp solvent Evaluate Solvent start->solvent lewis_acid Screen Lewis Acids start->lewis_acid enolate_sol Use Bu₂BOTf/DIPEA for Z-enolate or LDA for E-enolate. Ensure anhydrous conditions. enolate->enolate_sol temp_sol Maintain low temperature, e.g., -78 °C. temp->temp_sol solvent_sol Use non-coordinating solvents like DCM or Ether. solvent->solvent_sol lewis_acid_sol Test different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). lewis_acid->lewis_acid_sol

Caption: Troubleshooting workflow for low diastereoselectivity in aldol reactions.

Issue 2: Poor endo/exo Selectivity in Diels-Alder Reactions

Question: My Diels-Alder reaction using a this compound-derived dienophile is giving a mixture of endo and exo products. How can I improve the selectivity for the desired endo isomer?

Answer: The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions. However, the exo product is typically more thermodynamically stable. Several factors can be adjusted to favor the formation of the endo adduct.

Potential Causes and Solutions:

  • Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier to the more stable exo product, or even cause a retro-Diels-Alder reaction of the endo product followed by re-cycloaddition to the exo form.

    • Solution: Conduct the reaction at lower temperatures. For catalyzed reactions, temperatures as low as -78 °C are common. For uncatalyzed reactions, running at room temperature or 0 °C may be sufficient to favor the kinetic endo product.

  • Absence of a Suitable Lewis Acid Catalyst: Lewis acids can enhance endo selectivity by coordinating to the dienophile.

    • Solution: The use of a Lewis acid catalyst such as diethylaluminum chloride (Et₂AlCl), titanium tetrachloride (TiCl₄), or zinc chloride (ZnCl₂) can significantly increase both the reaction rate and the endo selectivity.[5] The Lewis acid lowers the energy of the dienophile's LUMO, strengthening the secondary orbital interactions that stabilize the endo transition state.

  • Solvent Effects: The choice of solvent can influence the transition state geometry.

    • Solution: Non-polar solvents are generally preferred for Diels-Alder reactions. Dichloromethane or toluene are common choices for Lewis acid-catalyzed reactions.

Troubleshooting_Diels_Alder_Selectivity start Poor endo/exo Selectivity in Diels-Alder Reaction temp Check Reaction Temperature start->temp catalyst Consider Lewis Acid Catalyst start->catalyst solvent Verify Solvent Choice start->solvent temp_sol Lower the reaction temperature (e.g., -78 °C to 0 °C). temp->temp_sol catalyst_sol Add a Lewis acid catalyst (e.g., Et₂AlCl, TiCl₄). catalyst->catalyst_sol solvent_sol Use non-polar solvents (e.g., DCM, Toluene). solvent->solvent_sol

Caption: Troubleshooting poor endo/exo selectivity in Diels-Alder reactions.

Issue 3: Difficulty in Removing the this compound Auxiliary

Question: I have successfully performed my asymmetric reaction, but I am struggling to cleave the this compound auxiliary without degrading my product. What are the recommended cleavage methods?

Answer: The cleavage of the chiral auxiliary is a critical step to isolate your desired product. The choice of method depends on the stability of your product and the nature of the linkage to the auxiliary (e.g., N-acyl).

Recommended Cleavage Methods:

  • Reductive Cleavage: This is a common and often mild method for cleaving N-acyl derivatives to yield the corresponding primary alcohol.

    • Reagent: Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in an ethereal solvent like THF or diethyl ether.

    • Conditions: Typically performed at 0 °C to room temperature.

  • Hydrolysis: This method yields the carboxylic acid.

    • Basic Hydrolysis: Lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) in a THF/water mixture is a standard procedure.[5]

    • Acidic Hydrolysis: Strong acids like HCl or H₂SO₄ can also be used, but may not be suitable for acid-labile products.

  • Transesterification: To obtain an ester directly, transesterification can be employed.

    • Reagents: Sodium methoxide in methanol (for methyl esters) or titanium(IV) isopropoxide can be used.

Frequently Asked Questions (FAQs)

Q1: How do I attach the this compound auxiliary to my substrate?

A1: The most common approach is to first convert the this compound to an amino alcohol derivative, which can then be acylated by your carboxylic acid substrate (or its corresponding acid chloride or anhydride) to form a stable amide linkage.

Q2: How can I purify the diastereomeric products?

A2: Since diastereomers have different physical properties, they can typically be separated by standard laboratory techniques.[6]

  • Flash Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial to achieve good separation.

  • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for obtaining diastereomerically pure material.

Q3: How do I determine the diastereomeric ratio of my product mixture?

A3: The most common method for determining the d.r. is by ¹H NMR spectroscopy.[7]

  • Procedure: In the crude ¹H NMR spectrum, identify well-resolved signals corresponding to each diastereomer. These are often protons alpha to the carbonyl or other protons in a distinct chemical environment. The ratio of the integrals of these signals gives the diastereomeric ratio.

  • Alternative Methods: If the signals in the ¹H NMR spectrum are overlapping, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for more accurate determination.[2]

Data Presentation: Optimizing Reaction Conditions

Table 1: Influence of Lewis Acid on a Representative Diels-Alder Reaction

EntryLewis Acid (1.1 eq.)SolventTemperature (°C)Yield (%)endo:exo Ratio
1NoneDCM254570:30
2Et₂AlClDCM-7892>98:2
3TiCl₄DCM-788895:5
4ZnCl₂DCM08592:8
5BF₃·OEt₂DCM-787590:10

Note: Data are representative and based on typical results for camphor-based auxiliaries. Actual results may vary depending on the specific diene and dienophile.

Table 2: Effect of Solvent and Temperature on a Representative Aldol Reaction

EntryBase/Lewis AcidSolventTemperature (°C)Yield (%)syn:anti Ratio
1LDATHF-788510:90 (E-enolate)
2Bu₂BOTf/DIPEADCM-7890>95:5 (Z-enolate)
3Bu₂BOTf/DIPEADCM08885:15
4Bu₂BOTf/DIPEATHF-788290:10

Note: Data are representative and based on typical results for camphor-based auxiliaries. Actual results may vary depending on the specific aldehyde and ketone precursor.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Aldol Reaction

  • To a solution of the N-acyl-(+)-3-bromocamphor derivative (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon), add di-n-butylboron triflate (1.2 eq) followed by the dropwise addition of diisopropylethylamine (1.5 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a solution of the N-enoyl-(+)-3-bromocamphor derivative (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., Et₂AlCl, 1.1 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add the diene (2.0-3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring the progress by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the adduct by flash column chromatography.

Protocol 3: General Procedure for Reductive Cleavage of the Auxiliary

  • To a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the purified diastereomer (1.0 eq) in THF dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the resulting alcohol by flash column chromatography. The chiral auxiliary can often be recovered from the Celite pad or the crude mixture.

Experimental_Workflow cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Analysis & Purification cluster_3 Final Steps Aux_Attach Attach Auxiliary This compound Aldol Aldol Reaction Aux_Attach->Aldol Diels_Alder Diels-Alder Reaction Aux_Attach->Diels_Alder NMR NMR Analysis (d.r.) Aldol->NMR Diels_Alder->NMR Purification Purification of Diastereomers NMR->Purification Cleavage Cleavage of Auxiliary Purification->Cleavage Final_Product Final Enantiopure Product Cleavage->Final_Product

Caption: General experimental workflow for asymmetric synthesis using this compound.

References

Common side reactions and byproducts when using (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-3-Bromocamphor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound?

A1: this compound, a chiral alkyl halide, is susceptible to several side reactions depending on the experimental conditions. The most common include:

  • Elimination (Dehydrobromination): Formation of an alkene, particularly in the presence of strong, non-nucleophilic bases.

  • Rearrangement Reactions: Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, can occur, especially under conditions that favor carbocation formation (e.g., acidic media, solvolysis).

  • Epimerization: Inversion of the stereocenter at the C3 position, leading to the formation of the exo-isomer, can be promoted by enolization under either acidic or basic conditions.

  • Further Bromination: In the presence of brominating agents, this compound can be further halogenated to form di- and tri-brominated byproducts.

  • Reductive Debromination: Loss of the bromine atom to yield camphor or its derivatives can occur in the presence of reducing agents or certain nucleophiles.

Q2: I am performing a nucleophilic substitution reaction on this compound and observing a significant amount of an alkene byproduct. What is happening and how can I minimize it?

A2: You are likely observing a competing E2 elimination reaction (dehydrobromination). This is common when using strong bases. To favor the desired SN2 substitution over elimination, consider the following:

  • Choice of Base/Nucleophile: Use a less sterically hindered, "softer" nucleophile with lower basicity. For example, azide (N₃⁻) or cyanide (CN⁻) ions are good nucleophiles and relatively weak bases. Strong, bulky bases like potassium tert-butoxide will strongly favor elimination.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity, and may also promote competing SN1/E1 pathways.

  • Temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature can increase the proportion of the substitution product.

Q3: My product analysis shows a compound with the same mass as my expected product, but with a different retention time and spectral properties. What could this be?

A3: It is possible you have formed a rearranged product. The rigid bicyclic structure of camphor is prone to Wagner-Meerwein rearrangements, especially if a carbocation intermediate is formed. This can be triggered by:

  • Acidic Conditions: Traces of acid can catalyze the formation of a carbocation at the C3 position upon dissociation of the bromide, which can then undergo rearrangement.

  • Lewis Acids: The use of Lewis acids as catalysts can also promote carbocation formation.

  • Solvolysis: In polar protic solvents, solvolysis can proceed via an SN1 mechanism, which involves a carbocation intermediate susceptible to rearrangement.

To avoid this, maintain neutral or basic reaction conditions if possible and use polar aprotic solvents.

Q4: After my reaction, I've noticed the presence of unreacted camphor and di-brominated species. Where do these come from?

A4: These impurities can arise from two main sources:

  • Starting Material Purity: The this compound you started with may contain unreacted camphor from its synthesis. It can also contain over-brominated impurities like (+)-3,9-dibromocamphor.

  • Reaction Conditions: If your reaction involves a brominating agent, you might be causing further bromination of your starting material. Conversely, if reducing conditions are present, debromination back to camphor can occur.

It is crucial to use highly pure this compound and to carefully control the stoichiometry of your reagents.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product
Symptom Possible Cause Suggested Solution
TLC/GC-MS shows multiple products. Competing side reactions (elimination, rearrangement).Optimize reaction conditions to suppress the specific side reaction (see FAQs above). Consider changing the solvent, temperature, or base/nucleophile.
Significant amount of starting material remains. Incomplete reaction.Increase reaction time, temperature, or concentration of the nucleophile. Ensure reagents are pure and anhydrous.
Product decomposes during workup or purification. Product instability.Use milder workup procedures (e.g., avoid strong acids or bases). Consider purification methods other than silica gel chromatography if the product is acid-sensitive.
Issue 2: Unexpected Stereochemistry in the Product
Symptom Possible Cause Suggested Solution
Product is a mixture of diastereomers or has lost optical purity. Epimerization at the C3 position via enolate formation.Avoid prolonged exposure to strong bases or acids. Use a strong, non-nucleophilic base like LDA at low temperatures to rapidly and irreversibly form the enolate if that is the desired reactive species, minimizing equilibration time.
Product has a rearranged carbon skeleton. Wagner-Meerwein rearrangement.Avoid conditions that favor carbocation formation (strong acids, Lewis acids, polar protic solvents for SN1). Use conditions that favor SN2 reactions (polar aprotic solvents, good nucleophiles).

Data Presentation: Factors Influencing Side Reactions

The following tables summarize how reaction conditions can influence the prevalence of common side reactions.

Table 1: Influence of Base/Nucleophile on Substitution vs. Elimination

Base/NucleophileTypePredominant ReactionByproduct
Sodium Azide (NaN₃)Strong Nucleophile, Weak BaseSN2 SubstitutionMinimal Elimination
Sodium Cyanide (NaCN)Strong Nucleophile, Weak BaseSN2 SubstitutionMinimal Elimination
Sodium Hydroxide (NaOH) in EthanolStrong Base, Strong NucleophileE2 Elimination / SN2 SubstitutionAlkene / Ether
Potassium tert-Butoxide (t-BuOK)Strong, Bulky BaseE2 EliminationAlkene

Table 2: Influence of Solvent and Temperature on Reaction Pathway

SolventTypeTemperatureLikely Major Pathway(s)Common Byproducts
DMF / AcetonePolar AproticLow to ModerateSN2Minimal
Ethanol / WaterPolar ProticLowSN1 / E1Rearranged Products, Alkene
Ethanol / WaterHighE1 / E2Alkene, Rearranged Products
Toluene / HexaneNonpolarN/AGenerally slow reaction ratesN/A

Experimental Protocols

Protocol 1: Representative Nucleophilic Substitution (Azide Formation)

This protocol is representative for an SN2 reaction where elimination is a potential side reaction.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the substrate.

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Analyze the product for purity and to identify any byproducts such as the elimination product (camphor-2-ene).

Protocol 2: Representative Base-Promoted Elimination

This protocol is designed to favor the dehydrobromination byproduct.

  • Setup: To a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of potassium hydroxide (KOH, 2.0 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, neutralize the mixture with dilute HCl and extract with diethyl ether.

  • Purification and Analysis: Wash the organic layer with water and brine, dry, and concentrate. Analyze the product mixture to determine the ratio of elimination (camphor-2-ene) to substitution (3-ethoxycamphor) products.

Visualizations

Diagram 1: Competing SN2 and E2 Pathways

G cluster_start Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway 3-Bromocamphor 3-Bromocamphor SN2_TS Transition State 3-Bromocamphor->SN2_TS Favored by: Strong, non-bulky Nu Polar aprotic solvent Low temp. E2_TS Transition State 3-Bromocamphor->E2_TS Favored by: Strong, bulky base High temp. Base/Nu Base/Nucleophile Base/Nu->SN2_TS Base/Nu->E2_TS SN2_Product Substitution Product (e.g., 3-Azidocamphor) SN2_TS->SN2_Product E2_Product Elimination Product (Camphor-2-ene) E2_TS->E2_Product

Caption: SN2 vs. E2 pathways for this compound.

Diagram 2: Formation of Rearrangement Byproducts

G Start This compound Carbocation C3 Carbocation Intermediate Start->Carbocation Loss of Br- (Acidic conditions, polar protic solvent) Rearranged_Carbocation Rearranged Carbocation (e.g., Wagner-Meerwein) Carbocation->Rearranged_Carbocation [1,2]-Shift SN1_Product Direct Substitution Product (SN1) Carbocation->SN1_Product Trapping by Nucleophile E1_Product Elimination Product (E1) Carbocation->E1_Product Proton loss Rearranged_Product Rearranged Product Rearranged_Carbocation->Rearranged_Product Trapping by Nucleophile

Caption: Carbocation-mediated side reactions.

Diagram 3: Troubleshooting Logic for Unexpected Byproducts

G Start Unexpected Byproduct Observed in Reaction? Alkene Is it an alkene? Start->Alkene Rearranged Is it an isomer (rearranged)? Alkene->Rearranged No Sol_Alkene Likely E2/E1 Elimination. - Use less hindered base - Lower temperature - Use polar aprotic solvent Alkene->Sol_Alkene Yes Epimer Is it a stereoisomer (epimer)? Rearranged->Epimer No Sol_Rearranged Likely Wagner-Meerwein. - Avoid acidic conditions - Use SN2 conditions Rearranged->Sol_Rearranged Yes Sol_Epimer Likely Epimerization. - Avoid prolonged exposure  to acid/base - Use non-equilibrating  conditions Epimer->Sol_Epimer Yes Other Check starting material purity. Consider further bromination or debromination. Epimer->Other No

Caption: Decision tree for byproduct identification.

Technical Support Center: Purification of Products from Reactions Involving (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products involving (+)-3-Bromocamphor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of compounds synthesized using this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The nature of impurities is highly dependent on the specific reaction. However, some common impurities include:

  • Unreacted this compound: Incomplete reactions can leave residual starting material.

  • Diastereomers: When this compound is used as a chiral auxiliary, the reaction products are often diastereomers that may be difficult to separate.

  • Epimers: Depending on the reaction conditions, epimerization at the C3 position of the camphor skeleton can occur.

  • Byproducts from the nucleophile/electrophile: Excess or side reactions of the other reagents can lead to various byproducts.

  • Solvent and Reagent Residues: Inorganic salts and residual solvents from the reaction and work-up steps are common.[1]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can often be removed using standard purification techniques:

  • Column Chromatography: Due to its moderate polarity, this compound can typically be separated from less polar or more polar products by silica gel chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the desired product has significantly different solubility properties than this compound, recrystallization can be an effective purification method.

Q3: My product is a mixture of diastereomers. How can I separate them?

A3: The separation of diastereomers is a common challenge and often requires optimization.

  • Flash Column Chromatography: This is the most common method for separating diastereomers. Careful selection of the eluent system is crucial. It is recommended to screen various solvent systems using Thin Layer Chromatography (TLC) to find a system that provides the best separation (a ΔRf of at least 0.15 is ideal).

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, including reverse-phase or chiral HPLC, can be employed.

  • Fractional Recrystallization: If the diastereomers have different solubilities in a particular solvent, fractional recrystallization can be a cost-effective method for separation on a larger scale. This often requires careful and slow crystallization.

Q4: I am having trouble getting a good separation of my diastereomers by column chromatography. What can I do?

A4: If you are experiencing poor separation of diastereomers, consider the following troubleshooting steps:

  • Optimize the Solvent System: Experiment with different solvent mixtures. Sometimes, a small change in the polarity or the use of a different solvent combination (e.g., dichloromethane/methanol, toluene/acetone) can significantly improve resolution.

  • Use a Longer Column: Increasing the length of the silica gel bed can improve separation.

  • Gradient Elution: A shallow gradient of the more polar solvent can help to better resolve compounds with similar Rf values.

  • Change the Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina (acidic, neutral, or basic) or a bonded phase (e.g., C18 for reverse-phase chromatography).

Q5: My product "oils out" during recrystallization. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. To address this:

  • Use a Larger Volume of Solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil and then allow it to cool slowly.

  • Lower the Crystallization Temperature Slowly: Rapid cooling can promote oiling out. Let the solution cool to room temperature undisturbed before placing it in an ice bath.

  • Change the Solvent System: The solubility profile of your compound in the chosen solvent may not be ideal. Try a different solvent or a solvent pair.

Troubleshooting Guides

Guide 1: Column Chromatography of this compound Derivatives
Problem Potential Cause Suggested Solution
Poor or no separation of diastereomers Eluent system is not optimal.Test a variety of solvent systems with different polarities using TLC. Try adding a small percentage of a third solvent (e.g., methanol in a dichloromethane/hexane mixture).
Column is overloaded.Reduce the amount of crude product loaded onto the column. The weight of the adsorbent should generally be 20-50 times the sample weight.
Column was packed improperly.Ensure the silica gel is packed uniformly without any air bubbles or channels.
Product is not eluting from the column Eluent is not polar enough.Gradually increase the polarity of the eluent system.
Product may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Broad peaks and tailing Sample was loaded in a solvent that is too polar.Dissolve the sample in the minimum amount of the initial eluent or a less polar solvent.
Interactions between the compound and the stationary phase.For basic compounds, add a small amount of triethylamine (e.g., 0.1-1%) to the eluent. For acidic compounds, add a small amount of acetic acid.
Guide 2: Recrystallization of this compound Derivatives
Problem Potential Cause Suggested Solution
No crystal formation Solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound.
The wrong solvent was used.The compound may be too soluble in the chosen solvent at low temperatures. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
Low yield of recovered crystals Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.
Premature crystallization during hot filtration.Use a pre-heated funnel and receiving flask. Keep the solution hot during filtration.
Crystals were washed with a solvent at room temperature.Always wash the collected crystals with a small amount of ice-cold fresh solvent.
Product is still impure after recrystallization Impurities have similar solubility to the product.Perform a second recrystallization. Consider using a different solvent or a solvent pair.
Cooling was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Data Presentation

Table 1: Purification Data for Products of Nucleophilic Substitution on this compound
Nucleophile Product Purification Method Crude Purity/Yield Final Purity/Yield Reference
Sodium Azide3-AzidocamphorColumn Chromatography (Hexane/EtOAc)Not Reported>95% / 85%Fictional Example
Thiophenol3-(Phenylthio)camphorRecrystallization (Ethanol)~90% / 92%>99% / 80%Fictional Example
Piperidine3-PiperidinocamphorColumn Chromatography (DCM/MeOH)Not Reported>98% / 78%Fictional Example

Note: The data in this table is illustrative and based on typical outcomes for such reactions. Actual results will vary depending on specific reaction conditions.

Table 2: Purification of Diastereomeric Products from Reactions Using this compound as a Chiral Auxiliary
Reaction Type Diastereomeric Product Purification Method Initial Diastereomeric Ratio Final Diastereomeric Excess (d.e.) Isolated Yield of Major Diastereomer Reference
Aldol ReactionDiastereomeric β-hydroxy ketonesFlash Chromatography (Hexane/EtOAc)65:35>98%60%Fictional Example
Diels-Alder ReactionDiastereomeric cycloadductsFractional Recrystallization (Isopropanol)70:30>99%65%Fictional Example
Grignard AdditionDiastereomeric tertiary alcoholsPreparative HPLC55:45>99%45%Fictional Example

Note: The data in this table is illustrative and based on typical outcomes for such reactions. Actual results will vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to the initial, least polar eluent system to create a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and apply pressure to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution by TLC to identify the fractions containing the desired product(s).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup extraction Solvent Extraction workup->extraction drying Drying over Na2SO4/MgSO4 extraction->drying concentration Concentration in vacuo drying->concentration purification_choice Choose Purification Method concentration->purification_choice column Column Chromatography purification_choice->column Liquid or Oily Solid recrystallization Recrystallization purification_choice->recrystallization Solid analysis Purity Analysis (NMR, HPLC, etc.) column->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of a product.

troubleshooting_diastereomers start Poor Diastereomer Separation by Column Chromatography check_tlc Is there any separation on TLC? start->check_tlc prep_hplc Consider Preparative HPLC start->prep_hplc fractional_recryst Try Fractional Recrystallization start->fractional_recryst no_sep No Separation on TLC check_tlc->no_sep No some_sep Some Separation on TLC check_tlc->some_sep Yes change_solvent Change Solvent System (e.g., Toluene/Acetone, DCM/MeOH) no_sep->change_solvent change_solvent->check_tlc change_stationary_phase Try a Different Stationary Phase (e.g., Alumina) change_solvent->change_stationary_phase success Successful Separation change_stationary_phase->success optimize_column Optimize Column Conditions some_sep->optimize_column longer_column Use a Longer Column optimize_column->longer_column gradient Use a Shallow Gradient Elution optimize_column->gradient longer_column->success gradient->success prep_hplc->success fractional_recryst->success

Caption: Troubleshooting decision tree for separating diastereomers.

References

Technical Support Center: Recrystallization of (+)-3-Bromocamphor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of (+)-3-bromocamphor and its derivatives. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying this compound derivatives?

Recrystallization is a purification technique for solid organic compounds. The principle is based on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, the this compound derivative is highly soluble in a hot solvent but has low solubility in the same solvent when it is cold. Impurities, on the other hand, should either be highly soluble in the cold solvent or insoluble in the hot solvent.[2] By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent (mother liquor).[3]

Q2: Which solvents are suitable for the recrystallization of this compound?

Ethanol, particularly in aqueous mixtures, is a commonly used and effective solvent for the recrystallization of this compound.[4] A study has shown that 60-95% ethanol is a suitable solvent for this purpose.[4] It is also reported that this compound is soluble in ethanol to the extent of 1 gram in 6.5 mL.[5] Chloroform is another solvent in which this compound is freely soluble.[5] The general principle of "like dissolves like" can be a useful guide; given the ketone and bromine functionalities, polar protic and polar aprotic solvents are good candidates to screen.

Q3: How do I select the best solvent for a new this compound derivative?

The ideal solvent for recrystallization should meet the following criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).

  • The impurities should either be very soluble at all temperatures or insoluble even at high temperatures.

  • The solvent should not react with the compound.

  • The solvent should have a boiling point lower than the melting point of the compound to prevent "oiling out".[6]

  • The solvent should be volatile enough to be easily removed from the purified crystals.

A systematic approach involves small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and hexane).

Q4: Can I use a mixed solvent system?

Yes, a mixed solvent system is often used when a single solvent does not provide the desired solubility characteristics.[6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. For this compound derivatives, ethanol-water mixtures are a common and effective choice.[4] The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes slightly cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [7] 2. The solution is supersaturated. 3. The compound is too soluble in the chosen solvent at low temperatures.1. Boil off some of the solvent to increase the concentration of the solute and allow it to cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[7] 3. If the compound remains soluble, the solvent is not suitable. Try a different solvent or a mixed solvent system.
"Oiling out" occurs (a liquid separates instead of solid crystals). 1. The boiling point of the solvent is higher than the melting point of the compound.[6] 2. The solution is cooling too rapidly. 3. The concentration of the solute is too high. 4. For this compound, using an ethanol concentration below 60% can cause oiling out.[4]1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulating the flask can help. 3. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly. 4. Ensure the ethanol concentration is within the 60-95% range.[4]
Low yield of purified crystals. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[7] 2. Premature crystallization occurred during hot filtration (if performed). 3. The crystals were washed with a solvent that was not ice-cold, causing some of the product to dissolve. 4. The cooling process was not long enough or cold enough.1. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated and cooled again to recover more product (a "second crop"). 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Always wash the crystals with a minimal amount of ice-cold solvent. 4. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
The purified product is not pure (e.g., melting point is broad or low). 1. The cooling was too rapid, trapping impurities within the crystal lattice.[8] 2. The chosen solvent is not effective at separating the specific impurities present. 3. The crystals were not washed sufficiently.1. Repeat the recrystallization, ensuring slow and undisturbed cooling. 2. Try a different recrystallization solvent or consider another purification technique like column chromatography. 3. Ensure the crystals are washed with a small amount of ice-cold solvent after filtration.
Colored impurities remain in the crystals. The colored impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of the desired product.

Quantitative Data

Solvent Temperature Solubility Notes
EthanolRoom Temperature1 g in 6.5 mL[5]A good starting point for recrystallization.
60-95% Ethanol (aq)BoilingSolubleRecommended concentration range for effective recrystallization.[4]
<60% Ethanol (aq)BoilingLeads to "oiling out"[4]Avoid concentrations in this range.
ChloroformRoom TemperatureFreely Soluble[5]May be too good of a solvent for recrystallization unless used in a mixed solvent system.
WaterRoom TemperatureAlmost Insoluble[5]Can be used as an "anti-solvent" with a miscible organic solvent like ethanol.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Aqueous Ethanol

This protocol is a general guideline and may require optimization for specific derivatives.

  • Solvent Selection: Based on available data, an 80% ethanol-water solution is a good starting point.

  • Dissolution:

    • Place the crude this compound derivative (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar or a boiling chip.

    • Add a small portion of the 80% ethanol solvent and begin heating the mixture on a hot plate with stirring.

    • Continue adding the hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (a spatula tip's worth).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Pre-heat a funnel and a receiving flask.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the clean receiving flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold 80% ethanol.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator under vacuum.

  • Analysis:

    • Determine the yield and assess the purity by measuring the melting point and/or using other analytical techniques (e.g., NMR, HPLC).

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow General Recrystallization Workflow start Start with Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A flowchart illustrating the key steps in a standard recrystallization procedure.

Troubleshooting Logic for Failed Crystallization

Troubleshooting_Crystallization Troubleshooting: No Crystal Formation start Solution Cooled, No Crystals scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal scratch->seed No Success success Crystals Form scratch->success Success reduce_volume Boil Off Excess Solvent seed->reduce_volume No Success seed->success Success reduce_volume->success Success failure Still No Crystals reduce_volume->failure No Success change_solvent Re-evaluate Solvent Choice failure->change_solvent

Caption: A decision tree for troubleshooting when crystallization does not occur upon cooling.

References

Removing unreacted (+)-3-Bromocamphor from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted (+)-3-bromocamphor from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying the final product and removing unreacted this compound?

A1: The primary methods for purifying camphor derivatives, including the removal of unreacted this compound, are recrystallization, column chromatography, and sublimation.[1][2] For removing related impurities, aqueous extraction or washing is also a common preliminary step.[1]

Q2: How do I choose the best purification method for my specific reaction mixture?

A2: The choice of method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is ideal for large quantities of solid products when the impurities have different solubility profiles from the desired compound.[3][4]

  • Column Chromatography is highly effective for separating compounds with different polarities, making it suitable for removing unreacted starting material from a product, especially for complex mixtures or when impurities have similar solubilities.[5][6][7]

  • Sublimation can be used for volatile solids like camphor and its derivatives to separate them from non-volatile impurities.[1][8]

  • Aqueous Extraction/Wash is a standard workup step to remove water-soluble byproducts or reagents before other purification methods are employed.[9]

Q3: How can I assess the purity of my this compound after purification?

A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick check for the presence of impurities.[4] A sharp melting point that matches the literature value (75-77 °C) is a strong indicator of a pure crystalline solid.[4][10] For more definitive analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[11][12]

Q4: What physical properties of this compound are important for its purification?

A4: Key physical properties include its appearance as a white to off-white crystalline powder, its melting point of 75-77 °C, and its boiling point of 274 °C.[10] It is a chiral building block often used in organic synthesis.[10][13] Understanding its solubility in various organic solvents is crucial for developing effective recrystallization and chromatography procedures.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueCitations
Molecular Formula C₁₀H₁₅BrO[10][14]
Molecular Weight 231.13 g/mol [10]
Appearance White to off-white crystalline powder[10]
Melting Point 75 - 77 °C[10]
Boiling Point 274 °C[10]
Purity (Typical) ≥ 98% (GC)[10]

Troubleshooting Guide

IssuePossible CauseRecommended SolutionCitations
Crude product is an oil and will not solidify. The compound is too soluble in the residual solvent, or impurities are preventing crystallization.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a non-polar "anti-solvent" like hexanes dropwise to decrease solubility. If these fail, purify the oil directly via column chromatography.[15]
Compound decomposes on the silica gel column. The compound is unstable on acidic silica gel.Test the compound's stability on a TLC plate first. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (by adding a small amount of triethylamine to the eluent).[3][16]
Low yield after recrystallization. The product is too soluble in the chosen solvent, or too much solvent was used. The product may have precipitated during a hot filtration step.Ensure the solution is saturated by using a minimal amount of hot solvent. To prevent premature crystallization, pre-heat the filtration apparatus. Consider using a different solvent system.[4]
Starting material is still present after recrystallization. The solubility of the starting material and the product in the chosen solvent are too similar.Perform a second recrystallization with a different solvent system. For better separation, switch to column chromatography.[4]
An emulsion forms during aqueous extraction. The organic and aqueous layers have similar densities, or surfactants are present.To break the emulsion, add a saturated aqueous solution of sodium chloride (brine) to increase the density of the aqueous layer. Alternatively, add more organic solvent or gently swirl the separatory funnel instead of shaking vigorously.[9]
The purified product is still yellow after column chromatography. The impurity may not be easily separated by chromatography or could be a stable colored species. Trace metal impurities can also cause coloration.Try passing the product through a plug of activated carbon to remove colored impurities. If the compound is stable, distillation or sublimation could be an alternative.[17]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for purifying solid organic compounds.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.[3] Ethanol is often a good starting point for camphor derivatives.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.[4] Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[4]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[11]

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[4]

  • Drying: Dry the crystals in a vacuum desiccator or oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[6]

Methodology:

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system (eluent) that provides good separation between the this compound and any impurities. A common starting point for camphor derivatives is a mixture of petroleum ether and ether or hexane and ethyl acetate.[5]

  • Column Packing: Prepare the chromatography column by packing it with silica gel or alumina as the stationary phase. The "wet method," where a slurry of the stationary phase in the eluent is poured into the column, is commonly used.[6][18]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[4]

  • Elution: Pass the eluent through the column continuously. The compounds will travel down the column at different rates based on their polarity.[7] Less polar compounds typically elute faster.

  • Fraction Collection: Collect the eluting solvent in a series of separate tubes or flasks (fractions).[6]

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

G Decision Workflow for Purification Method Selection start Start with Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid large_scale Is the scale > 5g? is_solid->large_scale Yes column Use Column Chromatography is_solid->column No (Oil) recrystallize Attempt Recrystallization large_scale->recrystallize Yes large_scale->column No is_pure Is the product pure after recrystallization? recrystallize->is_pure is_volatile Are impurities non-volatile? column->is_volatile is_pure->column No end Pure Product Obtained is_pure->end Yes is_volatile->end No sublime Consider Sublimation is_volatile->sublime Yes sublime->end

Caption: Decision tree for selecting a suitable purification method.

G General Workflow for Column Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation eluent_select 1. Select Eluent via TLC pack_column 2. Pack Column (Wet Slurry Method) eluent_select->pack_column load_sample 3. Load Sample in Minimal Solvent pack_column->load_sample elute 4. Elute with Solvent load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate under Reduced Pressure combine->concentrate product Purified Product concentrate->product

Caption: Step-by-step workflow for purification by column chromatography.

G Troubleshooting Recrystallization Issues start Problem Encountered During Recrystallization issue What is the issue? start->issue oiling_out Product 'Oils Out' Instead of Crystallizing issue->oiling_out Oiling Out low_yield Low Yield of Crystals issue->low_yield Low Yield no_crystals No Crystals Form Upon Cooling issue->no_crystals No Crystals sol_oiling Scratch flask interior Add seed crystal Re-dissolve and cool slower Change solvent oiling_out->sol_oiling sol_low_yield Use minimum amount of hot solvent Ensure complete cooling (ice bath) Partially evaporate solvent and re-cool low_yield->sol_low_yield sol_no_crystals Solution may not be saturated Concentrate solution Scratch flask or add seed crystal no_crystals->sol_no_crystals

Caption: Troubleshooting common issues in recrystallization.

References

Addressing epimerization issues in (+)-3-Bromocamphor applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-3-Bromocamphor. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stereochemical stability of this versatile chiral building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. For this compound, the stereocenter at the α-position to the carbonyl group (C3) is susceptible to inversion, leading to the formation of its diastereomer, (-)-exo-3-bromocamphor. This is a significant concern because the biological activity and therapeutic efficacy of chiral molecules are often highly dependent on their specific stereochemistry. Uncontrolled epimerization can result in a mixture of diastereomers, potentially reducing the potency of a drug candidate or introducing unintended pharmacological effects.

Q2: What are the primary causes of epimerization in this compound?

A: The hydrogen atom at the C3 position of this compound is acidic due to its proximity to the electron-withdrawing carbonyl group. Epimerization is typically induced by:

  • Basic Conditions: Bases can abstract the acidic α-proton to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original compound and its epimer.

  • Acidic Conditions: Acid catalysis can promote the formation of an enol intermediate, which can also lead to epimerization upon returning to the keto form.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, even under neutral conditions.

  • Prolonged Reaction Times: Extended exposure to conditions that promote epimerization increases the likelihood and extent of stereochemical inversion.

Q3: How can I detect and quantify the epimerization of my this compound sample?

A: Several analytical techniques can be employed to assess the enantiomeric or diastereomeric purity of your sample:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying stereoisomers. Using a suitable chiral stationary phase (CSP), you can resolve this compound from its epimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR might not distinguish between epimers, chiral shift reagents can be used to induce chemical shift differences between the signals of the two diastereomers, allowing for quantification. Advanced 2D NMR techniques may also be useful in characterizing the stereochemistry.

  • Polarimetry: A change in the specific rotation of your sample can indicate epimerization. However, this method does not provide information on the exact ratio of epimers.

Troubleshooting Guide

Issue 1: Loss of Optical Purity After a Reaction

Possible Cause: Your reaction conditions are likely promoting epimerization.

Solutions:

ParameterRecommendationRationale
Base Selection Use a non-nucleophilic, sterically hindered base.Bulky bases are less likely to act as nucleophiles and can selectively deprotonate less sterically accessible protons, potentially reducing side reactions. However, any base can cause epimerization.
Use the weakest base necessary to achieve the desired reaction.Stronger bases will more readily deprotonate the α-carbon, increasing the rate of enolate formation and subsequent epimerization.
Temperature Control Maintain the lowest possible reaction temperature.Lowering the temperature reduces the kinetic energy of the molecules, decreasing the rate of epimerization.
Reaction Time Monitor the reaction closely and minimize the overall reaction time.Shorter exposure to potentially epimerizing conditions will reduce the extent of stereochemical scrambling.
Solvent Choice Consider using a non-polar, aprotic solvent.The choice of solvent can influence the stability of the enolate intermediate. Aprotic solvents will not participate in proton transfer.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization in a Base-Mediated Reaction
  • Reagent Preparation: Dry all glassware and solvents thoroughly. Ensure your starting this compound is of high enantiomeric purity.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in a suitable anhydrous, aprotic solvent (e.g., THF, toluene).

  • Temperature Control: Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C) before adding the base.

  • Base Addition: Slowly add a solution of a sterically hindered, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Potassium tert-butoxide) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride).

  • Purification: Purify the product promptly, avoiding prolonged exposure to acidic or basic conditions during chromatography.

Protocol 2: Chiral HPLC Method for Monitoring Epimerization

This protocol provides a general starting point for developing a chiral HPLC method to separate this compound and its epimer. Optimization will likely be required.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm (the carbonyl chromophore).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Epimerization_Mechanism cluster_start cluster_intermediate cluster_end start This compound enolate Planar Enolate Intermediate start->enolate Deprotonation (Base) epimer (-)-exo-3-Bromocamphor (Epimer) enolate->epimer Protonation original This compound (Original) enolate->original Protonation Troubleshooting_Workflow start Loss of Optical Purity Detected check_base Review Base Used start->check_base check_temp Review Reaction Temperature check_base->check_temp Optimal action_base Use Weaker / More Hindered Base check_base->action_base Strong / Non-hindered? check_time Review Reaction Time check_temp->check_time Optimal action_temp Lower Reaction Temperature check_temp->action_temp High? check_solvent Review Solvent check_time->check_solvent Optimal action_time Reduce Reaction Time check_time->action_time Long? action_solvent Switch to Aprotic / Non-polar Solvent check_solvent->action_solvent Protic / Polar? end Re-analyze Optical Purity check_solvent->end Optimal action_base->check_temp action_temp->check_time action_time->check_solvent action_solvent->end

Technical Support Center: Avoiding Racemization During Chiral Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereochemical control in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the crucial step of chiral auxiliary removal.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue during auxiliary cleavage?

A: Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate. This is a significant problem in pharmaceutical and fine chemical synthesis because enantiomers of a chiral molecule can have vastly different biological activities. One enantiomer might be the active therapeutic agent, while the other could be inactive or even cause harmful side effects.[1] Therefore, maintaining the stereochemical integrity of your target molecule during the removal of a chiral auxiliary is paramount.

Q2: What is the primary mechanism that leads to racemization during the cleavage of a chiral auxiliary?

A: The most common cause of racemization for stereocenters alpha (α) to a carbonyl group is the formation of a planar, achiral enol or enolate intermediate.[2][3][4] Under acidic or basic conditions, the proton at the chiral α-carbon can be removed, leading to the loss of the defined three-dimensional stereochemistry at that center. Subsequent protonation of this planar intermediate can occur from either face with equal probability, resulting in a racemic mixture.[2][5] Any cleavage condition that promotes this enolization equilibrium will compromise the stereochemical integrity of the product.[1]

Q3: What are the general strategies to minimize or prevent racemization during chiral auxiliary removal?

A: The key to preventing racemization is to employ mild reaction conditions that avoid the formation of the planar enolate intermediate or minimize its lifetime. General strategies include:

  • Low Temperatures: Performing the cleavage reaction at low temperatures (e.g., -78 °C to 0 °C) is crucial as it reduces the rate of enolization and potential epimerization.[6]

  • Mild Reagents: Use the mildest possible acidic or basic reagents for the shortest duration necessary for the reaction to complete.[1]

  • pH Control: Maintaining a pH as close to neutral as possible during the reaction and workup can prevent acid or base-catalyzed enolization. Buffered solutions are often recommended.[7]

  • Aprotic Solvents: Whenever possible, use aprotic solvents as they are less likely to facilitate proton exchange that can lead to racemization.

  • Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize the exposure of the product to potentially racemizing conditions.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Significant racemization observed after hydrolytic cleavage of an N-acyl Evans oxazolidinone.

  • Possible Cause: The use of strong bases (like LiOH without an additive) or harsh acidic conditions can promote enolization of the carbonyl group alpha to the newly formed stereocenter.[8] Elevated temperatures and prolonged reaction times exacerbate this issue.

  • Solution:

    • Use Milder Conditions: A widely used and generally racemization-free method for cleaving Evans auxiliaries to the corresponding carboxylic acid is the use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[9][10] The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl group under mild conditions.[10]

    • Temperature Control: Perform the reaction at low temperatures, typically 0 °C.

    • Alternative Products: If a different functional group is desired, consider alternative cleavage methods that are known to be mild:

      • Alcohols: Reductive cleavage using reagents like LiAlH₄ or LiBH₄ can yield the primary alcohol without racemization.[11]

      • Aldehydes: Reduction to the alcohol followed by oxidation is a possible route.

      • Amides: Conversion to a Weinreb amide can be achieved under mild conditions.

Issue 2: My product is racemizing during the acidic cleavage of a SAMP/RAMP hydrazone.

  • Possible Cause: Cleavage of hydrazones often requires strong acid and heat (reflux), which can easily cause racemization of α-substituted aldehydes or ketones via an enol mechanism.[8]

  • Solution: Use a mild oxidative cleavage method that does not involve harsh acidic conditions. Ozonolysis is a highly effective and common method for cleaving the C=N bond of the hydrazone to regenerate the carbonyl group while preserving the adjacent stereocenter.[12] Alternatively, cleavage with oxalic acid has been shown to be mild and racemization-free, and it also allows for the recovery of the chiral auxiliary.[13]

Issue 3: I am unsure which cleavage protocol to select for my Oppolzer's camphorsultam auxiliary.

  • Solution: The choice of cleavage for a camphorsultam auxiliary depends on the desired final product. The rigidity of the sultam framework generally provides good stereocontrol, and various mild cleavage methods are available.

    • For Carboxylic Acids: Saponification with LiOH or NaOH in aqueous THF is common. To minimize racemization, it is crucial to use low temperatures and carefully monitor the reaction time.

    • For Esters: Transesterification using a Lewis acid like Ti(OiPr)₄ with an alcohol can provide the ester directly.

    • For Alcohols: Reductive cleavage with reagents such as LiAlH₄ or LiBH₄ is effective.

Data Presentation

The choice of cleavage method can significantly impact the enantiomeric excess (ee) of the final product. The following table summarizes a comparison of different cleavage methods for a ketone SAMP-hydrazone, highlighting the effectiveness of milder oxidative and acidic conditions in preventing racemization.

EntryCleavage ConditionsProductYield (%)Enantiomeric Excess (ee %)Reference
1O₃, CH₂Cl₂, -78 °C; then Me₂Sα-alkylated ketoneHigh>96[12]
2Sat. aq. Oxalic Acid, CH₂Cl₂, rtα-alkylated ketone92>99[13]
3SeO₂, H₂O₂, pH 7 buffer, MeOHα-alkylated ketone88-90>95[7]
4CuCl₂, THF/H₂O, rtα-alkylated ketone-Epimerization observed[7]
5Strong Acid, Refluxα-alkylated ketone-Significant Racemization[8]

Experimental Protocols

Protocol 1: Racemization-Free Cleavage of an N-Acyl Evans Oxazolidinone using LiOH/H₂O₂

This protocol describes the hydrolytic cleavage of an N-acyl oxazolidinone to the corresponding carboxylic acid while minimizing the risk of racemization.[10]

  • Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂) (4-5 equivalents) followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH) (e.g., 0.8 M, 2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.

  • Workup: Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.[14]

Protocol 2: Mild Oxidative Cleavage of a SAMP-Hydrazone using Ozonolysis

This protocol details the cleavage of a SAMP-hydrazone to yield a chiral ketone or aldehyde without epimerization.[12]

  • Preparation: Dissolve the hydrazone in a suitable solvent (e.g., dichloromethane) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, which indicates a slight excess of ozone.

  • Purging: Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Reductive Quenching: Add a reductive quenching agent, such as triphenylphosphine (PPh₃) or dimethyl sulfide (DMS), and allow the solution to warm to room temperature.

  • Workup and Purification: Perform an appropriate aqueous workup and purify the resulting aldehyde or ketone by chromatography.

Visualizations

Racemization_Mechanism cluster_main Chiral_Ketone Chiral α-Substituted Ketone (R-enantiomer) Enolate Planar, Achiral Enolate Intermediate Chiral_Ketone->Enolate + Base (-H⁺) or + Acid (+H⁺, -H⁺) Racemic_Mixture Racemic Mixture (R and S enantiomers) Enolate->Racemic_Mixture + H⁺ (from either face)

Caption: Mechanism of racemization via a planar, achiral enolate intermediate.

Troubleshooting_Workflow Start Racemization Detected (Low ee%) Check_Conditions Review Cleavage Conditions Start->Check_Conditions Temp Was Temperature Low? (e.g., ≤ 0°C) Check_Conditions->Temp Reagents Were Reagents Mild? (e.g., LiOOH vs. LiOH alone) Temp->Reagents Yes Optimize_Temp Action: Lower Temperature (e.g., to -78°C) Temp->Optimize_Temp No Time Was Reaction Time Minimized? Reagents->Time Yes Change_Reagent Action: Switch to Milder Cleavage Protocol Reagents->Change_Reagent No Optimize_Time Action: Monitor Closely, Work-up Immediately Time->Optimize_Time No Success Racemization Avoided Time->Success Yes Optimize_Temp->Success Change_Reagent->Success Optimize_Time->Success Cleavage_Decision_Tree cluster_acid cluster_alcohol cluster_aldehyde Start Desired Functional Group? Acid Carboxylic Acid Start->Acid Acid Alcohol Alcohol Start->Alcohol Alcohol Aldehyde Aldehyde Start->Aldehyde Aldehyde Acid_Method Use mild hydrolytic conditions (e.g., LiOH/H₂O₂ at 0°C) Acid->Acid_Method Alcohol_Method Use reductive cleavage (e.g., LiAlH₄, LiBH₄) Alcohol->Alcohol_Method Aldehyde_Method1 Reduce to alcohol, then perform mild oxidation Aldehyde->Aldehyde_Method1 Aldehyde_Method2 For SAMP/RAMP, use mild oxidative cleavage (Ozonolysis) Aldehyde->Aldehyde_Method2

References

Technical Support Center: Improving Regioselectivity in Reactions with Bromocamphor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromocamphor derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity in bromocamphor derivatives for reactions like alkylation?

A1: The primary sites of reactivity in bromocamphor derivatives are typically the α-protons at the C3 position, adjacent to the carbonyl group. Deprotonation at this site generates a nucleophilic enolate. The regioselectivity of subsequent reactions, such as alkylation, depends on which of the two non-equivalent α-protons at C3 is removed. Additionally, the bromine atom itself can influence the reactivity of the camphor scaffold.

Q2: What is the difference between kinetic and thermodynamic enolates in the context of bromocamphor?

A2: In unsymmetrical ketones like bromocamphor, two different enolates can be formed.[1]

  • Kinetic Enolate: This enolate is formed faster and typically results from the removal of the less sterically hindered α-proton. Conditions that favor the kinetic enolate are irreversible and rapid.

  • Thermodynamic Enolate: This is the more stable enolate, usually the one with the more substituted double bond.[1] Its formation is favored under conditions that allow for equilibrium between the two enolate forms.

Q3: How does the choice of base affect the regioselectivity of enolate formation with bromocamphor?

A3: The base is a critical factor in determining whether the kinetic or thermodynamic enolate is formed.[2]

  • Bulky, strong bases , such as Lithium Diisopropylamide (LDA), favor the formation of the kinetic enolate by abstracting the more accessible, less hindered proton.[1]

  • Smaller, strong bases like sodium hydride (NaH) or alkoxides (e.g., NaOEt), tend to favor the more stable thermodynamic enolate , especially at higher temperatures where equilibration can occur.

Q4: What role do solvent and temperature play in controlling regioselectivity?

A4: Solvent and temperature are crucial for controlling which enolate is formed.

  • Kinetic Control: Low temperatures (e.g., -78 °C) and aprotic solvents like Tetrahydrofuran (THF) are ideal for forming the kinetic enolate. The low temperature prevents equilibration to the more stable thermodynamic enolate.

  • Thermodynamic Control: Higher temperatures (from 0 °C to room temperature) and protic solvents (if applicable, though less common for enolate generation) or conditions that allow for proton exchange can facilitate the formation of the thermodynamic enolate.

Q5: What is the difference between exo and endo products in the context of camphor derivatives?

A5: The rigid bicyclic structure of camphor means that substituents can be oriented in two main directions. In the context of reactions at the C3 position, this leads to the formation of exo and endo diastereomers.

  • Exo: The substituent is pointing away from the C7 gem-dimethyl bridge.

  • Endo: The substituent is pointing towards the C7 gem-dimethyl bridge.

Generally, for steric reasons, attack of an electrophile on the camphor enolate occurs from the less hindered exo face.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C3-Alkylation of 3-Bromocamphor (Mixture of Regioisomers)

Problem: My alkylation of 3-bromocamphor is yielding a mixture of C3-alkylated products, indicating poor control over enolate formation.

Potential Cause Suggested Solution
Inappropriate Base To favor the kinetic enolate (less substituted), use a bulky, non-nucleophilic strong base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). For the thermodynamic enolate (more substituted), a smaller, strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at a higher temperature may be more effective.
Incorrect Temperature For kinetic control , maintain a low temperature (typically -78 °C) throughout the deprotonation and alkylation steps to prevent equilibration to the thermodynamic enolate. For thermodynamic control , a higher temperature (e.g., 0 °C to room temperature) will allow the equilibrium to be established, favoring the more stable enolate.
Inappropriate Solvent Use an aprotic solvent such as Tetrahydrofuran (THF) or diethyl ether for enolate formation to avoid proton exchange that can lead to a mixture of enolates.
Presence of Excess Ketone Ensure complete deprotonation by using a slight excess of a strong base like LDA. The presence of unreacted ketone can lead to proton exchange and scrambling of the enolate regiochemistry.
Issue 2: Low Yield of the Desired Alkylated Product

Problem: The overall yield of my desired alkylated bromocamphor derivative is low.

Potential Cause Suggested Solution
Enolate Instability or Decomposition Ensure strictly anhydrous and anaerobic conditions, as enolates are sensitive to water and oxygen. Use freshly prepared or titrated LDA solution.
Poorly Reactive Electrophile Use a reactive alkylating agent, such as a primary alkyl iodide or bromide. Secondary and tertiary halides are prone to elimination side reactions, especially with sterically hindered enolates.
Side Reactions O-alkylation can sometimes compete with the desired C-alkylation. The choice of counterion can influence this; lithium enolates generally favor C-alkylation.
Difficult Purification The product mixture may be difficult to separate. Optimize chromatographic conditions (e.g., column chromatography with a suitable solvent system) to effectively isolate the desired regioisomer.
Issue 3: Unexpected Stereochemical Outcome (endo vs. exo)

Problem: I am obtaining the undesired stereoisomer (endo or exo) as the major product.

Potential Cause Suggested Solution
Steric Hindrance The camphor skeleton is sterically demanding. Attack of the electrophile on the enolate generally occurs from the less hindered exo face. If the endo product is desired, it may require a different synthetic strategy, potentially involving a directing group.
Reaction Conditions While less common for simple alkylations, in some cases, reaction conditions can influence the facial selectivity of the electrophilic attack. Analyze the transition state energies for both exo and endo approaches to understand the controlling factors.

Data Presentation

The following tables summarize the expected outcomes for the regioselective alkylation of a bromocamphor derivative based on the principles of kinetic and thermodynamic control. Note: Specific, directly comparable quantitative data for bromocamphor derivatives is scarce in the literature; these tables illustrate the expected trends based on well-established principles of enolate chemistry.

Table 1: Conditions for Regioselective Enolate Formation

Control Type Base Solvent Temperature Expected Major Enolate
Kinetic LDA, LiHMDSTHF, Diethyl Ether-78 °CLess Substituted
Thermodynamic NaH, KOtBu, NaOEtTHF, Dioxane0 °C to 25 °CMore Substituted

Table 2: Expected Products from Alkylation of a Hypothetical Unsymmetrical Bromocamphor Derivative

Reaction Conditions Major Product Minor Product Expected Regioisomeric Ratio (Major:Minor)
1. LDA, THF, -78 °C; 2. CH₃IAlkylation at the less hindered C3 positionAlkylation at the more hindered C3 position>95:5
1. NaH, THF, 25 °C; 2. CH₃IAlkylation at the more hindered C3 positionAlkylation at the less hindered C3 positionVaries, depends on stability difference

Experimental Protocols

Protocol 1: General Procedure for Kinetic C3-Alkylation of 3-Bromocamphor

This protocol is a general guideline for achieving regioselective alkylation via the kinetic enolate.

Materials:

  • 3-Bromocamphor

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (freshly prepared or titrated)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum.

  • Enolate Formation:

    • Dissolve 3-bromocamphor (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired regio- and stereoisomer.

Visualizations

Signaling Pathways and Workflows

Regioselective_Alkylation cluster_kinetic Kinetic Control Pathway cluster_thermodynamic Thermodynamic Control Pathway Bromocamphor_K 3-Bromocamphor Enolate_K Kinetic Enolate (Less Substituted) Bromocamphor_K->Enolate_K LDA, THF -78°C Product_K Kinetic Product (Alkylation at less hindered position) Enolate_K->Product_K R-X Enolate_T Thermodynamic Enolate (More Substituted) Enolate_K->Enolate_T Equilibration (Higher Temp.) Bromocamphor_T 3-Bromocamphor Bromocamphor_T->Enolate_T NaH, THF 25°C Product_T Thermodynamic Product (Alkylation at more hindered position) Enolate_T->Product_T R-X

Caption: Control pathways for the regioselective alkylation of bromocamphor derivatives.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Check_Base Is the base appropriate for the desired outcome? Start->Check_Base Check_Temp Was the temperature strictly controlled? Check_Base->Check_Temp Yes Adjust_Base Change to a bulky base (e.g., LDA) for kinetic control or a smaller base (e.g., NaH) for thermodynamic control. Check_Base->Adjust_Base No Check_Solvent Is the solvent aprotic and anhydrous? Check_Temp->Check_Solvent Yes Adjust_Temp Maintain -78°C for kinetic control. Use higher temperatures (0-25°C) for thermodynamic control. Check_Temp->Adjust_Temp No Adjust_Solvent Use freshly distilled anhydrous THF. Check_Solvent->Adjust_Solvent No Success Improved Regioselectivity Check_Solvent->Success Yes Adjust_Base->Check_Temp Adjust_Temp->Check_Solvent Adjust_Solvent->Success

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with (+)-3-Bromocamphor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on overcoming the significant steric hindrance inherent in this bridged bicyclic ketone.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

A1: The principal difficulty in reactions involving this compound is the steric hindrance imposed by its rigid, bridged bicyclic (norbornane) framework. The bromine atom is located at the C3 position, which is sterically shielded by the gem-dimethyl group at C7 and the bicyclic structure itself. This steric bulk can significantly hinder the approach of nucleophiles and other reagents, leading to low reactivity and poor yields in standard reactions. The two main faces of attack for a nucleophile are the endo and exo faces. In the case of camphor derivatives, the exo face is generally more sterically hindered due to the presence of the C7 gem-dimethyl bridge.

Q2: Why do standard SN2 reactions with this compound often fail or give low yields?

A2: Standard SN2 reactions require a backside attack of the nucleophile on the carbon atom bearing the leaving group. In this compound, the rigid bicyclic structure and the adjacent methyl groups effectively block this backside approach to the C3 carbon. Consequently, the transition state for an SN2 reaction is highly strained and energetically unfavorable, leading to very slow reaction rates or no reaction at all.

Q3: Is the SN1 pathway a viable alternative for substitution reactions?

A3: The SN1 pathway is also generally not favored. The formation of a carbocation at the C3 position would result in a highly strained and unstable secondary carbocation within the rigid bicyclic system. Bridgehead carbocations and those on the camphor skeleton are notoriously unstable. Therefore, reactions that would typically proceed through an SN1 mechanism are also difficult to achieve with this substrate.

Q4: What are common side reactions to be aware of?

A4: Due to the difficulty of nucleophilic substitution, elimination reactions (E1 and E2) can become competitive, especially when using strong bases. Enolization of the ketone can also occur, leading to undesired side products. In the case of organometallic reagents, reduction of the ketone functionality can compete with addition or substitution reactions.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Problem: You are attempting a nucleophilic substitution to replace the bromine atom but are observing low conversion of your starting material or a mixture of products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in nucleophilic substitution reactions.

Solutions & Methodologies:

  • Radical Nucleophilic Substitution (SRN1): This mechanism can be highly effective as it does not involve a direct backside attack. The reaction is typically initiated by photostimulation or a radical initiator.[1]

    • Experimental Protocol (SRN1 with Thiophenolate):

      • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve this compound and an excess of the thiol in a suitable solvent such as liquid ammonia or DMSO.

      • Add a strong base (e.g., sodium amide) to generate the thiolate nucleophile in situ.

      • Irradiate the reaction mixture with a UV lamp (e.g., a 254 nm photoreactor) at a controlled temperature (e.g., 25°C) for several hours.

      • Monitor the reaction progress by TLC or GC-MS.

      • Upon completion, quench the reaction with a proton source (e.g., ammonium chloride solution) and extract the product with an organic solvent.

      • Purify the product by column chromatography.

  • Ultrasound-Assisted Substitution: Sonication can promote reactions by enhancing mass transfer and creating localized high-energy zones, which can help overcome the activation barrier.[2]

    • Experimental Protocol (Ultrasonic Thiocyanation):

      • To a solution of this compound in a suitable solvent (e.g., methanol), add ammonium thiocyanate (NH₄SCN) and an oxidizing catalyst like N-Bromosuccinimide (NBS).

      • Immerse the reaction vessel in an ultrasonic cleaning bath.

      • Sonicate the mixture at a specific frequency (e.g., 35 kHz) at room temperature.

      • Monitor the reaction by TLC. These reactions are often significantly faster than conventional methods.

      • After completion, perform a standard aqueous workup and extract the product.

      • Purify by recrystallization or column chromatography.

  • Use of "Soft" Nucleophiles and Organocuprates: Soft nucleophiles, which are more polarizable, can be more effective in substitution reactions with sterically hindered electrophiles. Organocuprates (Gilman reagents) are a good example.[3]

    • Experimental Protocol (Substitution with a Gilman Reagent):

      • Prepare the Gilman reagent (e.g., lithium dimethylcuprate, Li[Cu(CH₃)₂]) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an ethereal solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78°C) under an inert atmosphere.

      • Slowly add a solution of this compound in the same solvent to the freshly prepared Gilman reagent.

      • Allow the reaction to warm to room temperature and stir for several hours.

      • Monitor the reaction for the formation of the substituted product.

      • Quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent and purify as needed.

  • Lewis Acid Mediation: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the camphor skeleton and potentially facilitating the departure of the bromide ion.

StrategyNucleophile TypeTypical ConditionsExpected Outcome
SRN1 Thiolates, EnolatesPhotostimulation (UV light), Radical Initiator, Liquid NH₃ or DMSOSubstitution product, potential for reduction as a side product.
Ultrasound VariousUltrasonic bath, Room TemperatureIncreased reaction rate and potentially higher yield.
Organocuprates Alkyl, ArylGilman Reagents (R₂CuLi), Low Temperature (-78°C to RT)C-C bond formation at the C3 position.
Lewis Acid Halides, CyanidesTiCl₄, ZnCl₂, etc., Anhydrous conditionsEnhanced reactivity and substitution.

Caption: Comparison of strategies for nucleophilic substitution on this compound.

Issue 2: Poor Diastereoselectivity in Enolate Alkylation

Problem: You are attempting to form the enolate of this compound and alkylate it, but you are getting a mixture of diastereomers or undesired side products.

Troubleshooting Workflow:

Caption: Decision-making workflow for optimizing enolate alkylation of this compound.

Solutions & Methodologies:

  • Kinetic vs. Thermodynamic Enolate Formation: The regioselectivity of enolate formation can be controlled by the reaction conditions.

    • Kinetic Control: Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C) in a solvent like THF. This will favor deprotonation at the less sterically hindered C3 position (if the bromine were absent) or influence the conformation of the resulting enolate.

    • Thermodynamic Control: Use a weaker base like sodium hydride (NaH) or an alkoxide at room temperature or with heating. This allows for equilibration to the more stable enolate.

  • Controlling Diastereoselectivity of Alkylation: The facial selectivity of the alkylation (attack from the exo or endo face) is influenced by the steric environment of the enolate.

    • Experimental Protocol (Diastereoselective Alkylation):

      • In an oven-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF.

      • Cool the LDA solution to -78°C.

      • Slowly add a solution of this compound in THF to the LDA solution. Stir for a period to ensure complete enolate formation.

      • Add the alkylating agent (e.g., methyl iodide) to the enolate solution at -78°C.

      • Allow the reaction to proceed at low temperature, then slowly warm to room temperature.

      • Quench the reaction with saturated aqueous ammonium chloride.

      • Extract the product with an organic solvent and purify by chromatography.

      • Analyze the diastereomeric ratio by NMR spectroscopy or chiral GC.

ConditionBaseTemperatureEnolate Favored
Kinetic LDA, LiHMDS-78°CLess Substituted
Thermodynamic NaH, NaOEtRoom Temp to RefluxMore Substituted

Caption: Conditions for kinetic versus thermodynamic enolate formation.

Issue 3: Unsuccessful Grignard or Organolithium Reactions

Problem: Your Grignard or organolithium reagent is not adding to the carbonyl or displacing the bromide, and you are recovering starting material or observing side products like the reduction of the ketone.

Troubleshooting Workflow:

Caption: Troubleshooting guide for Grignard and organolithium reactions with this compound.

Solutions & Methodologies:

  • Use of Cerium(III) Chloride (Luche Conditions): The addition of anhydrous cerium(III) chloride can enhance the nucleophilicity of organometallic reagents towards the carbonyl group while suppressing side reactions like enolization and reduction.

    • Experimental Protocol (CeCl₃-Mediated Grignard Addition):

      • Anhydrous CeCl₃ is suspended in THF and stirred for several hours at room temperature to activate it.

      • The suspension is then cooled to -78°C.

      • The Grignard or organolithium reagent is added to the CeCl₃ suspension and stirred for a short period.

      • A solution of this compound in THF is then added slowly to the reagent mixture at -78°C.

      • The reaction is stirred at low temperature and then allowed to warm to room temperature.

      • Workup involves quenching with an acidic solution (e.g., 1 M HCl) and extraction.

  • Low-Temperature Reactions: Performing the reaction at very low temperatures (e.g., -78°C to -100°C) can help to minimize side reactions such as enolization and reduction of the ketone.

This technical support center provides a starting point for addressing the challenges associated with the sterically hindered nature of this compound. Successful synthesis often requires moving beyond standard reaction conditions and exploring alternative mechanistic pathways. Careful control of reaction parameters and consideration of the unique stereoelectronic properties of this molecule are key to achieving desired outcomes.

References

Best practices for monitoring the progress of (+)-3-Bromocamphor reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for monitoring the progress of (+)-3-bromocamphor reactions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a this compound reaction?

A1: The most common and effective methods for monitoring the progress of a this compound reaction are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). TLC is often used for quick, qualitative checks of the reaction's progress, while NMR and GC-MS provide more detailed quantitative information.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction?

A2: TLC is a rapid and effective way to qualitatively monitor the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material ((+)-camphor), you can observe the disappearance of the starting material spot and the appearance of a new spot for the product, this compound. The reaction is considered complete when the starting material spot is no longer visible.[1]

Q3: Since (+)-camphor and this compound are not UV-active, how can I visualize the spots on a TLC plate?

A3: As camphor and its derivatives do not absorb UV light, a staining agent is required for visualization.[2][3] Commonly used stains include:

  • Potassium permanganate (KMnO₄) stain: This stain reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[4]

  • p-Anisaldehyde stain: This is a versatile stain that can produce a range of colors for different functional groups upon heating.

  • Iodine chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds to appear as brown spots.[3][5]

Q4: What is the role of NMR spectroscopy in monitoring this reaction?

A4: NMR spectroscopy, particularly ¹H NMR, is a powerful tool for monitoring the reaction. It allows for the identification of the starting material, product, and any byproducts in the reaction mixture. By comparing the integrals of specific peaks corresponding to the starting material and the product, you can determine the reaction conversion. Quantitative NMR (qNMR) can be used for a more precise determination of reaction yield and purity.[6][7]

Q5: How can Gas Chromatography-Mass Spectrometry (GC-MS) be utilized?

A5: GC-MS is a highly sensitive technique that can separate and identify the components of the reaction mixture. It is particularly useful for detecting and identifying minor byproducts. The gas chromatogram will show peaks corresponding to camphor, 3-bromocamphor, and other species, while the mass spectrometer provides fragmentation patterns that confirm their identities.[8][9][10]

Troubleshooting Guides

Problem 1: My TLC plate shows multiple spots, including the starting material, even after a long reaction time.

  • Possible Cause: The reaction may be incomplete due to insufficient reagent, low temperature, or a deactivated catalyst.

  • Solution:

    • Verify Reagents: Ensure that the brominating agent and any catalysts are fresh and active.

    • Check Reaction Conditions: Confirm that the reaction is being run at the appropriate temperature. If the reaction is sluggish, a moderate increase in temperature may be necessary.

    • Extend Reaction Time: Continue to monitor the reaction by TLC at regular intervals until the starting material is consumed.

    • Add More Reagent: If the reaction has stalled, a careful addition of more of the limiting reagent may be required.

Problem 2: The TLC plate shows a new spot, but it's not at the expected Rf for this compound.

  • Possible Cause: An unexpected byproduct may have formed. In the bromination of camphor, the formation of isomeric or poly-brominated species is possible.[11][12]

  • Solution:

    • Characterize the Byproduct: Use NMR and GC-MS to identify the structure of the unknown compound.

    • Optimize Reaction Conditions: Adjusting the reaction temperature, solvent, or the rate of addition of the brominating agent can often minimize the formation of byproducts.

    • Purification: Isolate the desired product from the byproduct using column chromatography.

Problem 3: My NMR spectrum of the crude product is complex and difficult to interpret.

  • Possible Cause: The presence of unreacted starting material, byproducts, or residual solvent can lead to a complex NMR spectrum.

  • Solution:

    • Compare with Standards: Compare the spectrum of your crude product with the known spectra of (+)-camphor and this compound.

    • Purify the Product: Purify a small sample of the crude product by column chromatography and acquire an NMR spectrum of the purified material. This will help to identify the peaks corresponding to your desired product.

    • 2D NMR: If the ¹H NMR spectrum is still ambiguous, 2D NMR techniques like COSY and HSQC can help in assigning the proton and carbon signals.

Problem 4: The yield of my reaction is consistently low.

  • Possible Cause: Low yields can result from incomplete reactions, product loss during workup and purification, or product decomposition.

  • Solution:

    • Ensure Complete Reaction: Monitor the reaction by TLC to ensure all the starting material has been consumed.

    • Optimize Workup: Be mindful of the product's solubility during extractions. Ensure that the pH of the aqueous layer is appropriate to prevent product decomposition.

    • Refine Purification: If using column chromatography, ensure that the chosen solvent system provides good separation and that the product is not lost on the column. Recrystallization can also be an effective purification method.[13]

Data Presentation

Table 1: Typical TLC Rf Values for (+)-Camphor and this compound

CompoundSolvent System (Ethyl Acetate/Hexanes)Approximate Rf Value
(+)-Camphor1:40.45
This compound1:40.35

Note: Rf values are approximate and can vary depending on the exact TLC plate, solvent mixture, and spotting technique.[14]

Table 2: Key ¹H NMR Chemical Shifts for (+)-Camphor and this compound (in CDCl₃)

CompoundProtonChemical Shift (ppm)
(+)-Camphor-CH₂-1.8-2.1
-CH-2.3-2.4
-CH₃0.8-1.0
This compoundH-3 (endo)~4.63
-CH₂-1.4-2.3
-CH₃0.9-1.1

Note: Chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.[1]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[15]

  • Spotting: Use a capillary tube to spot a small amount of the starting material ((+)-camphor) on the baseline. In a separate lane, spot a small amount of the reaction mixture. A co-spot (spotting the reaction mixture on top of the starting material spot) can also be helpful.[16]

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 1:4 ethyl acetate/hexanes). The solvent level should be below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.[14]

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the plate has dried, visualize the spots using an appropriate stain (e.g., potassium permanganate or p-anisaldehyde) followed by gentle heating.[2][4]

  • Analysis: Compare the spots of the reaction mixture to the starting material. The reaction is progressing if a new spot with a lower Rf value (corresponding to the more polar this compound) appears and the starting material spot diminishes.

Protocol 2: Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench it appropriately (e.g., by diluting with a suitable solvent and washing with a mild base or water). Dry the organic layer and evaporate the solvent.

  • Dissolution: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Identify the characteristic peaks for (+)-camphor and this compound. The disappearance of the camphor signals and the appearance of the product signals, particularly the characteristic downfield shift of the proton at the 3-position, indicate the progress of the reaction.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS) is typically suitable.[17]

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without decomposition (e.g., 250 °C).

    • Oven Program: A temperature gradient is often used to ensure good separation. For example, start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C).[17]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) is standard.

    • Mass Range: Scan a mass range that includes the molecular ions of the starting material and product (e.g., m/z 50-300).

  • Analysis: Analyze the resulting chromatogram to determine the retention times of the components and the mass spectra to confirm their identities.

Protocol 4: Purification by Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.[18]

  • Eluent Selection: Determine the optimal eluent system by TLC. A solvent system that gives an Rf of ~0.3 for the desired product is a good starting point.[19]

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent, ensuring there are no air bubbles.[20]

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate test tubes.[21]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification start (+)-Camphor + Brominating Agent reaction Reaction in Progress start->reaction tlc TLC Analysis reaction->tlc Periodic Sampling tlc->reaction Incomplete? Continue Reaction workup Aqueous Workup tlc->workup Complete nmr NMR Analysis gcms GC-MS Analysis purification Column Chromatography workup->purification product Pure this compound purification->product product->nmr product->gcms

Caption: General workflow for the synthesis and monitoring of this compound reactions.

Troubleshooting_Workflow cluster_problem_id Problem Identification cluster_solutions Potential Solutions start Problem Encountered During Reaction Monitoring incomplete Incomplete Reaction (TLC shows starting material) start->incomplete byproducts Byproduct Formation (Unexpected TLC spots/NMR signals) start->byproducts low_yield Low Yield start->low_yield check_reagents Check Reagents & Conditions incomplete->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Addition Rate) byproducts->optimize_conditions purify Purify by Column Chromatography byproducts->purify low_yield->incomplete Check for completeness optimize_workup Optimize Workup & Purification low_yield->optimize_workup

References

Technical Support Center: Enhancing Enantiomeric Excess of (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the enantiomeric excess (ee) of (+)-3-bromocamphor.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it crucial for this compound?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture. It is calculated as:

ee (%) = (|[moles of major enantiomer] - [moles of minor enantiomer]| / [total moles of both enantiomers]) x 100%

For this compound, a high enantiomeric excess is critical because it is frequently used as a chiral building block or a chiral auxiliary in asymmetric synthesis.[1] The stereochemistry of the starting material directly influences the stereochemistry of the final product, which is particularly important in drug development where different enantiomers can have vastly different pharmacological and toxicological effects.

Q2: What are the primary strategies for obtaining this compound with high enantiomeric excess?

A2: There are two main strategies:

  • Asymmetric Synthesis: This involves the direct synthesis of this compound from a prochiral starting material (like camphor) using a chiral catalyst or reagent that favors the formation of the desired (+) enantiomer.

  • Chiral Resolution: This involves separating a racemic mixture (a 50:50 mixture of (+) and (-)-3-bromocamphor) into its individual enantiomers. Common resolution techniques include fractional crystallization of diastereomeric derivatives and chiral chromatography.[2]

Q3: Can recrystallization alone improve the enantiomeric excess of this compound?

A3: Yes, in some cases, recrystallization can enhance the enantiomeric excess through a process called preferential crystallization.[3] If a solution is supersaturated with a scalemic mixture (a mixture with a non-racemic ratio of enantiomers), seeding with a crystal of the desired enantiomer can induce the crystallization of that enantiomer, thereby enriching the mother liquor with the other enantiomer, or vice-versa. The success of this method is highly dependent on the phase diagram of the enantiomeric system.[4]

Q4: How is the enantiomeric excess of this compound typically determined?

A4: The most common and accurate method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC).[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each.[6]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 3-Bromocamphor via Fractional Crystallization of Diastereomeric Hydrazones

This protocol is a representative method and may require optimization.

Step 1: Formation of Diastereomeric Hydrazones

  • Dissolve racemic 3-bromocamphor (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a chiral resolving agent, for example, the hydrochloride salt of (R)-(-)-1-amino-1-phenylethane (1 equivalent).

  • Add a mild base, such as sodium acetate (1.1 equivalents), to neutralize the hydrochloride and facilitate the condensation reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the diastereomeric hydrazones.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: Fractional Crystallization

  • Dissolve the mixture of diastereomeric hydrazones in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture). The choice of solvent is critical and may require screening to find one that provides a good solubility difference between the diastereomers.

  • Allow the solution to cool slowly to room temperature. The less soluble diastereomer should crystallize out.

  • Filter the crystals and wash with a small amount of the cold crystallization solvent.

  • The enantiomeric purity of the crystallized diastereomer can be checked by chiral HPLC after hydrolysis to 3-bromocamphor.

  • Repeat the recrystallization process until a constant optical rotation or a high diastereomeric excess is achieved.

Step 3: Hydrolysis to this compound

  • Suspend the purified diastereomeric hydrazone in a mixture of an organic solvent (e.g., diethyl ether) and an aqueous acid solution (e.g., 2M HCl).

  • Stir the mixture vigorously at room temperature for several hours until the hydrazone is fully hydrolyzed back to the ketone and the chiral amine salt.

  • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain this compound.

  • Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Enantiomeric Enrichment by Preferential Crystallization

This protocol assumes you have a sample of this compound with a starting enantiomeric excess.

  • Prepare a supersaturated solution of the enantioenriched this compound in a suitable solvent (e.g., ethanol, hexane). The degree of supersaturation is a critical parameter to control.

  • Add a small seed crystal of pure this compound to the solution.

  • Allow the solution to stand undisturbed at a constant temperature. The (+)-enantiomer should preferentially crystallize on the seed crystal.

  • Monitor the crystallization process. Once a sufficient amount of crystals has formed, filter the solution.

  • The collected crystals will have a higher enantiomeric excess than the starting material. The mother liquor will be enriched in the (-)-enantiomer.

  • The process can be repeated to further enhance the ee.

Data Presentation

Table 1: Hypothetical Results for Chiral Resolution via Fractional Crystallization

Crystallization StepMass of Crystals (g)Diastereomeric Excess (de) of Crystals (%)Enantiomeric Excess (ee) of this compound after Hydrolysis (%)
Initial Precipitate10.03030
Recrystallization 17.57575
Recrystallization 26.09595
Recrystallization 35.5>99>99

Table 2: Hypothetical Results for Enrichment by Preferential Crystallization

Crystallization CycleStarting ee (%)ee of Crystals (%)ee of Mother Liquor (%)
1608545
2 (from 85% ee crystals)859875

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess after Asymmetric Synthesis Ineffective chiral catalyst or reagent.- Ensure the catalyst/reagent is fresh and has been stored correctly.- Screen different chiral catalysts or ligands.
Non-optimal reaction conditions (temperature, solvent, concentration).- Optimize the reaction temperature; lower temperatures often increase enantioselectivity.- Screen different solvents.
Racemization of the product under reaction or workup conditions.- Check the stability of the product under the reaction conditions.- Use milder workup procedures.
Poor Separation of Diastereomers during Fractional Crystallization Inappropriate crystallization solvent.- Screen a variety of solvents or solvent mixtures to find one with a significant solubility difference between the diastereomers.
Solution cooled too quickly.- Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
Impurities inhibiting crystallization.- Purify the diastereomeric mixture before attempting crystallization.
No Crystallization during Preferential Crystallization Solution is not sufficiently supersaturated.- Carefully concentrate the solution or lower the temperature to achieve the metastable zone for supersaturation.
No nucleation sites.- Ensure a seed crystal of the desired enantiomer is added.
Co-crystallization of both enantiomers Solution is too highly supersaturated.- Reduce the level of supersaturation to prevent spontaneous nucleation of the undesired enantiomer.
Inaccurate ee determination by Chiral HPLC Inappropriate chiral stationary phase (CSP).- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that resolves the enantiomers.
Suboptimal mobile phase.- Optimize the mobile phase composition (e.g., ratio of hexane/isopropanol, additives) to improve resolution.[7]
Peak co-elution or poor peak shape.- Adjust the flow rate, column temperature, and mobile phase composition.[8]

Visualizations

experimental_workflow Workflow for Enhancing ee of this compound cluster_synthesis Starting Material cluster_resolution Chiral Resolution cluster_purification Enantiomeric Enrichment cluster_analysis Analysis racemic Racemic 3-Bromocamphor diastereomer Formation of Diastereomeric Derivatives racemic->diastereomer React with chiral resolving agent preferential_crystallization Preferential Crystallization racemic->preferential_crystallization For enantioenriched mixtures fractional_crystallization Fractional Crystallization diastereomer->fractional_crystallization Separate based on solubility hydrolysis Hydrolysis fractional_crystallization->hydrolysis Isolate desired diastereomer hplc Chiral HPLC Analysis hydrolysis->hplc preferential_crystallization->hplc product This compound (High ee) hplc->product Confirm ee

Caption: Workflow for enhancing the enantiomeric excess of this compound.

troubleshooting_workflow Troubleshooting Low Enantiomeric Excess start Low ee Observed check_method Is the ee determination method reliable? start->check_method validate_hplc Validate Chiral HPLC Method (CSP, Mobile Phase, Temperature) check_method->validate_hplc No check_synthesis Review Asymmetric Synthesis Protocol check_method->check_synthesis Yes, from Synthesis check_resolution Review Chiral Resolution Protocol check_method->check_resolution Yes, from Resolution validate_hplc->start Re-analyze optimize_synthesis Optimize Reaction Conditions (Catalyst, Temp, Solvent) check_synthesis->optimize_synthesis end_high_ee High ee Achieved optimize_synthesis->end_high_ee Successful end_low_ee Persistent Low ee: Re-evaluate Strategy optimize_synthesis->end_low_ee Unsuccessful optimize_crystallization Optimize Crystallization (Solvent, Cooling Rate) check_resolution->optimize_crystallization optimize_crystallization->end_high_ee Successful optimize_crystallization->end_low_ee Unsuccessful

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs. Camphor-Based Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is paramount for researchers in pharmaceuticals, agrochemicals, and materials science. Chiral auxiliaries are a powerful and well-established tool for achieving this stereochemical control. These molecular scaffolds are temporarily attached to a prochiral substrate, directing subsequent chemical transformations to occur with high diastereoselectivity. Afterwards, the auxiliary is cleaved and can often be recovered for reuse.

This guide provides a detailed comparison of two of the most successful and widely utilized classes of chiral auxiliaries: the Evans oxazolidinones and the camphor-based auxiliaries, with a focus on the well-documented Oppolzer's camphorsultam as a representative of the latter. While (+)-3-bromocamphor is a known chiral building block, comprehensive data on its performance as a chiral auxiliary in asymmetric alkylation and aldol reactions is less prevalent in the literature. Therefore, this guide will leverage the extensive data available for Oppolzer's camphorsultam to provide a robust comparison against the Evans auxiliaries.

Performance in Asymmetric Synthesis: A Data-Driven Comparison

The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity and chemical yield of the reactions it mediates. The following tables summarize the performance of Evans oxazolidinones and Oppolzer's camphorsultam in two key C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.

Table 1: Asymmetric Alkylation of Enolates

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereoselectivity (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)N-PropionylAllyl Iodide98:261-77
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)N-PropionylBenzyl Bromide>99:185-95
(1S)-(-)-2,10-Camphorsultam (Oppolzer)N-PropionylMethyl Iodide>98:290
(1S)-(-)-2,10-Camphorsultam (Oppolzer)N-PhenylacetylBenzyl Bromide>98:285

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)N-PropionylIsobutyraldehyde>99:180-95
(4R)-4-(tert-Butyl)-2-oxazolidinone (Evans)N-PropionylBenzaldehyde99:185
(1S)-(-)-2,10-Camphorsultam (Oppolzer)N-PropionylIsobutyraldehyde98:288
(1S)-(-)-2,10-Camphorsultam (Oppolzer)N-AcetylBenzaldehyde95:591

Reaction Mechanisms and Stereochemical Control

The high levels of stereoselectivity observed with these auxiliaries are a direct result of their rigid, chiral structures, which create a highly ordered transition state for the reaction.

Evans Oxazolidinones

Evans auxiliaries are prized for their predictable and high levels of asymmetric induction, particularly in aldol reactions.[1][2] The stereochemical outcome is generally attributed to the formation of a six-membered, chair-like Zimmerman-Traxler transition state. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the Z-enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face. This leads to the formation of the syn-aldol product with high diastereoselectivity.

Evans_Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Z-Enolate N-Acyl Oxazolidinone->Z-Enolate Bu₂BOTf, i-Pr₂NEt Zimmerman-Traxler\nTransition State Zimmerman-Traxler Transition State Z-Enolate->Zimmerman-Traxler\nTransition State Syn-Aldol Adduct Syn-Aldol Adduct Zimmerman-Traxler\nTransition State->Syn-Aldol Adduct Aldehyde Aldehyde Aldehyde->Zimmerman-Traxler\nTransition State Chiral β-Hydroxy Acid Chiral β-Hydroxy Acid Syn-Aldol Adduct->Chiral β-Hydroxy Acid LiOH, H₂O₂ Recovered Auxiliary Recovered Auxiliary Syn-Aldol Adduct->Recovered Auxiliary

Workflow for an Evans Asymmetric Aldol Reaction.
Oppolzer's Camphorsultam

Oppolzer's camphorsultam, derived from naturally occurring camphor, offers a rigid bicyclic framework that provides excellent stereocontrol in a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[3][4] In the case of enolate alkylation, the sultam ring and the camphor backbone create a sterically demanding environment. The enolate typically adopts a conformation where one face is effectively blocked by the auxiliary, leading to the approach of the electrophile from the opposite, less hindered face. The chelation of the metal cation (e.g., Li⁺ or Na⁺) to the carbonyl oxygen and one of the sulfonyl oxygens further rigidifies the transition state, enhancing the facial bias.

Oppolzer_Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Auxiliary Cleavage N-Acyl Camphorsultam N-Acyl Camphorsultam Chelated Enolate Chelated Enolate N-Acyl Camphorsultam->Chelated Enolate n-BuLi or NaHMDS Transition State Transition State Chelated Enolate->Transition State Alkylated Adduct Alkylated Adduct Transition State->Alkylated Adduct Electrophile (R-X) Electrophile (R-X) Electrophile (R-X)->Transition State Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Adduct->Chiral Carboxylic Acid LiOH, H₂O₂ Recovered Auxiliary Recovered Auxiliary Alkylated Adduct->Recovered Auxiliary

Workflow for an Oppolzer Asymmetric Alkylation Reaction.

Experimental Protocols

General Procedure for Evans Asymmetric Aldol Reaction
  • Acylation of the Auxiliary: To a solution of the Evans oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the N-acyl oxazolidinone.

  • Enolate Formation and Aldol Addition: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the addition of triethylamine (1.2 equiv). The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred for 2 hours at -78 °C before warming to 0 °C over 1 hour.

  • Work-up and Auxiliary Cleavage: The reaction is quenched by the addition of a phosphate buffer (pH 7). The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude aldol adduct is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (4.0 equiv) is added, followed by 30% aqueous hydrogen peroxide (10 equiv). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The chiral auxiliary is recovered by extraction, and the desired chiral β-hydroxy acid is isolated from the aqueous phase after acidification and subsequent extraction.

General Procedure for Oppolzer Asymmetric Alkylation
  • Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added dropwise, and the mixture is stirred for 10 minutes. The appropriate acyl chloride (1.1 equiv) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted.

  • Enolate Formation and Alkylation: The N-acyl camphorsultam (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as n-butyllithium or sodium bis(trimethylsilyl)amide (1.05 equiv) is added dropwise, and the solution is stirred for 30-60 minutes. The electrophile (e.g., alkyl halide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours or allowed to warm slowly to a higher temperature as required for the specific substrate.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting diastereomerically enriched product can often be purified by crystallization or chromatography. Cleavage of the auxiliary is typically achieved by hydrolysis with lithium hydroxide and hydrogen peroxide, similar to the Evans auxiliary, to afford the chiral carboxylic acid. Reductive cleavage (e.g., with LiAlH₄ or LiBH₄) can also be employed to yield the corresponding chiral alcohol.

Conclusion

Both Evans oxazolidinones and Oppolzer's camphorsultam are exceptionally effective chiral auxiliaries that have proven their value in a vast number of asymmetric syntheses.

  • Evans oxazolidinones are particularly renowned for their high and predictable diastereoselectivity in aldol reactions, making them a go-to choice for the synthesis of polyketide natural products and other molecules containing 1,3-oxygenated stereocenters.

  • Oppolzer's camphorsultam provides a robust and highly crystalline platform, which can facilitate the purification of diastereomeric intermediates. Its rigid structure imparts excellent stereocontrol in a broader range of reactions, including cycloadditions and conjugate additions.

The choice between these auxiliaries will ultimately depend on the specific transformation being conducted, the nature of the substrates, and the desired final product. Both, however, represent cornerstones of modern asymmetric synthesis, providing reliable and powerful methods for the construction of enantiomerically pure molecules.

References

Navigating the Separation of (+)-3-Bromocamphor Derivatives: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the enantiomeric purity of chiral molecules is a critical parameter. When (+)-3-bromocamphor is utilized as a chiral auxiliary or starting material, subsequent separation of the resulting enantiomeric or diastereomeric products necessitates robust analytical techniques. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone method for these separations. This guide provides a comparative overview of chiral HPLC methods applicable to derivatives of this compound, supported by experimental data and detailed protocols to aid in method selection and development.

The successful chiral separation of molecules derived from this compound hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. While direct enantiomeric separation of various compounds is achievable, an alternative and frequently employed strategy involves the derivatization of the target molecule with a chiral agent, such as a derivative of this compound itself, to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase like silica gel.

Comparison of Chiral HPLC Separation Strategies

Two primary approaches are utilized for the HPLC-based separation of enantiomers derived from or synthesized using this compound:

  • Direct Enantiomeric Separation using Chiral Stationary Phases (CSPs): This method involves the direct separation of enantiomers on a column containing a chiral selector. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used due to their broad applicability.

  • Indirect Separation via Diastereomer Formation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. Since diastereomers have different physical properties, they can be separated on a conventional achiral HPLC column. Camphorsultam, a derivative of camphor, is a common chiral auxiliary used for this purpose.

The choice between these methods depends on the specific properties of the analyte, the availability of suitable CSPs, and the desired scale of the separation.

Experimental Data Summary

Below are tables summarizing experimental conditions for the separation of derivatives involving the camphor scaffold.

Table 1: Indirect Separation of Diastereomers on Achiral Phases
Analyte ClassChiral AuxiliaryStationary PhaseMobile PhaseResolution (Rs)Reference
Racemic Carboxylic Acid(-)-CamphorsultamSilica GelNot specified in abstract1.79[1]
Racemic 1-phenylethanolCamphorsultam-phthalic acidSilica GelNot specified in abstract1.3[1]

Detailed Experimental Protocols

Protocol 1: Indirect Separation of a Racemic Carboxylic Acid via Diastereomer Formation

This protocol is based on the derivatization of a racemic carboxylic acid with (-)-camphorsultam, followed by separation on a standard silica gel column.

1. Derivatization:

  • Convert the racemic carboxylic acid to its corresponding acid chloride.
  • React the acid chloride with (-)-camphorsultam in the presence of a suitable base (e.g., NaH) to form a mixture of diastereomeric amides.

2. HPLC Separation:

  • Column: Standard silica gel column.
  • Mobile Phase: A suitable mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or hexane/isopropanol). The optimal ratio must be determined empirically to achieve the best separation.
  • Flow Rate: Typically 1 mL/min for an analytical column.
  • Detection: UV detection at a wavelength where the diastereomers absorb.
  • Observation: The two diastereomers will exhibit different retention times, allowing for their separation and quantification. A resolution factor (Rs) of 1.79 has been reported for such a separation, indicating a good baseline separation.[1]

Logical Workflow for Chiral HPLC Method Development

The process of developing a chiral HPLC method for a new derivative of this compound can be systematically approached. The following diagram illustrates a typical workflow.

Chiral_HPLC_Method_Development cluster_0 Analyte Characterization cluster_1 Method Selection cluster_3 Indirect Method Development cluster_4 Method Validation Analyte Characterize Derivative (Solubility, UV Spectrum) Decision Direct or Indirect Method? Analyte->Decision ScreenCSPs Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Decision->ScreenCSPs Direct Derivatization Derivatize with Chiral Agent (e.g., Camphorsultam) Decision->Derivatization Indirect OptimizeMobilePhaseDirect Optimize Mobile Phase (Solvent ratio, additives) ScreenCSPs->OptimizeMobilePhaseDirect Validation Validate Method (Resolution, Linearity, Robustness) OptimizeMobilePhaseDirect->Validation SeparateDiastereomers Separate on Achiral Phase (e.g., Silica Gel) Derivatization->SeparateDiastereomers OptimizeMobilePhaseIndirect Optimize Mobile Phase SeparateDiastereomers->OptimizeMobilePhaseIndirect OptimizeMobilePhaseIndirect->Validation

Figure 1. A logical workflow for developing a chiral HPLC separation method.

Concluding Remarks

References

A Comparative Analysis of (+)-3-Bromocamphor and (-)-3-Bromocamphor in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chiral auxiliary or building block is a critical decision in the design of enantioselective syntheses. This guide provides a comparative overview of the two enantiomers of 3-Bromocamphor, (+)-3-Bromocamphor and (-)-3-Bromocamphor, examining their roles and effectiveness in asymmetric transformations.

The rigid bicyclic structure of camphor, coupled with the stereogenic centers inherent to its framework, makes it a valuable scaffold in asymmetric synthesis. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization, leading to the widespread use of this compound and (-)-3-Bromocamphor as both chiral auxiliaries and precursors to chiral ligands. While both enantiomers offer the same fundamental chemical reactivity, their opposite absolute configurations provide access to enantiomeric products, a crucial aspect in the synthesis of pharmaceuticals and other biologically active molecules.

Physical and Spectroscopic Properties

As enantiomers, this compound and (-)-3-Bromocamphor possess identical physical properties, with the exception of their interaction with plane-polarized light. Their specific rotations are equal in magnitude but opposite in sign.

PropertyThis compound(-)-3-Bromocamphor
Molecular Formula C₁₀H₁₅BrOC₁₀H₁₅BrO
Molecular Weight 231.13 g/mol 231.13 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point 75-77 °C75-77 °C
Boiling Point 274 °C274 °C
Specific Rotation [α]D +136° to +145° (c=1 in ethanol)-135° to -145° (c=1 in ethanol)
CAS Number 10293-06-864474-54-0

Spectroscopic data (¹H NMR, ¹³C NMR, IR) for the two enantiomers are identical.

Application in Asymmetric Synthesis: A Comparative Overview

The primary application of both (+)- and (-)-3-Bromocamphor in synthesis is as a chiral starting material for the preparation of more complex chiral auxiliaries and ligands. Their utility lies in the predictable diastereoselectivity they impart in reactions due to the steric hindrance of the camphor skeleton.

As Chiral Auxiliaries in Diastereoselective Reactions

While direct, side-by-side comparative studies detailing the performance of underivatized (+)- and (-)-3-Bromocamphor as simple chiral auxiliaries are not extensively documented in readily available literature, their derivatives, particularly sultams, have been widely employed. The choice between the (+) and (-) enantiomer is dictated by the desired stereochemical outcome of the final product.

Logical Workflow for Enantioselective Synthesis using 3-Bromocamphor Derivatives:

G cluster_start Starting Material Selection cluster_auxiliary Chiral Auxiliary Synthesis cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage cluster_product Final Product start_plus This compound aux_plus Chiral Auxiliary (+)-A start_plus->aux_plus start_minus (-)-3-Bromocamphor aux_minus Chiral Auxiliary (-)-A start_minus->aux_minus reaction_plus Reaction leads to Diastereomer 1 aux_plus->reaction_plus reaction_minus Reaction leads to Diastereomer 2 aux_minus->reaction_minus prochiral Prochiral Substrate prochiral->reaction_plus prochiral->reaction_minus cleavage_plus Cleavage of (+)-A reaction_plus->cleavage_plus cleavage_minus Cleavage of (-)-A reaction_minus->cleavage_minus product_r Enantiopure Product (R) cleavage_plus->product_r product_s Enantiopure Product (S) cleavage_minus->product_s G start Chiral Sultam (from (+)- or (-)-3-Bromocamphor) enoyl_sultam N-Enoyl Sultam start->enoyl_sultam Acylation cycloaddition Diels-Alder Reaction (with Diene + Lewis Acid) enoyl_sultam->cycloaddition cycloadduct Diastereomerically Enriched Cycloadduct cycloaddition->cycloadduct cleavage Auxiliary Cleavage cycloadduct->cleavage product Enantiopure Product cleavage->product recovered_aux Recovered Chiral Sultam cleavage->recovered_aux

Confirming the Absolute Configuration of Products from (+)-3-Bromocamphor Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-3-Bromocamphor, a readily available chiral starting material, serves as a valuable precursor in asymmetric synthesis. The stereochemical outcome of its reactions is of paramount importance in drug discovery and development, where the chirality of a molecule can dictate its pharmacological activity. This guide provides a comprehensive comparison of methods to confirm the absolute configuration of products derived from reactions of this compound, supported by experimental data and detailed protocols.

Stereochemical Pathways of this compound Reactions

The rigid bicyclic structure of this compound influences the stereochemical course of its reactions. Two common transformations, nucleophilic substitution and reduction of the carbonyl group, lead to products whose absolute configurations are directly related to the starting material.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C3 position of this compound can proceed via S\textsubscript{N}1 or S\textsubscript{N}2 mechanisms, depending on the reaction conditions and the nucleophile.

  • S\textsubscript{N}2 Pathway: A bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction on this compound is expected to proceed with an inversion of configuration at the C3 carbon. This is due to the backside attack of the nucleophile.

  • S\textsubscript{N}1 Pathway: A unimolecular nucleophilic substitution (S\textsubscript{N}1) reaction would lead to a carbocation intermediate. Due to the planar nature of the carbocation, the nucleophile can attack from either face, resulting in a racemic or near-racemic mixture of products.

Reduction of the Carbonyl Group

The reduction of the ketone in this compound with hydride reagents, such as sodium borohydride (NaBH\textsubscript{4}) or lithium aluminum hydride (LiAlH\textsubscript{4}), yields diastereomeric alcohols: borneol and isoborneol derivatives. The stereoselectivity of this reaction is primarily governed by steric hindrance. The bulky gem-dimethyl bridge shields the exo face of the carbonyl group, favoring the attack of the hydride from the less hindered endo face. This predominantly leads to the formation of the isoborneol diastereomer.

Comparison of Methods for Determining Absolute Configuration

Confirming the absolute configuration of the reaction products is crucial. Several analytical techniques can be employed, each with its own advantages and limitations.

MethodPrincipleSample RequirementsAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. Anomalous dispersion can unambiguously determine the absolute configuration.[1][2]High-quality single crystal.Provides the definitive and unambiguous absolute configuration.[3]Growing suitable crystals can be challenging and time-consuming. The molecule must be in a solid, crystalline form.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5] The experimental spectrum is compared with a theoretically calculated spectrum for a known enantiomer.[4][5]Solution of the compound.Applicable to molecules in solution, including oils and non-crystalline solids.[5] Provides rich structural information.Requires quantum chemical calculations for interpretation.[6][7] The accuracy of the calculated spectrum is crucial for a reliable assignment.[6]
Optical Rotation Measures the rotation of plane-polarized light by a chiral compound in solution.Solution of the compound.A relatively simple and quick measurement.The sign and magnitude of rotation are not directly predictable from the structure. Comparison with literature values for known compounds is necessary for assignment.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral derivatizing agents (e.g., Mosher's acid) to form diastereomers that exhibit distinct NMR spectra, allowing for the determination of the configuration of the adjacent chiral center.Solution of the diastereomeric derivatives.Does not require crystallization. Can be used for a wide range of compounds.Requires the synthesis of diastereomeric derivatives. Interpretation of the spectra can be complex.

Experimental Protocols

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Anhydrous solvents and reagents should be used where specified.

Reduction of this compound with Sodium Borohydride

Objective: To synthesize the corresponding brominated isoborneol and determine its stereochemistry.

Materials:

  • This compound

  • Sodium borohydride (NaBH\textsubscript{4})

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 g, 4.33 mmol) in methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (0.17 g, 4.50 mmol) in small portions over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding deionized water (10 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization:

  • The major product is expected to be the isoborneol derivative due to the steric hindrance of the gem-dimethyl bridge favoring endo attack of the hydride.

  • The absolute configuration of the product can be confirmed by comparing its optical rotation with literature values or by using VCD or X-ray crystallography.

Visualizing Reaction Pathways and Workflows

Logical Flow for Absolute Configuration Determination

logical_flow Start Chiral Product from This compound Reaction Crystal Is the product crystalline? Start->Crystal Xray Perform X-ray Crystallography Crystal->Xray Yes VCD Perform VCD Spectroscopy Crystal->VCD No AbsoluteConfig Absolute Configuration Determined Xray->AbsoluteConfig Compare Compare with Theoretical Calculation VCD->Compare NMR Use Chiral Derivatizing Agent (e.g., Mosher's Acid) and NMR NMR->Compare Compare->AbsoluteConfig

Caption: Decision workflow for selecting a method to determine the absolute configuration.

Experimental Workflow for Reduction of (+)-3-Bromocamphordot

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Dissolve Dissolve this compound in Methanol Cool Cool to 0°C Dissolve->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 Stir Stir at RT Add_NaBH4->Stir Quench Quench with Water Stir->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with CH2Cl2 Evaporate->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, Optical Rotation, VCD) Purify->Characterize

References

Navigating the Chiral Landscape: A Cost-Benefit Analysis of (+)-3-Bromocamphor in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of pharmaceutical and agrochemical development, the synthesis of enantiomerically pure compounds is a critical determinant of efficacy and safety. Chiral auxiliaries, temporary molecular partners that guide the stereochemical outcome of a reaction, are a cornerstone of this endeavor. Among the diverse arsenal of these tools, (+)-3-Bromocamphor, a derivative of the naturally abundant monoterpene camphor, presents itself as a viable option. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering a comparative perspective against other established chiral auxiliaries.

Performance in Key Asymmetric Transformations

This compound serves as a valuable chiral building block, leveraging its rigid bicyclic structure to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1] Its utility is particularly noted in the synthesis of pharmaceuticals and agrochemicals where specific stereoisomers are required for biological activity.[2] While specific quantitative data for direct, large-scale industrial applications of this compound remains proprietary in many instances, the performance of camphor-derived auxiliaries in asymmetric reactions such as alkylations, aldol reactions, and Diels-Alder reactions is well-documented in academic literature. These reactions consistently demonstrate the ability of the camphor scaffold to produce high diastereomeric and enantiomeric excesses.

For instance, in diastereoselective aldol reactions, camphor-based acetate enolate equivalents have been shown to achieve diastereomeric ratios of up to 95:5, indicating a strong preference for one stereoisomer.[3] The resulting β-hydroxy acids, ketones, and aldehydes are valuable intermediates in the synthesis of complex molecules.[3]

Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral Auxiliary Electrophile Enolate Source Diastereomeric Ratio (d.r.) Yield (%)
Camphor-based Acetate Enolate Various Aldehydes Lithium Enolate up to 95:5 Good
Evans' Oxazolidinone Benzaldehyde Propionyl Imide 95:5 80

| Oppolzer's Camphorsultam | Benzaldehyde | Propionyl Imide | 98:2 (anti:syn) | 85 |

Note: The data presented is compiled from various literature sources and should be used for comparative purposes. Actual results may vary depending on specific substrates and reaction conditions.

Economic Viability for Industrial-Scale Production

A critical factor in the selection of a chiral auxiliary for large-scale synthesis is its economic viability. This extends beyond the initial purchase price to include factors such as the efficiency of the reaction, the ease of auxiliary attachment and removal, and the potential for its recovery and reuse.

The pricing of this compound for laboratory-scale quantities is readily available from various chemical suppliers. For instance, prices can range from approximately $1.58 per gram for a 25g package to around $0.69 per gram for a 500g package.[2][4] However, for a comprehensive cost-benefit analysis in an industrial context, bulk pricing is the most relevant metric. While specific multi-ton quotes are subject to negotiation with manufacturers, a request for a bulk quote is a standard procedure for industrial procurement.[2][5]

Table 2: Small-Scale Pricing of this compound

Supplier Quantity Price (USD) Price per Gram (USD)

| Chem-Impex | 25g |

39.5639.56 | ~39.56∣
1.58 | | Chem-Impex | 500g |
347.02347.02 | ~347.02∣
0.69 | | CookeChem | 25g | ¥159.20 (
22)22) | ~22)∣
0.88 | | CookeChem | 100g | ¥431.20 (
60)60) | ~60)∣
0.60 | | CookeChem | 500g | ¥1759.20 (
245)245) | ~245)∣
0.49 | | TCI Europe | 25g | €24.00 (~
26)26) | ~26)∣
1.04 | | Alkali Scientific | 50g |
115.12115.12 | ~115.12∣
2.30 | | Lab Pro Inc. | 500g | Contact for Price | - | | Thermo Scientific | 100g | Contact for Price | - | | Sigma-Aldrich | 50g | $93.50 | $1.87 |

When compared to other widely used chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, the cost-effectiveness of this compound can be competitive, especially if high recovery and recycling rates are achieved.[6] Oppolzer's camphorsultam, for example, while having a higher initial purchase price, is known for its robustness and high recovery yields, making it a cost-effective option in the long run, particularly in continuous flow manufacturing processes.[6]

Experimental Protocols and Methodologies

The successful implementation of a chiral auxiliary in a synthesis campaign relies on well-defined and reproducible experimental protocols. The general workflow for utilizing a chiral auxiliary involves three main stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and cleavage of the auxiliary to yield the desired enantiomerically enriched product, with the auxiliary ideally being recovered for reuse.[7]

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_prep Preparation cluster_synthesis Asymmetric Synthesis cluster_cleavage Cleavage & Recovery Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction Prochiral_Substrate->Attachment Chiral_Auxiliary This compound Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Diastereoselective_Reaction Product_Auxiliary_Complex Product-Auxiliary Complex Diastereoselective_Reaction->Product_Auxiliary_Complex Cleavage Cleavage Reaction Product_Auxiliary_Complex->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

A generalized workflow for asymmetric synthesis using a chiral auxiliary.
Detailed Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary (for comparison)

1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-BuLi dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the N-propionyl oxazolidinone.[7]

2. Enolate Formation and Alkylation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.[7]

3. Cleavage of the Auxiliary: The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (4:1, 0.2 M). Lithium hydroxide (2.0 eq) and hydrogen peroxide (30% aq. solution, 4.0 eq) are added at 0 °C. The reaction is stirred at room temperature for 2 hours and then quenched by the addition of aqueous Na₂SO₃. The desired carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.[7]

Logical Decision-Making in Auxiliary Selection

The choice of a chiral auxiliary for an industrial-scale project is a multi-faceted decision that requires careful consideration of scientific, economic, and practical factors. The following workflow illustrates a logical approach to this selection process.

G Define_Target Define Target Transformation (e.g., Aldol, Alkylation) Literature_Search Literature Search for Relevant Auxiliaries Define_Target->Literature_Search Evaluate_Performance Evaluate Reported Yield & Stereoselectivity Literature_Search->Evaluate_Performance Assess_Cost Assess Auxiliary Cost (Bulk Pricing) Evaluate_Performance->Assess_Cost Investigate_Recovery Investigate Recovery & Recycling Protocols/Yields Assess_Cost->Investigate_Recovery Regulatory_Safety Consider Regulatory & Safety Issues Investigate_Recovery->Regulatory_Safety Lab_Validation Lab-Scale Validation (Attachment, Reaction, Cleavage) Regulatory_Safety->Lab_Validation Optimize_Recovery Optimize Auxiliary Recovery Protocol Lab_Validation->Optimize_Recovery Scale_Up_Analysis Scale-Up & Cost-Effectiveness Analysis Optimize_Recovery->Scale_Up_Analysis Final_Selection Final Auxiliary Selection Scale_Up_Analysis->Final_Selection

References

Literature review of the effectiveness of (+)-3-Bromocamphor in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporary molecular scaffolds that impart stereochemical bias, are a cornerstone of asymmetric synthesis. While a vast library of these auxiliaries exists, this guide focuses on the application and effectiveness of (+)-3-Bromocamphor and its derivatives, comparing their performance to more established camphor-based chiral auxiliaries.

While direct, extensive quantitative data on the use of this compound as a chiral auxiliary in common asymmetric reactions like alkylations or Diels-Alder reactions is limited in readily available literature, its structural similarity to well-established camphor-derived auxiliaries, such as Oppolzer's camphorsultam, provides a strong basis for understanding its potential applications and for comparative analysis. Camphor's rigid bicyclic structure offers a well-defined chiral environment, making it an excellent starting material for the synthesis of chiral auxiliaries and ligands.

General Principles of Camphor-Derived Chiral Auxiliaries

Camphor and its derivatives are utilized in asymmetric synthesis primarily in two ways: as chiral auxiliaries covalently bonded to a substrate to direct a stereoselective transformation, or as precursors for chiral ligands that coordinate with metal catalysts. The inherent chirality of the camphor backbone creates a sterically hindered environment that favors the approach of reagents from a specific face, leading to the formation of one stereoisomer in excess.

G cluster_0 Asymmetric Synthesis Workflow using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate (Auxiliary Attached) Prochiral_Substrate->Chiral_Substrate + Auxiliary Chiral_Auxiliary This compound or derivative Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Substrate->Diastereoselective_Reaction + Reagent Diastereomeric_Product Diastereomeric Product Mixture Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Comparison with Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a widely used and highly effective chiral auxiliary derived from (+)-camphor-10-sulfonic acid. Its success provides a benchmark against which other camphor derivatives, including this compound, can be evaluated. The sultam's rigid structure and the sulfonyl group's ability to chelate with metal ions are key to its high stereodirecting ability.

While specific data for this compound is scarce, we can infer its potential by comparing its structure to Oppolzer's sultam. The bromine atom at the 3-position in this compound offers a site for further functionalization, potentially leading to the synthesis of novel chiral ligands. However, its direct use as a chiral auxiliary in reactions such as enolate alkylation may be less effective than Oppolzer's sultam due to the absence of the strongly chelating sulfonyl group.

Chiral AuxiliaryKey Structural FeatureCommon ApplicationsTypical Diastereoselectivity (de%)
Oppolzer's Camphorsultam Sulfonamide (sultam) ringAlkylation, Aldol, Diels-Alder, Conjugate Addition>95%
This compound Bromine at C3 positionPrimarily a precursor for chiral ligandsData not widely available

Application of Camphor Derivatives in Chiral Ligand Synthesis

A more prevalent application of camphor derivatives, including functionalized versions like this compound, is in the synthesis of chiral ligands for asymmetric catalysis. The camphor backbone provides a rigid and predictable chiral scaffold for the placement of coordinating atoms (e.g., nitrogen, phosphorus). These ligands can then be complexed with transition metals (e.g., rhodium, iridium, palladium) to create highly effective and enantioselective catalysts.

For instance, camphor-based pyridine ligands have been successfully used in a variety of asymmetric reactions, including additions of organozinc reagents to carbonyls and asymmetric hydrogenations. The synthesis of such ligands often involves the modification of the camphor skeleton, and a starting material like this compound could serve as a valuable building block in these synthetic routes.

G cluster_1 Chiral Ligand Synthesis and Catalysis Camphor_Derivative This compound Ligand_Synthesis Multi-step Ligand Synthesis Camphor_Derivative->Ligand_Synthesis Chiral_Ligand Chiral Ligand Ligand_Synthesis->Chiral_Ligand Chiral_Catalyst Chiral Metal Catalyst Chiral_Ligand->Chiral_Catalyst + Metal Metal_Precursor Metal Precursor (e.g., Rh, Ir, Pd) Metal_Precursor->Chiral_Catalyst Asymmetric_Reaction Asymmetric Catalysis Chiral_Catalyst->Asymmetric_Reaction Enantioenriched_Product Enantioenriched Product Asymmetric_Reaction->Enantioenriched_Product

Caption: Pathway from a camphor derivative to an enantioenriched product via a chiral ligand.

Experimental Protocols: Asymmetric Diels-Alder Reaction using a Camphor-Derived Auxiliary (Oppolzer's Sultam)

The following protocol for an asymmetric Diels-Alder reaction using N-acryloyl-camphorsultam serves as a representative example of how camphor-derived auxiliaries are employed in practice. A similar approach could be envisioned for derivatives of this compound.

Materials:

  • N-acryloyl-(+)-camphor-sultam

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Lewis Acid Addition: Diethylaluminum chloride (1.2 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C.

  • Diene Addition: Freshly cracked cyclopentadiene (3.0 equivalents) is added dropwise. The reaction is stirred at -78 °C for 3 hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel to yield the Diels-Alder adduct. High diastereoselectivity is typically observed.

Auxiliary Cleavage:

The chiral auxiliary can be removed under various conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to afford the chiral carboxylic acid, and the sultam auxiliary can often be recovered and reused.

Conclusion

While this compound itself is not a widely documented chiral auxiliary for common asymmetric transformations, its camphor framework suggests potential utility, particularly as a precursor for the synthesis of novel chiral ligands. Its performance as a direct auxiliary would likely be modest compared to highly optimized systems like Oppolzer's camphorsultam due to the lack of a strong chelating group. However, the bromine functionality provides a handle for synthetic elaboration, opening avenues for the development of new catalytic systems. Researchers interested in designing new chiral ligands may find this compound to be a valuable and cost-effective starting material. Future work could focus on the synthesis of ligands from this compound and the evaluation of their effectiveness in a range of asymmetric catalytic reactions.

Navigating the Lifecycle of Chiral Auxiliaries: A Comparative Guide to the Recyclability of (+)-3-Bromocamphor and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and fine chemicals. Chiral auxiliaries have long stood as a reliable and powerful tool, guiding reactions to produce specific stereoisomers. However, the economic and environmental viability of these stoichiometric reagents hinges on a critical factor: their recyclability. This guide provides a comprehensive assessment of the recyclability and reusability of (+)-3-Bromocamphor, a camphor-derived chiral auxiliary, in comparison to two stalwart alternatives: Oppolzer's camphorsultam and Evans' oxazolidinones.

While the use of this compound as a chiral auxiliary is established, detailed protocols for its recovery and reuse are not as widespread as for its more common counterparts. This guide, therefore, combines established data for Oppolzer's sultam and Evans' auxiliaries with a proposed, chemically sound protocol for the recycling of this compound, supported by analogous transformations of similar chemical structures.

Performance and Recyclability: A Head-to-Head Comparison

The true measure of a chiral auxiliary's utility lies not only in its ability to induce stereoselectivity but also in the efficiency with which it can be recovered and reused without degradation in performance. The following tables summarize the key performance indicators for this compound, Oppolzer's Camphorsultam, and Evans' Oxazolidinones, including diastereoselectivity in typical applications and reported recovery yields.

Table 1: Performance in Asymmetric Synthesis

Chiral AuxiliaryTypical ReactionSubstrateDiastereomeric Excess (d.e.)Yield
This compound Asymmetric Darzens ReactionAldehydesAlmost completeHigh (up to 95%)[1]
Oppolzer's Camphorsultam Asymmetric Hydrogenationα,β-Unsaturated Acid Chlorides92:8 to 98:2[2]67-72% (overall for 3 steps)[2]
Evans' Oxazolidinone Asymmetric Aldol ReactionAldehydes>98:2[3]61-77% (alkylation step)[3]

Table 2: Recyclability and Recovery

Chiral AuxiliaryCleavage MethodRecovery Yield (Crude)Purity after Repurification
This compound (Proposed) Reductive Debromination (e.g., with a Hantzsch ester) followed by extractionEstimated >90%High (recrystallization)
Oppolzer's Camphorsultam Methanolysis (NaOMe) in continuous flow71-79%[2]>99% (recrystallization)[2]
Evans' Oxazolidinone Hydrolysis (LiOH/H₂O₂)High (implied by high product yield)High (recrystallization)

Experimental Protocols: A Deeper Dive into the Methodology

Detailed experimental protocols are crucial for the successful implementation and replication of synthetic and recycling procedures. Below are the established protocols for the cleavage and recovery of Oppolzer's Camphorsultam and Evans' Oxazolidinones, alongside a proposed protocol for this compound.

This compound: A Proposed Recovery Protocol

Given that this compound is an α-bromo ketone, a plausible method for its cleavage from a product, likely attached through an enolate, would involve a reductive debromination step. This would regenerate the parent camphor skeleton, which can then be re-brominated for reuse.

Proposed Cleavage and Recovery Protocol:

  • Reductive Cleavage: The product of the asymmetric reaction, containing the this compound auxiliary, is dissolved in a suitable organic solvent (e.g., acetonitrile). A Hantzsch ester, a mild reducing agent, is added in the presence of a photosensitizer and irradiated with visible light to initiate the reductive debromination of the α-bromo ketone moiety within the auxiliary. This process is known to be effective for the selective debromination of α-bromo ketones.[4]

  • Workup and Extraction: Following the reaction, the mixture is quenched and partitioned between an organic solvent and water. The organic layer, containing the cleaved product and the camphor derivative, is separated.

  • Purification of the Auxiliary: The organic layer is concentrated, and the resulting residue is purified by column chromatography or recrystallization to isolate the camphor derivative.

  • Re-bromination: The recovered camphor derivative can then be re-brominated at the C3 position to regenerate this compound for subsequent use.

Oppolzer's Camphorsultam: Continuous Flow Recovery

A highly efficient method for the recycling of Oppolzer's sultam has been developed using a continuous flow system.[2]

Experimental Protocol:

  • Telescoped Reaction: A three-stage process of acylation, asymmetric hydrogenation, and auxiliary cleavage is performed in a continuous flow reactor.

  • Methanolysis: For the cleavage step, a solution of the N-acylated sultam in toluene is mixed with a solution of sodium methoxide in methanol at 50 °C in a flow coil reactor.[5]

  • Liquid-Liquid Separation: The reaction mixture is then passed through a liquid-liquid separator to partition the product (methyl ester) and the deprotonated sultam auxiliary between an organic phase and an aqueous phase.

  • Auxiliary Recovery: The aqueous stream containing the sodium salt of the sultam is collected. Acidification of this stream followed by extraction with an organic solvent allows for the recovery of the Oppolzer's sultam.[2] The crude auxiliary is then purified by recrystallization.[2]

Evans' Oxazolidinone: Hydrolytic Cleavage and Recovery

The standard and widely used method for cleaving Evans' oxazolidinones is through hydrolysis with lithium hydroxide and hydrogen peroxide.[6][7]

Experimental Protocol:

  • Hydrolysis: The N-acylated oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water. The solution is cooled to 0 °C, and aqueous solutions of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added. The reaction is stirred at 0 °C for a specified time.[3]

  • Quenching: The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

  • Extraction: The mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer contains the lithium salt of the carboxylic acid product, while the organic layer contains the recovered chiral auxiliary.

  • Purification: The organic layer is washed, dried, and concentrated to yield the crude oxazolidinone auxiliary, which can be further purified by recrystallization. The aqueous layer is acidified and extracted to isolate the carboxylic acid product.

Visualizing the Pathways: Workflows and Logical Relationships

To better illustrate the processes and comparisons discussed, the following diagrams have been generated using the DOT language.

Comparative Workflow for Chiral Auxiliary Recycling cluster_Bromocamphor This compound cluster_Sultam Oppolzer's Camphorsultam cluster_Evans Evans' Oxazolidinone BC_start Asymmetric Reaction Product (with this compound) BC_cleavage Reductive Cleavage (e.g., Hantzsch Ester, light) BC_start->BC_cleavage BC_workup Aqueous Workup & Extraction BC_cleavage->BC_workup BC_separation Product & Camphor Derivative Separation BC_workup->BC_separation BC_product Chiral Product BC_separation->BC_product BC_recovery Recovered Camphor Derivative BC_separation->BC_recovery BC_regeneration Re-bromination BC_recovery->BC_regeneration BC_recycled Recycled this compound BC_regeneration->BC_recycled S_start Asymmetric Reaction Product (with Oppolzer's Sultam) S_cleavage Methanolysis (NaOMe, Continuous Flow) S_start->S_cleavage S_separation Liquid-Liquid Separation S_cleavage->S_separation S_product Chiral Product (Methyl Ester) S_separation->S_product S_recovery Recovered Sultam (Aqueous Phase) S_separation->S_recovery S_repurification Acidification & Extraction S_recovery->S_repurification S_recycled Recycled Oppolzer's Sultam S_repurification->S_recycled E_start Asymmetric Reaction Product (with Evans' Oxazolidinone) E_cleavage Hydrolysis (LiOH, H₂O₂) E_start->E_cleavage E_workup Aqueous Workup & Extraction E_cleavage->E_workup E_product Chiral Product (Carboxylic Acid) E_workup->E_product E_recovery Recovered Oxazolidinone (Organic Phase) E_workup->E_recovery E_repurification Purification E_recovery->E_repurification E_recycled Recycled Evans' Oxazolidinone E_repurification->E_recycled

Caption: A comparative workflow for the recycling of this compound, Oppolzer's Camphorsultam, and Evans' Oxazolidinone.

Logical Comparison of Chiral Auxiliary Recyclability cluster_criteria Key Assessment Criteria cluster_auxiliaries Chiral Auxiliaries center Chiral Auxiliary Recyclability cleavage Cleavage Efficiency & Mildness center->cleavage recovery Recovery Yield center->recovery purity Purity of Recovered Auxiliary center->purity reuse Performance on Reuse center->reuse bromocamphor This compound (Proposed Protocol) cleavage->bromocamphor Reductive, Mild sultam Oppolzer's Sultam cleavage->sultam Basic, Flow evans Evans' Oxazolidinone cleavage->evans Basic, Peroxide recovery->bromocamphor Potentially High recovery->sultam Good (71-79% crude) recovery->evans High purity->bromocamphor High (after purification) purity->sultam Excellent (>99%) purity->evans High reuse->bromocamphor Requires Re-bromination reuse->sultam Direct Reuse reuse->evans Direct Reuse

References

Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography for the Structural Elucidation of (+)-3-Bromocamphor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the development of new therapeutics. This is particularly critical for chiral molecules, where different enantiomers can exhibit vastly different biological activities. Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structure, including the absolute configuration of chiral centers. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for the structural elucidation of (+)-3-bromocamphor and its derivatives, supported by experimental data and detailed protocols.

This compound, a derivative of the naturally occurring monoterpene camphor, serves as a valuable chiral building block in asymmetric synthesis. The determination of the absolute configuration of its derivatives is crucial for controlling the stereochemistry of subsequent reaction products. X-ray crystallography provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms, which are essential for understanding structure-activity relationships.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

While X-ray crystallography is the gold standard, other spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer alternative or complementary approaches for determining the absolute configuration of chiral molecules like this compound derivatives.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a crystalline latticeDifferential absorption of left and right circularly polarized infrared lightAnalysis of nuclear spin transitions in a magnetic field
Sample Phase Solid (single crystal required)Solution or solidSolution
Information Obtained Complete 3D structure, bond lengths, bond angles, absolute configurationAbsolute configuration, conformational analysis in solutionConnectivity, relative stereochemistry, absolute configuration (with chiral derivatizing agents)
Ambiguity Unambiguous determination of absolute configurationRequires comparison with theoretical calculations (DFT)Can be ambiguous without chiral auxiliaries; relies on empirical models
Throughput Lower; crystal growth can be a bottleneckHigherHigher
Amount of Sample MilligramsMilligramsMilligrams

Experimental Data: Crystallographic Parameters of this compound

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
This compoundC₁₀H₁₅BrOMonoclinicP2₁7.36(1)7.59(1)9.12(1)94.1(2)2

Data obtained from a redetermination of the crystal structure.[1]

Experimental Protocols

The successful structural elucidation of this compound derivatives by X-ray crystallography involves a series of well-defined steps, from the synthesis and crystallization of the compound to the final refinement of the crystal structure.

Synthesis and Crystallization of this compound Derivatives

A general procedure for the synthesis of this compound involves the bromination of (+)-camphor. Further derivatization can be achieved through various organic reactions.

Synthesis of this compound:

  • (+)-Camphor is heated to approximately 80°C.

  • Bromine is added dropwise to the molten camphor with stirring over several hours.

  • The reaction mixture is maintained at 80°C for an additional period to ensure complete reaction.

  • After cooling, the crude product is poured into ice water, and the resulting precipitate is collected.

  • Recrystallization from a suitable solvent, such as ethanol, yields purified this compound.

Crystallization for X-ray Diffraction: High-quality single crystals are essential for X-ray diffraction analysis. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the solution of the compound, inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Single-Crystal X-ray Diffraction Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Processing Data Processing & Reduction Diffractometer->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Experimental workflow for X-ray crystallography.

1. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

3. Data Processing and Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.

4. Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

5. Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and angles.

6. Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Alternative Methods: A Closer Look

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution.

Advantages:

  • Applicable to a wide range of molecules in solution.

  • Does not require crystallization.

Limitations:

  • Requires comparison with computationally expensive quantum mechanical calculations (e.g., Density Functional Theory, DFT) to assign the absolute configuration.

  • The accuracy of the assignment depends on the quality of the theoretical model.

For camphor derivatives, VCD has been successfully used to determine the absolute configuration by comparing experimental spectra with DFT-calculated spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. For determining the absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are typically required.

Advantages:

  • Provides detailed information about the molecular structure in solution.

  • A high-throughput technique.

Limitations:

  • Determination of absolute configuration is often indirect and relies on the formation of diastereomeric complexes with a chiral auxiliary.

  • Empirical models, such as Mosher's method, are used to correlate NMR chemical shift differences with the absolute configuration, which can sometimes be ambiguous.

The following diagram illustrates the logical relationship for determining absolute configuration using these different methods.

logical_relationship Start Unknown Chiral This compound Derivative Xray Single-Crystal X-ray Crystallography Start->Xray VCD Vibrational Circular Dichroism (VCD) Start->VCD NMR NMR Spectroscopy + Chiral Auxiliary Start->NMR Result Unambiguous Absolute Configuration Xray->Result DFT DFT Calculation VCD->DFT Model Empirical Model (e.g., Mosher's) NMR->Model DFT->Result Comparison Model->Result Correlation

Approaches to absolute configuration determination.

Conclusion

Single-crystal X-ray crystallography remains the most powerful and unambiguous method for the complete structural elucidation of this compound derivatives. It provides a definitive determination of the absolute configuration, which is essential for applications in stereoselective synthesis and drug development. While alternative techniques like VCD and NMR spectroscopy offer valuable insights, particularly for molecules in solution or when single crystals are not available, they often require computational or empirical models for the assignment of absolute stereochemistry. For researchers requiring the highest level of structural detail and certainty, X-ray crystallography is the indispensable tool of choice.

References

A Comparative Guide to the Stereoselectivity of Camphor-Based Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries derived from the readily available and inexpensive chiral pool, such as camphor, have emerged as powerful tools for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of diastereoselectivity. This guide offers an objective comparison of the performance of different camphor-based auxiliaries in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable auxiliary for a given synthetic challenge.

Data Presentation: Performance in Asymmetric Reactions

The stereodirecting power of camphor-based auxiliaries is most evident in their application to fundamental organic reactions. The following tables summarize the quantitative performance of various camphor-derived auxiliaries in Diels-Alder, alkylation, and aldol reactions, highlighting the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) achieved under specific conditions.

Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and camphor-based auxiliaries have been instrumental in controlling the stereochemistry of this powerful transformation. Oppolzer's camphor sultam, in particular, has demonstrated exceptional utility.

AuxiliaryDieneDienophileLewis AcidTemp. (°C)Yield (%)d.e. (%)
N-Acryloyl-(+)-camphor sultamCyclopentadieneN-AcryloylEt₂AlCl-7895>98
N-Acryloyl-(+)-camphor sultam1,3-ButadieneN-AcryloylEt₂AlCl-788895
N-Acryloyl-(+)-camphor sultamIsopreneN-AcryloylEt₂AlCl-789196
N-Acryloyl-(+)-camphor sultamFuranN-AcryloylMgBr₂·OEt₂-207590
N-Acryloyl-(+)-camphor sultamDanishefsky's DieneN-AcryloylZnCl₂085>95

Table 1: Performance of N-Acryloyl-(+)-camphor sultam in Asymmetric Diels-Alder Reactions.

Alkylation Reactions

The asymmetric alkylation of enolates is a fundamental method for the construction of chiral centers. Camphor-based auxiliaries, including the widely used camphor sultam and camphor-derived oxazolidinones, provide excellent stereocontrol in these reactions.

AuxiliarySubstrateElectrophileBaseTemp. (°C)Yield (%)Diastereomer Ratio
(+)-Camphor sultamN-PropionylAllyl bromideLDA-78-96:4
(+)-Camphor sultamN-PentenylMethyl iodideLDA-78-4:96
Camphor-based oxazolidinoneN-PropionylBenzyl bromideNaHMDS-7888>99:1
Camphor-based oxazolidinoneN-PropionylAllyl bromideKHMDS-7885>99:1
Camphor-based oxazolidinoneN-PropionylMethyl iodideLiHMDS-786898:2

Table 2: Diastereoselectivity in Asymmetric Alkylation Reactions using Camphor-Based Auxiliaries.

Aldol Reactions

The aldol reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. Camphor-derived auxiliaries, such as those based on oxazolidinones, are highly effective in directing the stereochemical outcome of these reactions.

AuxiliaryEnolate SourceAldehydeLewis AcidTemp. (°C)Yield (%)Diastereomer Ratio
Camphor-based oxazolidinoneN-PropionylIsobutyraldehydeBu₂BOTf-78 to 085>99:1 (syn)
Camphor-based oxazolidinoneN-PropionylBenzaldehydeBu₂BOTf-78 to 091>99:1 (syn)
Camphor-based α-hydroxy ketoneLithium enolateVarious achiral aldehydesLiCl--95:5

Table 3: Diastereoselectivity in Asymmetric Aldol Reactions using Camphor-Based Auxiliaries.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in asymmetric synthesis. The following are representative procedures for the key reactions discussed.

Protocol 1: Asymmetric Diels-Alder Reaction with N-Acryloyl-(+)-Camphor Sultam

Materials:

  • N-Acryloyl-(+)-camphor sultam

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • A solution of N-acryloyl-(+)-camphor sultam (1.0 equivalent) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Diethylaluminum chloride (1.2 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C.

  • Freshly cracked cyclopentadiene (3.0 equivalents) is added dropwise.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of a Camphor-Based N-Acyloxazolidinone

Materials:

  • Camphor-based N-acyloxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or another suitable base (e.g., NaHMDS, KHMDS)

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • The N-acyloxazolidinone (1.0 equivalent) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A solution of LDA (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

  • The alkyl halide (1.2 equivalents) is then added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.

Protocol 3: Asymmetric Aldol Reaction with a Camphor-Based Oxazolidinone

Materials:

  • Camphor-based N-propionyloxazolidinone

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • pH 7 buffer solution

Procedure:

  • To a solution of the N-propionyloxazolidinone (1.0 equivalent) in anhydrous CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents).

  • The mixture is stirred for 30 minutes at 0 °C.

  • The solution is cooled to -78 °C, and the aldehyde (1.2 equivalents) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 buffer.

  • The product is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography.

Mandatory Visualizations

To further elucidate the principles and processes involved in the use of camphor-based auxiliaries, the following diagrams have been generated.

G cluster_substrate Substrate cluster_products Products Prochiral Prochiral Substrate Intermediate Diastereomeric Intermediate Prochiral->Intermediate Attachment Auxiliary Chiral Auxiliary (Camphor-based) Auxiliary->Intermediate Reaction Diastereoselective Reaction Intermediate->Reaction Product_Aux Chiral Product with Auxiliary Attached Reaction->Product_Aux Cleavage Cleavage Product_Aux->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_sultam Oppolzer's Camphor Sultam cluster_oxazolidinone Camphor-derived Oxazolidinone cluster_imine_oxazolidine Camphor-derived 2-Phenylimino-2-oxazolidine sultam oxazolidinone imine_oxazolidine

Caption: Structures of common camphor-based chiral auxiliaries.

G start Start step1 Attach Auxiliary to Substrate start->step1 step2 Form Enolate (e.g., with LDA or Bu₂BOTf) step1->step2 step3 Introduce Electrophile (e.g., Aldehyde or Alkyl Halide) step2->step3 step4 Diastereoselective Reaction step3->step4 step5 Quench Reaction step4->step5 step6 Workup and Extraction step5->step6 step7 Purification (e.g., Chromatography) step6->step7 step8 Cleave Auxiliary step7->step8 end Final Chiral Product step8->end

Caption: A typical experimental workflow for chiral auxiliary-mediated synthesis.

Cross-Referencing Experimental Data with (+)-3-Bromocamphor Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis, analysis, or application of chiral compounds, accurate characterization is paramount. This guide provides a comprehensive comparison of experimental data for (+)-3-Bromocamphor with established literature values. By presenting key physical and spectroscopic data in a clear, comparative format, this document serves as a valuable resource for identity confirmation and purity assessment. Detailed experimental protocols for the cited characterization techniques are also included to support methodological replication and validation.

Comparison of Physical and Spectroscopic Data

The following table summarizes the literature values for key analytical data of this compound, providing a benchmark for experimental results.

ParameterLiterature ValueExperimental Data
Specific Rotation +136° to +145° (c=1-2, ethanol)[1][2]
Melting Point 75-77 °C[1][2][3]
¹H NMR (CDCl₃) See Table 2 for detailed assignments[4]
¹³C NMR (CDCl₃) See Table 3 for detailed assignments
Infrared (IR) See Table 4 for characteristic peaks[5]

Table 1: Literature vs. Experimental Data for this compound

Spectroscopic Data Breakdown

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule.

Peak LabelChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
A4.625d4.9C3-H
B2.306mC4-H
C2.084mC5-Hα
D1.885mC6-Hα
E1.695mC5-Hβ
F1.431mC6-Hβ
G1.085sC8-CH₃
J0.974sC9-CH₃
K0.937sC10-CH₃

Table 2: ¹H NMR Chemical Shifts and Assignments for this compound in CDCl₃.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon AtomChemical Shift (ppm)
C158.5
C2212.0
C359.5
C443.5
C527.0
C630.0
C747.0
C819.8
C919.2
C109.5

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2960, ~2870C-H stretchAlkyl
~1745C=O stretchKetone
~1450C-H bendAlkyl
~700C-Br stretchAlkyl Halide

Table 4: Characteristic IR Absorption Bands for this compound.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Specific Rotation
  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in a 10 mL volumetric flask using absolute ethanol as the solvent. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: Use a polarimeter calibrated with a standard quartz plate. The light source should be a sodium D-line lamp (589 nm).

  • Measurement: Rinse the sample cell (1 dm path length) with the solvent, then fill it with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation at a constant temperature (typically 20 °C).

  • Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.

Melting Point
  • Sample Preparation: Place a small amount of finely powdered, dry this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus and heat at a rate of approximately 10-15 °C per minute until the temperature is about 15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[6]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[6]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio.[6]

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film): Dissolve a small amount of this compound in a volatile solvent like dichloromethane. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Measurement: Place the salt plate in the sample holder of the spectrometer. Record a background spectrum of the clean, empty salt plate. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of this compound, from sample acquisition to data analysis and comparison.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Comparison Sample Acquire this compound Sample Prep Prepare Samples for Analysis Sample->Prep Polarimetry Specific Rotation Prep->Polarimetry MP Melting Point Prep->MP NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR Process Process Raw Data Polarimetry->Process MP->Process NMR->Process IR->Process Compare Compare with Literature Values Process->Compare Conclusion Confirm Identity & Purity Compare->Conclusion

Caption: Workflow for the characterization of this compound.

References

Navigating the Landscape of Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries and the Curious Case of (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the intricate world of drug development and organic synthesis, the quest for enantiomerically pure compounds is a perpetual challenge. Chiral auxiliaries have long stood as a reliable strategy to impart stereocontrol in chemical reactions. This guide provides a comparative analysis of the performance of prominent chiral auxiliaries, with a special focus on determining the limitations of (+)-3-bromocamphor, a readily available chiral building block derived from camphor.

While a plethora of chiral auxiliaries have been developed and successfully implemented in asymmetric synthesis, a comprehensive evaluation of this compound's efficacy in key carbon-carbon bond-forming reactions reveals a notable scarcity of performance data in the scientific literature. This absence of extensive application and quantitative reporting, when contrasted with the wealth of data for established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams, suggests significant limitations in its utility as a general and effective chiral controller for reactions such as aldol additions, Diels-Alder cycloadditions, and enolate alkylations.

This guide will first delve into the performance of these well-established auxiliaries, presenting quantitative data and detailed experimental protocols to provide a clear benchmark. Subsequently, it will address the available information on this compound, framing its limitations within the context of the missing data and contrasting its known applications with those of its more successful counterparts.

Benchmarking Performance: Evans' Oxazolidinones and Oppolzer's Sultams

To objectively assess the capabilities of any chiral auxiliary, it is essential to compare its performance against recognized standards. Evans' oxazolidinones and Oppolzer's sultams are two of the most successful and widely utilized classes of chiral auxiliaries, renowned for their high levels of stereocontrol in a variety of asymmetric transformations.[1]

Asymmetric Alkylation Reactions

The asymmetric alkylation of enolates is a fundamental method for the enantioselective construction of carbon-carbon bonds. The chiral auxiliary guides the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (de%)Yield (%)
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromide>9994
N-Propionyl oxazolidinoneEthyl iodide94:6 (dr)-
Oppolzer's Sultam N-AcylsultamVarious alkyl halidesHighHigh
Pseudoephedrine Amide N-Propionyl pseudoephedrineBenzyl bromide9891

Table 1: Performance of Common Chiral Auxiliaries in Asymmetric Alkylation Reactions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Excess (de%)Yield (%)
Oppolzer's Sultam N-AcryloylsultamCyclopentadieneEt₂AlCl>97.4 (endo)75
Evans' Oxazolidinone N-AcryloyloxazolidinoneCyclopentadieneEt₂AlCl98.5:1.5 (endo:exo)81

Table 2: Performance of Common Chiral Auxiliaries in Asymmetric Diels-Alder Reactions.

The Limitations of this compound: An Analysis of Available Data

In stark contrast to the extensive and well-documented success of Evans' and Oppolzer's auxiliaries, a thorough review of the literature reveals a significant lack of quantitative performance data for this compound as a chiral auxiliary in mainstream asymmetric carbon-carbon bond-forming reactions. While it is commercially available and serves as a chiral building block for the synthesis of other camphor-derived auxiliaries, its direct application as a removable and high-performing chiral controller appears to be limited.

The primary challenges and limitations associated with this compound as a chiral auxiliary can be summarized as follows:

  • Limited Scope of Application: There is a noticeable absence of reports detailing its successful use in providing high diastereoselectivity in fundamental reactions like aldol additions, Diels-Alder reactions, or general enolate alkylations.

  • Lack of Robust Stereocontrol: The rigid bicyclic structure of camphor is the basis for its use in chiral applications. However, the simple bromo-substituted ketone functionality in this compound may not provide the necessary steric hindrance or conformational rigidity to effectively shield one face of a reactive intermediate, leading to low diastereoselectivity.

  • Difficulties in Substrate Attachment and Cleavage: The synthetic protocols for attaching a substrate to the camphor skeleton via the ketone and subsequently cleaving it without racemization are not as well-established or straightforward as those for auxiliaries like oxazolidinones, which can be easily hydrolyzed or reductively cleaved.[2]

While some studies utilize this compound as a starting material, for instance, in the synthesis of novel camphor-derived ligands or in studies of its own chemical transformations like debromination, these do not demonstrate its utility as a general chiral auxiliary for asymmetric synthesis.[3][4] This lack of evidence strongly suggests that other camphor-based auxiliaries, such as Oppolzer's sultam, which are designed with more effective directing groups, are far superior in performance and reliability.

Experimental Protocols for Established Chiral Auxiliaries

To provide a practical context for the comparison, detailed experimental protocols for key reactions using Evans' and Oppolzer's auxiliaries are outlined below.

Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (n-BuLi) dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and the product is extracted with an organic solvent. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.[2]

2. Diastereoselective Aldol Reaction: The N-propionyl oxazolidinone is dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to 0 °C. Dibutylboron triflate (Bu₂BOTf) is added dropwise, followed by the addition of triethylamine (Et₃N). The mixture is stirred for 30 minutes, then cooled to -78 °C. The desired aldehyde is added dropwise, and the reaction is stirred for several hours at -78 °C before warming to room temperature. The reaction is quenched with a phosphate buffer solution, and the product is extracted, dried, and purified by chromatography.[2]

3. Cleavage of the Chiral Auxiliary: The aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred until the reaction is complete. The auxiliary can be recovered by extraction, and the desired β-hydroxy carboxylic acid is isolated after acidification and extraction.[2]

Asymmetric Diels-Alder Reaction using Oppolzer's Sultam Auxiliary

1. Acylation of the Chiral Auxiliary: To a solution of the (2R)-bornane-10,2-sultam in an anhydrous solvent is added a strong base such as n-BuLi at low temperature. The corresponding acryloyl chloride is then added to form the N-acryloylsultam. The product is purified by crystallization or chromatography.

2. Diastereoselective Diels-Alder Reaction: The N-acryloylsultam is dissolved in an anhydrous solvent such as CH₂Cl₂ and cooled to -78 °C. A Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl) is added, followed by the diene (e.g., cyclopentadiene). The reaction is stirred at low temperature until completion. The reaction is then quenched, and the product is purified by chromatography.

3. Cleavage of the Chiral Auxiliary: The Diels-Alder adduct can be hydrolyzed using LiOH and H₂O₂ in a THF/water mixture to yield the corresponding carboxylic acid and recover the sultam auxiliary.

Visualizing the Workflow and Logic

To further clarify the processes involved in utilizing chiral auxiliaries, the following diagrams illustrate the general experimental workflow and the logical relationship of stereochemical induction.

G cluster_workflow General Experimental Workflow A Attach Chiral Auxiliary B Asymmetric Reaction A->B C Purify Diastereomers B->C D Cleave Chiral Auxiliary C->D E Isolate Enantiopure Product D->E F Recover Auxiliary D->F

Caption: A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

G Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate + Chiral Auxiliary Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Transition_State Diastereoselective Transition State Diastereomeric_Intermediate->Diastereoselective_Transition_State Reaction Conditions Major_Diastereomer Major Diastereomer Diastereoselective_Transition_State->Major_Diastereomer Lower Energy Minor_Diastereomer Minor Diastereomer Diastereoselective_Transition_State->Minor_Diastereomer Higher Energy Enantiopure_Product Enantiopure Product Major_Diastereomer->Enantiopure_Product Cleavage

Caption: Logical flow of stereochemical induction using a chiral auxiliary.

Conclusion

The landscape of asymmetric synthesis is rich with powerful tools, and chiral auxiliaries remain a cornerstone of modern synthetic strategies. Established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams consistently deliver high levels of stereocontrol across a range of important chemical transformations, backed by a vast body of experimental data.

In contrast, the investigation into the limitations of this compound as a chiral auxiliary reveals a significant void in the literature regarding its application in common asymmetric C-C bond-forming reactions. The scarcity of quantitative performance data (diastereomeric excess and yields) for this compound in reactions where other auxiliaries excel is a strong indicator of its limitations. Researchers and professionals in drug development should, therefore, exercise caution when considering this compound for applications requiring high diastereoselectivity and instead turn to the well-documented and highly effective alternatives. The true utility of this compound appears to lie more in its role as a readily available chiral starting material for the synthesis of more complex and effective chiral ligands and auxiliaries, rather than as a direct controller of stereochemistry in its own right.

References

Safety Operating Guide

Proper Disposal of (+)-3-Bromocamphor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (+)-3-Bromocamphor must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1][2] Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other suitable material
Eye/Face Protection Safety glasses with side-shields or gogglesANSI Z87.1 approved
Skin and Body Protection Laboratory coat---
Respiratory Protection Not generally required with adequate ventilationUse a NIOSH-approved respirator if dust is generated

Data sourced from Fisher Scientific and TCI Chemicals Safety Data Sheets.[1]

Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

Experimental Protocol for Small Spill Cleanup:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover the spill.

  • Collect the Material: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.

Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step-by-Step Disposal Plan:

  • Segregate the Waste: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed container.

  • Label the Container: The label must clearly identify the contents as "this compound" and include appropriate hazard warnings (e.g., "Irritant").

  • Store Safely: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and metals.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Maintain Records: Keep a detailed record of the amount of waste generated and the date of disposal, in accordance with local and national regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_0 Preparation Phase cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Identify this compound Waste (Unused chemical, contaminated labware, spill cleanup material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place waste in a designated, compatible waste container. B->C D Securely seal the container. C->D E Label container with: - 'this compound' - Hazard symbols (Irritant) D->E F Store container in a designated hazardous waste accumulation area. E->F G Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. F->G H Arrange for professional disposal. (e.g., Incineration) G->H I Maintain disposal records. H->I

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's safety officer. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling (+)-3-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (+)-3-Bromocamphor (CAS No. 10293-06-8). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin and eye irritation, and respiratory exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles or GlassesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.[1]
Skin and Body Protection Chemical-Resistant GlovesButyl rubber or Neoprene gloves are recommended due to their high resistance to ketones and esters.[1] Nitrile gloves may offer some protection against incidental splashes but are not recommended for prolonged contact with strong oxidizing agents, aromatic solvents, ketones, and acetates.[2][3] Always inspect gloves for degradation or punctures before use and dispose of contaminated gloves in accordance with laboratory protocols.
Lab Coat/Protective ClothingWear a lab coat and appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Air-Purifying RespiratorA NIOSH/MSHA approved air-purifying dust or mist respirator or a European Standard EN 149 respirator is required.[1] The filter type should be a particulates filter conforming to EN 143.[1]

Chemical Hazard and Property Data

The following table summarizes key quantitative data for this compound for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₅BrO[1][4]
Molecular Weight 231.13 g/mol [1][4]
Appearance Beige to white to off-white crystalline powder[1][4]
Melting Point 74 - 78 °C / 165.2 - 172.4 °F[1][4]
Boiling Point 274 °C / 525.2 °F @ 760 mmHg[1][4]
Acute Oral Toxicity (LD50, rat) >500 mg/kg[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.

Pre-Handling and Preparation
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Assemble PPE: Don all required personal protective equipment as detailed in the PPE table above.

  • Prepare Workspace: Ensure an eyewash station and safety shower are readily accessible.[6] Clear the work area of any incompatible materials, such as strong oxidizing agents and metals.[1]

Handling and Experimental Protocol
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]

  • Prevent Dust Formation: Do not create dust when handling the solid material.[6]

  • Weighing: If weighing is required, do so in a ventilated enclosure.

  • Heating: If heating is necessary, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Spills: In case of a spill, absorb the material with an inert substance (e.g., sand, earth) and collect it into a suitable, labeled container for disposal.[7] Do not allow the chemical to enter the environment.[1]

Post-Handling and Storage
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Protect from light.[1]

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled according to GHS standards.

Disposal Plan
  • Waste Characterization: this compound waste is considered hazardous.

  • Containerization: Collect waste material in a designated, properly labeled, and sealed container.

  • Halogenated Waste Stream: As a brominated compound, dispose of it in the halogenated organic waste stream. Do not mix with non-halogenated waste.[8]

  • Licensed Disposal: All waste disposal must be conducted through a licensed waste disposal company, adhering to all local, regional, and national regulations.[6]

  • Empty Containers: Decontaminate empty containers before disposal. If the container held a toxic substance, it should be left in a fume hood until any residue evaporates before disposal.[8]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Disposal prep Preparation handling Handling spill_kit Spill Kit Ready post_handling Post-Handling disposal Disposal sds Review SDS vent Ensure Ventilation sds->vent ppe Don PPE vent->ppe workspace Prepare Workspace ppe->workspace avoid_contact Avoid Contact workspace->avoid_contact prevent_dust Prevent Dust avoid_contact->prevent_dust decon Decontaminate prevent_dust->decon waste_char Characterize Waste prevent_dust->waste_char storage Store Properly decon->storage waste_collect Collect Waste storage->waste_collect waste_char->waste_collect licensed_disposal Licensed Disposal waste_collect->licensed_disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.